molecular formula C21H21ClF4N6O5 B15577344 Dhodh-IN-22

Dhodh-IN-22

Cat. No.: B15577344
M. Wt: 548.9 g/mol
InChI Key: FJYNLQXYLQBCRQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dhodh-IN-22 is a useful research compound. Its molecular formula is C21H21ClF4N6O5 and its molecular weight is 548.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21ClF4N6O5

Molecular Weight

548.9 g/mol

IUPAC Name

N-(3-chloro-2-methoxy-5-methyl-4-pyridinyl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide

InChI

InChI=1S/C21H21ClF4N6O5/c1-5-31-13(8-33)30-32(20(31)35)16-12(23)6-11(18(29-16)37-10(3)21(24,25)26)17(34)28-15-9(2)7-27-19(36-4)14(15)22/h6-7,10,33H,5,8H2,1-4H3,(H,27,28,34)/t10-/m0/s1

InChI Key

FJYNLQXYLQBCRQ-JTQLQIEISA-N

Origin of Product

United States

Foundational & Exploratory

Dhodh-IN-22: A Technical Whitepaper on a Novel DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. This document provides a comprehensive technical overview of Dhodh-IN-22, a potent, selective, and orally active inhibitor of DHODH. This compound has demonstrated significant potential in preclinical studies, particularly for acute myelogenous leukemia (AML). This guide details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to DHODH Inhibition

The enzyme dihydroorotate dehydrogenase (DHODH) is a key player in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] This pathway is particularly crucial for rapidly dividing cells, including cancer cells and activated lymphocytes, which have a high demand for nucleotides.[3] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[1] By inhibiting DHODH, compounds like this compound can effectively halt pyrimidine synthesis, leading to cell cycle arrest and apoptosis in these highly proliferative cells. This targeted approach has made DHODH inhibitors a promising class of drugs for various therapeutic areas, including oncology and immunology.[1][2]

This compound: A Potent and Selective DHODH Inhibitor

This compound is a small molecule inhibitor of DHODH that has demonstrated high potency and selectivity. Its inhibitory action on DHODH makes it a promising candidate for research in acute myelogenous leukemia (AML).[3]

Biological Activity

This compound exhibits potent inhibition of the DHODH enzyme and demonstrates significant antiproliferative activity against AML cell lines.[3]

ParameterValueCell Line/Target
IC50 (DHODH) 0.3 nMHuman DHODH
IC50 (Antiproliferative) 0.4 nMMOLM-13
IC50 (Antiproliferative) 1.4 nMTHP-1

Table 1: In vitro biological activity of this compound.[3]

In Vivo Efficacy

In a preclinical mouse model of AML using a MOLM-13 xenograft, orally administered this compound showed significant tumor growth inhibition without a noticeable impact on the body weight of the animals.[3]

Dosage (mg/kg, PO, QD for 5 days)Tumor Growth Inhibition (ΔTGI%)
1.971%
3.7576%
7.579%

Table 2: In vivo efficacy of this compound in a MOLM-13 xenograft mouse model.[3]

Pharmacokinetic Properties

Pharmacokinetic studies in both mice and rats have indicated that this compound possesses favorable properties, including low clearance and high oral bioavailability.[3]

SpeciesDose (mg/kg)RouteT 1/2 (h)Cmax (ng/mL)AUClast (ng*h/mL)Oral Bioavailability (%)
Mouse2IV4.8810013033114
Mouse10PO7.91129017290
Rat2IV6.841152486883.3
Rat10PO10.4127720295

Table 3: Pharmacokinetic parameters of this compound in mice and rats.[3]

Signaling and Experimental Workflow Diagrams

To visually represent the context and evaluation of this compound, the following diagrams are provided.

DHODH_Pathway De Novo Pyrimidine Biosynthesis Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS This compound This compound This compound->Orotate Inhibition dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.

Experimental_Workflow Experimental Workflow for DHODH Inhibitor Evaluation Target_Identification Target Identification (DHODH) Compound_Screening Compound Screening (this compound) Target_Identification->Compound_Screening In_Vitro_Assays In Vitro Assays Compound_Screening->In_Vitro_Assays Enzyme Inhibition Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Assays->Cell_Based_Assays Antiproliferation Assay In_Vivo_Models In Vivo Models Cell_Based_Assays->In_Vivo_Models Xenograft Models PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Models->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

Caption: A typical experimental workflow for the preclinical evaluation of DHODH inhibitors.

Experimental Protocols

The following are generalized protocols for the types of experiments conducted to evaluate this compound, based on standard laboratory practices.

In Vitro DHODH Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human DHODH.

  • Materials: Purified recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (B1210591) (DCIP), coenzyme Q10, assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100), this compound, and a microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the assay buffer, DHODH enzyme, and the diluted this compound or DMSO (vehicle control).

    • Incubate for a predefined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of dihydroorotate and DCIP.

    • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MOLM-13 and THP-1)
  • Objective: To determine the antiproliferative IC50 of this compound on AML cell lines.

  • Materials: MOLM-13 and THP-1 cells, complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin), this compound, a cell viability reagent (e.g., CellTiter-Glo®), and a luminometer.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach or stabilize overnight.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.

  • Materials: Immunocompromised mice (e.g., NOD/SCID), MOLM-13 cells, Matrigel, this compound formulation for oral gavage, and calipers.

  • Procedure:

    • Subcutaneously implant a suspension of MOLM-13 cells mixed with Matrigel into the flank of each mouse.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer this compound or vehicle control orally once daily (QD) for a specified duration (e.g., 5 days).

    • Measure tumor volume using calipers and monitor the body weight of the mice regularly throughout the study.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound is a highly potent and orally bioavailable inhibitor of DHODH with promising preclinical activity against acute myelogenous leukemia. The data presented in this technical guide, including its low nanomolar enzymatic and cellular potency and significant in vivo efficacy, underscore its potential as a valuable research tool and a candidate for further drug development. The provided experimental protocols and pathway diagrams offer a framework for researchers to understand and further investigate the therapeutic potential of targeting DHODH with novel inhibitors like this compound.

References

The Critical Role of Dihydroorotate Dehydrogenase (DHODH) in Acute Myeloid Leukemia: A Metabolic Vulnerability for Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of undifferentiated myeloid blasts. A critical metabolic dependency of these cancer cells lies in the de novo pyrimidine (B1678525) synthesis pathway, essential for producing the nucleotides required for DNA and RNA synthesis. Dihydroorotate (B8406146) dehydrogenase (DHODH) is a rate-limiting mitochondrial enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate. The reliance of AML cells on this pathway presents a key therapeutic vulnerability. Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest, apoptosis, and differentiation of leukemic blasts. This guide provides a comprehensive overview of the role of DHODH in AML, summarizing preclinical and clinical data for key inhibitors, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction: DHODH as a Therapeutic Target in AML

Acute myeloid leukemia is a devastating disease with a poor prognosis, particularly for elderly patients and those with relapsed or refractory disease. For over four decades, the standard of care has remained a combination of cytarabine (B982) and an anthracycline, highlighting the urgent need for novel therapeutic strategies. One hallmark of AML is a block in the differentiation of myeloid progenitors, leading to an accumulation of immature, self-renewing blasts. Therapies that can overcome this differentiation blockade represent a powerful treatment approach.[1]

Recent research has identified the enzyme dihydroorotate dehydrogenase (DHODH) as a promising metabolic target in AML.[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and its inhibition has been shown to induce myeloid differentiation in both human and mouse AML models.[1] Unlike normal hematopoietic stem cells, which can utilize the pyrimidine salvage pathway, rapidly proliferating AML cells are highly dependent on the de novo pathway, creating a therapeutic window for DHODH inhibitors.[3][4] Pharmacological inhibition of DHODH not only induces differentiation but also triggers apoptosis and reduces leukemic cell burden, leading to improved survival in preclinical models.[1][5]

Mechanism of Action of DHODH Inhibition in AML

DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane.[5][6] Its catalytic activity is coupled to the mitochondrial electron transport chain. Inhibition of DHODH has several profound effects on AML cells:

  • Pyrimidine Depletion: The primary mechanism is the depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. This leads to S-phase cell cycle arrest and subsequent apoptosis.[7][8]

  • Induction of Differentiation: DHODH inhibition overcomes the differentiation blockade in AML cells, promoting their maturation into neutrophils and macrophages.[1][9][10] This is a key therapeutic effect, as it leads to a loss of the self-renewing capacity of leukemic blasts.[11]

  • Apoptosis Induction: By depleting pyrimidines and inducing metabolic stress, DHODH inhibitors activate apoptotic pathways.[5][12] This is evidenced by the upregulation of cleaved PARP, cleaved caspase-3, and cleaved caspase-9.[5]

  • c-Myc Downregulation: The proto-oncogene c-Myc is a key regulator of proliferation and is often overexpressed in AML. DHODH inhibition has been shown to decrease c-Myc expression, contributing to the anti-leukemic effect.[4][13]

  • Induction of p53: Inhibition of DHODH can lead to the induction of the tumor suppressor p53, which can trigger apoptosis at high levels.[14]

Preclinical and Clinical Landscape of DHODH Inhibitors in AML

Several small molecule inhibitors of DHODH have been investigated for the treatment of AML, with some advancing to clinical trials.

Brequinar (NSC 368390)

Brequinar is a potent and well-characterized DHODH inhibitor that has demonstrated significant preclinical activity in AML.[7] It has been shown to induce differentiation and reduce leukemic burden in various in vitro and in vivo AML models.[1][3][11] While early clinical trials in solid tumors were disappointing, there is renewed interest in Brequinar for hematologic malignancies.[15]

ASLAN003 (Varlitinib)

ASLAN003 is a highly potent, orally active DHODH inhibitor.[9][16] It has been shown to induce differentiation, reduce cell proliferation, and decrease viability in AML cell lines and primary patient samples.[9][16] ASLAN003 is currently being evaluated in a Phase 2a clinical trial for AML.[14][16]

BAY 2402234

BAY 2402234 is another novel, potent, and selective oral DHODH inhibitor.[17] Preclinical studies have demonstrated its efficacy in inducing differentiation and strong anti-tumor activity in various AML xenograft and patient-derived xenograft (PDX) models.[17][18][19] A Phase I clinical trial of BAY 2402234 in myeloid malignancies is underway.[15][20]

Other Investigational Inhibitors

Other DHODH inhibitors in development include PTC299 (Emvododstat) and JNJ-74856665, which have also shown promising preclinical activity in AML models.[21][22]

Quantitative Data on DHODH Inhibitors in AML

The following tables summarize the in vitro and in vivo efficacy of key DHODH inhibitors in AML models.

Table 1: In Vitro Activity of DHODH Inhibitors in AML Cell Lines

InhibitorCell LineSubtypeIC50 (nM)EffectReference
BrequinarMOLM-13AML with FLT3-ITD~50-100Induction of apoptosis and differentiation[7]
BrequinarOCI-AML3AML with NPM1c~100-200G1 cell cycle arrest[7]
BrequinarMV4-11AML with FLT3-ITD~25-75Induction of differentiation[7]
BrequinarHL-60Acute promyelocytic leukemia~200-500Induction of apoptosis[7]
ASLAN003THP-1152Inhibition of proliferation[9]
ASLAN003MOLM-14582Inhibition of proliferation[9]
ASLAN003KG-1382Inhibition of proliferation[9]
BAY 2402234MOLM-133.16Inhibition of proliferation[19]
BAY 2402234HEL0.96Inhibition of proliferation[19]

Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models

InhibitorModelEffectReference
BrequinarTHP1 subcutaneous xenograftDecreased tumor growth[1]
BrequinarMLL/AF9 syngeneic modelReduced leukemia burden, increased differentiation, improved survival[1]
ASLAN003AML xenograft and PDX modelsReduced leukemic burden, prolonged survival[16]
BAY 2402234Subcutaneous and disseminated AML xenografts and PDX modelsStrong anti-tumor efficacy[18]
IsobavachalconeIntravenous HL60 leukemia modelProlonged survival (alone or with adriamycin)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of DHODH inhibitors in AML.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed AML cells (e.g., HL60, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Add DHODH inhibitors at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, 72, and 96 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat AML cells with the DHODH inhibitor at the desired concentration for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated AML cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DHODH, cleaved PARP, cleaved caspase-3, c-Myc, p21) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Cell Implantation:

    • Subcutaneous Model: Inject AML cells (e.g., 5 x 10^6 THP-1 cells) subcutaneously into the flank of the mice.

    • Disseminated Model: Inject AML cells intravenously via the tail vein.

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).

    • Disseminated Model: Monitor for signs of leukemia development (e.g., weight loss, hind limb paralysis) and assess leukemic burden in peripheral blood, bone marrow, and spleen by flow cytometry.

  • Drug Administration: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the DHODH inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.

  • Efficacy Evaluation:

    • Monitor tumor growth inhibition or reduction in leukemic burden.

    • Assess survival rates.

    • At the end of the study, harvest tumors or tissues for further analysis (e.g., histology, western blotting, flow cytometry).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of DHODH inhibitors in AML.

DHODH_in_Pyrimidine_Synthesis DHODH in the De Novo Pyrimidine Synthesis Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Oxidation Ubiquinol Ubiquinol DHODH->Ubiquinol UMP UMP Orotate->UMP UMPs Ubiquinone Ubiquinone Ubiquinone->DHODH ETC Electron Transport Chain Ubiquinol->ETC UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA DHODH_Inhibition_Mechanism Mechanism of Action of DHODH Inhibitors in AML DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar, ASLAN003) DHODH DHODH DHODH_Inhibitor->DHODH Inhibits Differentiation Myeloid Differentiation DHODH_Inhibitor->Differentiation Induces cMyc_Down c-Myc Downregulation DHODH_Inhibitor->cMyc_Down Leads to Pyrimidine_Depletion Pyrimidine Depletion (UTP, CTP) DHODH->Pyrimidine_Depletion S_Phase_Arrest S-Phase Cell Cycle Arrest Pyrimidine_Depletion->S_Phase_Arrest p53_Up p53 Upregulation Pyrimidine_Depletion->p53_Up Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Proliferation_Inhibition Inhibition of Proliferation S_Phase_Arrest->Proliferation_Inhibition cMyc_Down->Proliferation_Inhibition p53_Up->Apoptosis Experimental_Workflow Experimental Workflow for Evaluating DHODH Inhibitors cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines AML Cell Lines (e.g., HL60, THP-1) Viability Cell Viability Assay (MTS) Cell_Lines->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Lines->Apoptosis_Assay Western_Blot Western Blot (DHODH, c-Myc, etc.) Cell_Lines->Western_Blot Differentiation_Assay Differentiation Assay (CD11b, CD14 expression) Cell_Lines->Differentiation_Assay Primary_Samples Primary AML Patient Samples Primary_Samples->Viability Primary_Samples->Differentiation_Assay Xenograft AML Xenograft Model (Subcutaneous or Disseminated) Viability->Xenograft Promising Candidates Treatment DHODH Inhibitor Treatment Xenograft->Treatment Tumor_Monitoring Tumor Growth/ Leukemic Burden Monitoring Treatment->Tumor_Monitoring Survival Survival Analysis Treatment->Survival PDX Patient-Derived Xenograft (PDX) Model PDX->Treatment

References

An In-Depth Technical Guide to the Biological Activity of Dhodh-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dhodh-IN-22 is a highly potent, selective, and orally bioavailable small-molecule inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound has demonstrated significant anti-proliferative activity in preclinical models of acute myelogenous leukemia (AML).[1] This document provides a comprehensive technical overview of the biological activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, pharmacokinetic profile, and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action for this compound is the targeted inhibition of DHODH.[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3][4] This pathway is essential for the production of uridine, cytidine, and thymidine, which are fundamental building blocks for DNA and RNA.[4][5]

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are particularly dependent on the de novo pathway for their synthesis.[4][6] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn inhibits DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S-phase, and ultimately apoptosis.[5][7][8]

Caption: Mechanism of this compound targeting the de novo pyrimidine synthesis pathway.

Quantitative Biological Data

The biological activity of this compound has been quantified through a series of in vitro and in vivo studies.

In Vitro Activity

This compound demonstrates potent inhibition of the DHODH enzyme and robust anti-proliferative effects against AML cell lines.[1]

ParameterTarget/Cell LineValue (IC50)
Enzymatic InhibitionDHODH0.3 nM[1]
Anti-proliferative ActivityMOLM-13 (AML)0.4 nM[1]
Anti-proliferative ActivityTHP-1 (AML)1.4 nM[1]
Table 1: In Vitro Potency of this compound.
In Vivo Efficacy

In a xenograft model using MOLM-13 cells, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition without a noticeable impact on the body weight of the mice.[1]

Dose (mg/kg, PO, QD)Tumor Growth Inhibition (ΔTGI%)Body Weight Change
1.971%No significant impact[1]
3.7576%No significant impact[1]
7.579%No significant impact[1]
Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model.
Pharmacokinetic Profile

Pharmacokinetic studies in mice and rats have shown that this compound possesses favorable properties, including low clearance and high oral bioavailability, supporting its development as an oral therapeutic.[1]

SpeciesDose & RouteT½ (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
Mouse 2 mg/kg IV3.511403381-
10 mg/kg PO4.312531290376.3
Rat 2 mg/kg IV3.16511850-
10 mg/kg PO6.4437390742.2
Table 3: Pharmacokinetic Parameters of this compound in Mice and Rats.[1]

Downstream Cellular Consequences

The inhibition of DHODH by this compound initiates a cascade of cellular events beyond the immediate depletion of pyrimidines. These downstream effects collectively contribute to its anti-tumor activity.

Caption: Cellular consequences resulting from DHODH inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of DHODH inhibitors like this compound.

DHODH Enzyme Inhibition Assay

This assay directly quantifies the inhibitory activity of a compound against recombinant human DHODH.

  • Principle: The enzymatic activity is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which changes color upon reduction. The rate of this change is proportional to DHODH activity.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0.[9]

    • Recombinant human DHODH enzyme.

    • Substrate Mixture: L-dihydroorotic acid (2 mM), decylubiquinone (B1670182) (0.2 mM), and DCIP (0.12 mM) in assay buffer.[10]

    • Test Compound (this compound): Serially diluted in DMSO.

  • Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well plate.

    • Add 1 µL of the serially diluted test compound to the appropriate wells.

    • Add 25 µL of the DHODH enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).

    • Initiate the reaction by adding 25 µL of the substrate mixture to each well.

    • Immediately measure the absorbance at 600 nm using a plate reader in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance curve).

    • Determine the percent inhibition relative to a DMSO vehicle control and calculate the IC50 value using non-linear regression analysis.

Cell Proliferation Assay

This assay measures the effect of the compound on the proliferation of cancer cell lines.

  • Principle: Cell viability is assessed using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo.

  • Reagents:

    • AML cell lines (e.g., MOLM-13, THP-1).

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test Compound (this compound): Serially diluted in DMSO.

    • MTT solution or CellTiter-Glo reagent.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach or stabilize overnight.

    • Treat cells with serial dilutions of this compound (final DMSO concentration <0.1%). Include vehicle-only controls.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add the viability reagent (e.g., 10 µL of MTT solution) to each well and incubate for an additional 4 hours.

    • If using MTT, add solubilization buffer (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm. If using CellTiter-Glo, follow the manufacturer's protocol and read luminescence.

    • Normalize the data to the vehicle-treated cells and calculate the IC50 value using a four-parameter logistic curve fit.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a mouse model.

Caption: Standard workflow for an in vivo cancer xenograft efficacy study.
  • Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Cell Preparation: Harvest MOLM-13 cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

  • Procedure:

    • Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10^6 cells) into the right flank of each mouse.[8]

    • Tumor Monitoring: Allow tumors to establish. Begin measuring tumor dimensions with calipers 2-3 times per week once they are palpable. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[7][8]

    • Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

    • Treatment: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer the specified dose (e.g., 1.9, 3.75, 7.5 mg/kg) daily (QD). The control group receives the vehicle only.

    • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

    • Endpoint: Euthanize mice when tumors in the control group reach the predetermined size limit, or at the end of the study period.

    • Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

References

The Core of Cellular Proliferation: An In-depth Technical Guide to DHODH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme and a key rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Located on the inner mitochondrial membrane, it is the only enzyme in this pathway associated with the electron transport chain.[1][3] DHODH catalyzes the oxidation of dihydroorotate to orotate, a fundamental step for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[2][4] Rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][5][6] This dependency makes DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][7] This technical guide provides a comprehensive overview of the mechanisms and effects of DHODH inhibition, detailed experimental protocols, and a summary of key quantitative data.

Core Mechanism of DHODH Inhibition

DHODH inhibitors function by binding to the enzyme and blocking its catalytic activity, leading to a depletion of the intracellular pyrimidine pool.[4] This disruption of pyrimidine synthesis is the primary mechanism that triggers a cascade of downstream cellular effects.

The enzyme is a flavin-dependent mitochondrial enzyme that connects nucleotide synthesis with mitochondrial bioenergetics and ROS production.[3] By inhibiting DHODH, small molecules can effectively starve rapidly dividing cells of the necessary building blocks for nucleic acid synthesis, thereby impeding their proliferation.[7]

Key Cellular Effects of DHODH Inhibition

The depletion of pyrimidines resulting from DHODH inhibition leads to several significant anti-proliferative and cytotoxic effects:

  • Cell Cycle Arrest: A shortage of nucleotides for DNA synthesis frequently causes cells to arrest in the S-phase of the cell cycle.[2][8] This is often associated with the downregulation of key cell cycle regulators.[2]

  • Induction of Apoptosis: Pyrimidine depletion can activate apoptotic pathways, leading to programmed cell death in various cancer types.[2] This can be mediated by the upregulation of the tumor suppressor p53.[2][9]

  • Induction of Ferroptosis: DHODH inhibition has been identified as a novel inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[10][11][12] DHODH plays a role in reducing ubiquinone to ubiquinol, which acts as an antioxidant to protect against ferroptosis.[11][13]

  • Modulation of Signaling Pathways: The effects of DHODH inhibition are intertwined with various cellular signaling pathways. For instance, it has been shown to downregulate the mTOR pathway, a key regulator of cell growth and proliferation.[10]

  • Antiviral Activity: Viruses are heavily reliant on the host cell's metabolic machinery for replication. By depleting the pyrimidine pool, DHODH inhibitors can effectively inhibit the replication of a broad range of both RNA and DNA viruses.[1][14]

  • Immunomodulation: DHODH inhibitors can suppress the proliferation of activated T and B lymphocytes, which is the basis for their use in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[4][6]

Signaling Pathways Affected by DHODH Inhibition

The multifaceted effects of DHODH inhibition stem from its central role in cellular metabolism. The following diagrams illustrate the key pathways involved.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Depletion Pyrimidine Depletion Orotate->Pyrimidine Depletion UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DHODH_Inhibitors DHODH_Inhibitors DHODH_Inhibitors->Orotate Inhibition DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Pyrimidine Depletion->DNA/RNA Synthesis Inhibition Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA/RNA Synthesis Inhibition->Cell Cycle Arrest (S-Phase) Apoptosis Apoptosis DNA/RNA Synthesis Inhibition->Apoptosis

DHODH inhibition blocks the de novo pyrimidine synthesis pathway.

Ferroptosis_Pathway DHODH DHODH Ubiquinone (CoQ) Ubiquinone (CoQ) Ubiquinol (CoQH2) Ubiquinol (CoQH2) Ubiquinone (CoQ)->Ubiquinol (CoQH2) DHODH Lipid Peroxidation Lipid Peroxidation Ubiquinol (CoQH2)->Lipid Peroxidation Inhibition Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis DHODH_Inhibitors DHODH_Inhibitors DHODH_Inhibitors->DHODH Inhibition GPX4 GPX4 GPX4->Lipid Peroxidation Inhibition FSP1 FSP1 FSP1->Lipid Peroxidation Inhibition

DHODH inhibition promotes ferroptosis by depleting ubiquinol.

Quantitative Data on DHODH Inhibitors

The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values can vary depending on the specific inhibitor, cell line, and assay conditions.

InhibitorTarget/Cell LineAssay TypeParameterValueReference
BrequinarCaSkiCCK-8IC50 (48h)0.747 µM[10]
BrequinarCaSkiCCK-8IC50 (72h)0.228 µM[10]
BrequinarHeLaCCK-8IC50 (24h)5.649 µM[10]
BrequinarHeLaCCK-8IC50 (48h)0.338 µM[10]
BrequinarHeLaCCK-8IC50 (72h)0.156 µM[10]
LeflunomideKYSE510CCK-8IC50108.2 µM[15]
LeflunomideKYSE450CCK-8IC50124.8 µM[15]
LeflunomideSW620CCK-8IC50173.9 µM[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DHODH inhibition effects.

DHODH Enzymatic Activity Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[16]

Materials:

  • Recombinant human DHODH protein

  • DHODH inhibitor (e.g., Dhodh-IN-16)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Tris-HCl buffer (pH 8.0)

  • KCl

  • Triton X-100

Protocol:

  • Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.05% Triton X-100.[16]

  • In a 96-well plate, add recombinant human DHODH, desired concentrations of the DHODH inhibitor (or vehicle control), and a reagent mix containing 100 µM CoQ10 and 200 µM DCIP in the assay buffer.[16]

  • Pre-incubate the plate at 25°C for 30 minutes.[16]

  • Initiate the enzymatic reaction by adding 500 µM dihydroorotate.[16]

  • Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.[16]

  • Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of the inhibitor.[16]

DCIP_Assay_Workflow A Prepare Assay Buffer and Reagents B Add DHODH, Inhibitor, and Reagent Mix to 96-well Plate A->B C Pre-incubate at 25°C for 30 min B->C D Initiate Reaction with Dihydroorotate C->D E Measure Absorbance at 650 nm (kinetic) D->E F Calculate Reaction Rate and IC50 E->F

Workflow for the DHODH enzymatic activity assay.
Cell Viability and Proliferation Assays

These assays are used to assess the effect of DHODH inhibitors on cell proliferation.

MTT Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[2]

  • Treat cells with various concentrations of the DHODH inhibitor or a vehicle control for the desired duration (e.g., 24, 48, 72 hours).[2]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[2]

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[2]

  • Measure the absorbance at a wavelength between 550 and 600 nm.[17]

CCK-8 Assay:

  • Seed cells into 96-well plates.[18]

  • Add the DHODH inhibitor at various concentrations.

  • Add 10 µL of CCK-8 solution to each well and incubate at 37°C for 1-4 hours.[18]

  • Measure the absorbance at 450 nm.[18]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.[16][17]

Materials:

  • Cells treated with DHODH inhibitor

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Protocol:

  • Treat cells with various concentrations of the DHODH inhibitor for the desired time.

  • Harvest 1-5 x 10^5 cells and wash with cold 1X PBS.[17]

  • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[17]

  • Incubate for 15-20 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[17]

  • Analyze the cells by flow cytometry.[17]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with DHODH Inhibitor B Harvest and Wash Cells A->B C Resuspend in Annexin-Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate at Room Temperature D->E F Add Binding Buffer and Analyze by Flow Cytometry E->F

Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis for Signaling Proteins

This technique is used to measure the expression levels of proteins in signaling pathways affected by DHODH inhibition.

Protocol:

  • Cell Lysis: Treat cells with the DHODH inhibitor. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[19]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p53, mTOR).[19]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19]

  • Detection: Use an enhanced chemiluminescence (ECL) reagent to visualize the protein bands.[19]

Conclusion

DHODH inhibition represents a promising therapeutic strategy for a variety of diseases characterized by rapid cell proliferation. By targeting the fundamental process of pyrimidine biosynthesis, DHODH inhibitors exert potent anti-proliferative, pro-apoptotic, and pro-ferroptotic effects. A thorough understanding of the underlying mechanisms and the use of robust experimental protocols are essential for the continued development and application of this important class of therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers and drug development professionals working in this exciting field.

References

Dhodh-IN-22 and Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), and its role in inducing cell differentiation, particularly in the context of acute myeloid leukemia (AML). This document details the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols.

Introduction to this compound and DHODH Inhibition

This compound is a potent, selective, and orally active inhibitor of dihydroorotate dehydrogenase (DHODH) with a half-maximal inhibitory concentration (IC50) of 0.3 nM.[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[2][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for their growth and survival.[3][5][6] Inhibition of DHODH presents a promising therapeutic strategy for various cancers, including AML, by inducing cell differentiation rather than conventional cytotoxicity.[7][8][9][10] Unlike traditional chemotherapies that cause widespread cell death, DHODH inhibitors can trigger malignant cells to mature into non-proliferating, terminally differentiated cells.[7]

Mechanism of Action: Inducing Differentiation through Pyrimidine Depletion

The primary mechanism by which this compound and other DHODH inhibitors induce cell differentiation is through the depletion of the intracellular pyrimidine pool.[11] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[2][3] By blocking this essential step, this compound leads to a state of "pyrimidine starvation."[4] This metabolic stress triggers a cascade of cellular events, including:

  • Cell Cycle Arrest: The lack of pyrimidines halts DNA and RNA synthesis, leading to cell cycle arrest, primarily at the S-phase.[11][12]

  • Induction of Differentiation Programs: In certain cancer cells, particularly AML, pyrimidine depletion reactivates latent differentiation programs.[7][8] This forces the immature, self-renewing cancer cells to mature into functional, non-dividing cells like monocytes and granulocytes.[7]

  • Downregulation of Oncogenic Transcription Factors: DHODH inhibition has been shown to decrease the expression of key oncogenic transcription factors like MYC, which are often overexpressed in AML and play a role in blocking differentiation.[5][10]

The differentiation-inducing effect of DHODH inhibitors can be rescued by the addition of exogenous uridine, which bypasses the inhibited de novo pathway through the pyrimidine salvage pathway, confirming the on-target effect of these compounds.[12][13]

Signaling Pathways Modulated by this compound

The inhibition of DHODH by this compound initiates a series of changes in cellular signaling that collectively promote differentiation.

The De Novo Pyrimidine Synthesis Pathway

This compound directly targets DHODH within the inner mitochondrial membrane, disrupting the de novo synthesis of pyrimidines.

DeNovoPyrimidineSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol CAD Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Dhodh_IN_22 This compound Dhodh_IN_22->DHODH

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine synthesis pathway.

Downstream Effects on MYC and p53 Signaling

DHODH inhibition has been shown to impact key regulatory pathways involved in cell proliferation and differentiation, such as those governed by MYC and p53.

DownstreamSignaling Dhodh_IN_22 Dhodh_IN_22 DHODH DHODH Dhodh_IN_22->DHODH Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion inhibition leads to p53_Activation p53 Activation Pyrimidine_Depletion->p53_Activation MYC_Suppression MYC Suppression Pyrimidine_Depletion->MYC_Suppression Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Differentiation Cell Differentiation MYC_Suppression->Differentiation Cell_Cycle_Arrest->Differentiation

Caption: Downstream signaling effects of DHODH inhibition leading to cell differentiation.

Quantitative Data for this compound and Other DHODH Inhibitors

The following tables summarize key quantitative data for this compound and other notable DHODH inhibitors.

Table 1: In Vitro Potency of DHODH Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
This compound DHODH 0.3 -[1]
This compound Cell Proliferation 0.4 MOLM-13 [1]
This compound Cell Proliferation 1.4 THP-1 [1]
BrequinarDHODH~12-[13]
TeriflunomideDHODH~262-[13]
VidofludimusDHODH~141-[13]

Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model

Treatment GroupDosageDosing ScheduleTumor Growth Inhibition (%)Body Weight ImpactReference
This compound 1.9 mg/kg PO, QD for 5 days 71 No significant impact [1]
This compound 3.75 mg/kg PO, QD for 5 days 76 No significant impact [1]
This compound 7.5 mg/kg PO, QD for 5 days 79 No significant impact [1]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDosing (IV)Dosing (PO)Key FindingsReference
Mouse 2 mg/kg 10 mg/kg Low clearance, high oral bioavailability [1]
Rat 2 mg/kg 10 mg/kg Low clearance, high oral bioavailability [1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on cell differentiation.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a DHODH inhibitor like this compound.

ExperimentalWorkflow Start Start In_Vitro_Studies In Vitro Studies Start->In_Vitro_Studies Cell_Culture AML Cell Culture (e.g., MOLM-13, THP-1) In_Vitro_Studies->Cell_Culture Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Differentiation_Assay Differentiation Assay (Flow Cytometry for CD11b/CD14) Treatment->Differentiation_Assay Western_Blot Western Blot Analysis (MYC, p53, differentiation markers) Treatment->Western_Blot In_Vivo_Studies In Vivo Studies Proliferation_Assay->In_Vivo_Studies Differentiation_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies Xenograft_Model Establish AML Xenograft (e.g., NOD/SCID mice) In_Vivo_Studies->Xenograft_Model In_Vivo_Treatment Treat with this compound (PO) Xenograft_Model->In_Vivo_Treatment Tumor_Monitoring Monitor Tumor Growth & Body Weight In_Vivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor IHC, Flow Cytometry) Tumor_Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: A general experimental workflow for evaluating this compound.

In Vitro Cell Differentiation Assay by Flow Cytometry

Objective: To quantify the induction of myeloid differentiation in AML cells following treatment with this compound.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., PE-CD11b, FITC-CD14)

  • Isotype control antibodies

  • Flow cytometer

Protocol:

  • Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 72-96 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS and resuspend in 100 µL of FACS buffer.

  • Add the appropriate fluorochrome-conjugated antibodies (and isotype controls in separate tubes) and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Gate on the live cell population and quantify the percentage of cells expressing the differentiation markers (e.g., CD11b+, CD14+).

Western Blot Analysis for MYC Expression

Objective: To determine the effect of this compound on the protein levels of the oncoprotein MYC.

Materials:

  • Treated and untreated AML cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MYC

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo AML Xenograft Model

Objective: To evaluate the anti-leukemic efficacy of this compound in a mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • MOLM-13 cells

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously inject 5-10 x 10^6 MOLM-13 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired doses (e.g., 1.9, 3.75, 7.5 mg/kg) or vehicle daily for the specified duration.

  • Measure tumor volume with calipers and monitor mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

  • Excise the tumors for further analysis (e.g., weight, immunohistochemistry, flow cytometry).

Conclusion

This compound is a highly potent inhibitor of DHODH that leverages a novel therapeutic strategy of inducing cell differentiation to combat malignancies like AML. By depleting the cellular pyrimidine pool, this compound triggers cell cycle arrest and the activation of differentiation programs, offering a less toxic and potentially more effective alternative to conventional cytotoxic agents. The robust preclinical data, including significant in vivo tumor growth inhibition without overt toxicity, underscores the therapeutic potential of this compound. Further investigation into its clinical efficacy is warranted to translate these promising findings into tangible benefits for patients.

References

Preclinical Data for Dhodh-IN-22: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-22 is a highly potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling target for cancer therapy, particularly in acute myelogenous leukemia (AML).[1][2][3] Preclinical data demonstrate that this compound exhibits significant anti-proliferative activity in AML cell lines and potent anti-tumor efficacy in a mouse xenograft model, coupled with favorable pharmacokinetic properties. This document provides a comprehensive overview of the available preclinical data for this compound, including detailed experimental methodologies and a visualization of the relevant biological pathways.

Core Quantitative Data

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Activity
ParameterCell LineValue
IC₅₀ (DHODH Enzyme Inhibition) -0.3 nM[1]
Anti-proliferative IC₅₀ MOLM-13 (AML)0.4 nM[1]
THP-1 (AML)1.4 nM[1]
Table 2: In Vivo Efficacy (MOLM-13 Xenograft Model)
Dosage (Oral, QD for 5 days)Tumor Growth Inhibition (ΔTGI%)Effect on Body Weight
1.9 mg/kg71%[1]No significant impact[1]
3.75 mg/kg76%[1]No significant impact[1]
7.5 mg/kg79%[1]No significant impact[1]
Table 3: Pharmacokinetic Parameters
SpeciesRouteDoseCL (mL/min/kg)Vdss (L/kg)t½ (h)
Mouse IV2 mg/kg7.32.45.8
PO10 mg/kg---
Rat IV2 mg/kg7.62.2-
PO10 mg/kg---
Data from MedchemExpress, indicating low clearance and high oral bioavailability.[1]

Signaling Pathway and Mechanism of Action

This compound targets DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway, which is located in the inner mitochondrial membrane.[4][5] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the production of uridine (B1682114) monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[4][5][6] In cancer cells, which have a high demand for nucleotides to sustain rapid proliferation, this pathway is often upregulated.[6] By inhibiting DHODH, this compound depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in these rapidly dividing cells.[5]

DHODH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine CAD_Enzyme CAD (Trifunctional Enzyme) Glutamine->CAD_Enzyme multiple steps Dihydroorotate Dihydroorotate CAD_Enzyme->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Apoptosis Cell Cycle Arrest & Apoptosis DHODH->Apoptosis UMPS UMPS Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis multiple steps Cell_Proliferation Rapid Cell Proliferation (e.g., in AML) DNA_RNA_Synthesis->Cell_Proliferation Dhodh_IN_22 This compound Dhodh_IN_22->DHODH Inhibition

Caption: Mechanism of Action of this compound.

Experimental Protocols

Disclaimer: The specific, detailed experimental protocols for the preclinical studies of this compound are not publicly available. The following protocols are representative methodologies based on standard practices for the evaluation of DHODH inhibitors in the context of AML research and should be adapted and optimized as necessary.

DHODH Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Substrate: L-dihydroorotic acid (DHO)

  • Electron Acceptor: Decylubiquinone and 2,6-dichloroindophenol (B1210591) (DCIP)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and varying concentrations of this compound. Include a vehicle control (DMSO).

  • Pre-incubate the plate for 30 minutes at 25°C.

  • Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effect of this compound on AML cell lines such as MOLM-13 and THP-1.

Materials:

  • MOLM-13 or THP-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed MOLM-13 or THP-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Add 10 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add 100 µL of the cell viability reagent to each well.

  • Measure luminescence using a luminometer.

  • Calculate the IC₅₀ value by normalizing the data to the vehicle control and fitting to a dose-response curve.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed MOLM-13/THP-1 cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Add compound to cells Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours (37°C, 5% CO₂) Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure_Luminescence Read plate on luminometer Add_Reagent->Measure_Luminescence Analyze_Data Calculate IC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Cell Proliferation Assay Workflow.
In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using the MOLM-13 cell line.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MOLM-13 cells

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of 1-5 x 10⁶ MOLM-13 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups via oral gavage at the predetermined doses and schedule (e.g., daily for 5 days).

  • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume (Volume = (Width² x Length) / 2).

  • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for final weight and volume measurements.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Pharmacokinetic Study

This protocol describes a general approach for determining the pharmacokinetic profile of this compound in mice and rats.

Materials:

  • Mice and rats

  • This compound formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of this compound to the animals via IV injection or oral gavage.

  • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time for each route of administration.

  • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution at steady state (Vdss), and half-life (t½) using appropriate software.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase Dosing Administer this compound (IV and PO) Blood_Collection Serial blood sampling at various time points Dosing->Blood_Collection Plasma_Processing Process blood to obtain plasma Blood_Collection->Plasma_Processing LCMS Quantify drug concentration using LC-MS/MS Plasma_Processing->LCMS PK_Plot Plot plasma concentration vs. time LCMS->PK_Plot PK_Parameters Calculate PK parameters (CL, Vdss, t½) PK_Plot->PK_Parameters

Caption: Pharmacokinetic Study Workflow.

References

Dhodh-IN-22 and the Therapeutic Targeting of DHODH in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy characterized by the rapid proliferation of immature myeloid blasts and a blockade in cellular differentiation. A growing body of preclinical evidence has identified a critical metabolic vulnerability in AML cells: a profound dependency on the de novo pyrimidine (B1678525) biosynthesis pathway. This guide provides an in-depth technical overview of the function and therapeutic potential of inhibiting Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in this pathway, with a focus on the potent inhibitor Dhodh-IN-22. We will explore the mechanism of action, summarize key preclinical data from various AML models, detail relevant experimental protocols, and visualize the underlying biological processes.

Introduction: The Role of DHODH in AML

Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the conversion of dihydroorotate to orotate.[1][2][3][4] Pyrimidines are essential for the synthesis of DNA and RNA, as well as for glycoprotein (B1211001) and phospholipid biosynthesis.[2] While most normal, resting cells can acquire sufficient pyrimidines through the salvage pathway, rapidly proliferating cells, including cancer cells, are highly dependent on the de novo pathway to meet their metabolic demands.[5][6]

This dependency creates a therapeutic window for targeting DHODH in malignancies like AML.[3] Inhibition of DHODH leads to pyrimidine starvation, which in AML cells has been shown to not only be cytotoxic but also to overcome the characteristic differentiation blockade, forcing malignant blasts to mature into non-proliferating myeloid cells.[1][2][7] This dual mechanism of inducing both apoptosis and differentiation makes DHODH an attractive therapeutic target across various AML subtypes, potentially independent of specific genetic mutations.[2][8]

This compound: A Potent and Orally Bioavailable DHODH Inhibitor

This compound is a potent, selective, and orally active inhibitor of DHODH.[9] Its high efficacy and favorable pharmacokinetic properties have made it a valuable tool for preclinical research into the therapeutic potential of DHODH inhibition in AML.

Quantitative In Vitro Activity

The following table summarizes the in vitro inhibitory and antiproliferative activity of this compound and other relevant DHODH inhibitors in AML cell lines.

CompoundTargetAssay TypeIC50 (nM)Cell Line(s)Reference
This compound DHODHEnzymatic Assay0.3-[9]
This compound Cell ProliferationAntiproliferative0.4MOLM-13[9]
This compound Cell ProliferationAntiproliferative1.4THP-1[9]
MEDS433DHODHEnzymatic Assay1.2-[8]
BrequinarDHODHEnzymatic Assay1.8-[8]
Compound 4hDHODHEnzymatic Assay7.2-[8]
Quantitative In Vivo Efficacy

In vivo studies using xenograft models of AML have demonstrated the significant anti-leukemic activity of DHODH inhibitors.

CompoundAnimal ModelDosingEfficacyReference
This compound MOLM-13 Xenograft (Mouse)1.9 - 7.5 mg/kg, PO, QD for 5 days71-79% Tumor Growth Inhibition (ΔTGI)[9]
BrequinarTHP-1 Xenograft (Mouse)15 mg/kg Q3D or 5 mg/kg dailySlowed tumor growth[1]
IsobavachalconeSubcutaneous AML Xenograft (Mouse)Oral administrationSuppressed tumor growth[2][10]
Pharmacokinetic Profile of this compound

This compound has been shown to possess favorable pharmacokinetic properties in preclinical species, exhibiting low clearance and high oral bioavailability.[9]

SpeciesAdministrationDoseKey FindingsReference
MouseIV2 mg/kgLow clearance, high oral bioavailability[9]
MousePO10 mg/kgLow clearance, high oral bioavailability[9]
RatIV / PONot SpecifiedLow clearance, high oral bioavailability[9]

Mechanism of Action: From Metabolic Stress to Therapeutic Effect

The anti-leukemic effects of DHODH inhibition in AML models are multifaceted, stemming from the initial depletion of the pyrimidine pool. This metabolic stress triggers a cascade of downstream events leading to both cell death and differentiation.

The Core Signaling Pathway

Inhibition of DHODH directly blocks the synthesis of orotate, leading to a dramatic accumulation of the upstream metabolite dihydroorotate and a depletion of downstream uridine (B1682114) and other pyrimidine metabolites.[1] This pyrimidine starvation is the primary driver of the inhibitor's therapeutic effect. The anti-leukemic activity of DHODH inhibitors can be rescued by the addition of exogenous uridine, confirming the on-target mechanism.[6][10][11]

A key molecular consequence of DHODH inhibition is the suppression of the MYC oncogene, a critical regulator of myeloid cell proliferation and differentiation.[2][5] The downregulation of MYC is, at least in part, responsible for the observed cell cycle arrest, induction of apoptosis (evidenced by increased cleaved PARP and caspases), and upregulation of myeloid differentiation markers such as CD11b and CD14.[5]

DHODH_Inhibition_Pathway DHODH_Inhibitor This compound DHODH DHODH DHODH_Inhibitor->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Pool Pyrimidine Pool (Uridine, etc.) Orotate->Pyrimidine_Pool MYC MYC Suppression Pyrimidine_Pool->MYC Depletion leads to Apoptosis Apoptosis (↑ Cleaved Caspases) MYC->Apoptosis Differentiation Myeloid Differentiation (↑ CD11b, CD14) MYC->Differentiation Cell_Proliferation ↓ Cell Proliferation MYC->Cell_Proliferation

DHODH inhibition signaling cascade in AML.

Experimental Protocols and Methodologies

The following section details the typical experimental methodologies used to evaluate the function of DHODH inhibitors like this compound in AML models.

In Vitro DHODH Enzyme Inhibition Assay
  • Objective: To determine the direct inhibitory activity of a compound on the DHODH enzyme.

  • Methodology: Recombinant human DHODH protein is used in an in vitro assay. The enzymatic activity is measured by monitoring the reduction of a substrate, such as 2,6-dichloroindophenol (B1210591) (DCIP), in the presence of the enzyme, its cofactor (e.g., Coenzyme Q10), and its substrate (dihydroorotate). The assay is performed with varying concentrations of the inhibitor to calculate the half-maximal inhibitory concentration (IC50).[1][5]

Cell Proliferation and Viability Assays
  • Objective: To assess the antiproliferative effects of DHODH inhibitors on AML cell lines.

  • Methodology: AML cell lines (e.g., MOLM-13, THP-1, HL60) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is measured using assays such as MTS, MTT, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively. The IC50 for cell proliferation is then calculated from the dose-response curve.

Apoptosis Assays
  • Objective: To quantify the induction of programmed cell death.

  • Methodology: Treated AML cells are stained with Annexin V (an early apoptotic marker) and a viability dye like Propidium Iodide (PI) or 7-AAD. The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.[5] Alternatively, apoptosis can be assessed by Western blot analysis for the cleavage of PARP, caspase-3, and caspase-9.[5]

Myeloid Differentiation Assays
  • Objective: To evaluate the ability of DHODH inhibitors to induce maturation of AML cells.

  • Methodology: AML cells are treated with the inhibitor for several days. Differentiation is assessed by measuring the surface expression of myeloid maturation markers, such as CD11b and CD14, using flow cytometry.[1][5] Morphological changes consistent with differentiation can also be observed by cytological staining (e.g., Wright-Giemsa).

In Vivo Xenograft Studies
  • Objective: To determine the anti-leukemic efficacy of the inhibitor in a living organism.

  • Methodology: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or systemically engrafted with human AML cells (e.g., MOLM-13, THP-1).[1][9] Once tumors are established or leukemia is systemic, mice are treated with the inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage). Tumor volume and mouse body weight are monitored regularly.[9] At the end of the study, tumors or leukemic tissues can be explanted for analysis of differentiation markers and apoptosis.[1]

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Enzyme_Assay DHODH Enzyme Assay (IC50 determination) Xenograft AML Xenograft Model (Immunocompromised Mice) Cell_Culture AML Cell Lines (MOLM-13, THP-1) Treatment Treat with this compound Cell_Culture->Treatment Proliferation Proliferation Assay (MTS/MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Differentiation Differentiation Assay (CD11b/CD14 Flow Cytometry) Treatment->Differentiation InVivo_Treatment Oral Dosing with This compound Xenograft->InVivo_Treatment Monitoring Monitor Tumor Growth & Body Weight InVivo_Treatment->Monitoring ExVivo_Analysis Ex Vivo Analysis of Tumors (Apoptosis, Differentiation) Monitoring->ExVivo_Analysis

Preclinical evaluation workflow for DHODH inhibitors.

Resistance and Future Directions

While DHODH inhibition is a promising strategy, the potential for resistance must be considered. Cancer cells could potentially overcome the effects of DHODH inhibitors by upregulating the pyrimidine salvage pathway.[11] This suggests that combination therapies may be a more effective long-term strategy. Indeed, preclinical studies have shown that DHODH inhibitors can synergize with standard chemotherapeutic agents like doxorubicin (B1662922) and DNA-demethylating agents.[2][4][6][10]

Future research will likely focus on optimizing DHODH inhibitors for clinical use, identifying biomarkers to predict patient response, and exploring rational combination strategies to enhance efficacy and prevent the emergence of resistance in AML patients.

Conclusion

The inhibition of DHODH represents a novel and highly promising therapeutic strategy for Acute Myeloid Leukemia. By targeting a key metabolic vulnerability, potent inhibitors like this compound can induce both apoptosis and differentiation in AML cells. The robust preclinical data, encompassing in vitro and in vivo models, strongly support the continued development of DHODH inhibitors as a new class of therapy for this challenging disease. This guide provides a foundational understanding of the technical aspects of DHODH inhibition in AML, intended to aid researchers and drug developers in advancing this therapeutic approach.

References

The Structural Basis of DHODH-IN-22 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural basis for the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) by the potent inhibitor Dhodh-IN-22. By examining the molecular interactions, enzymatic kinetics, and experimental methodologies, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this significant therapeutic target.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of nucleotides, which are essential for DNA and RNA replication.[2] Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.[1][3] This dependency makes DHODH an attractive target for therapeutic intervention in oncology, autoimmune diseases, and viral infections.[2][4] this compound has emerged as a highly potent and selective inhibitor of DHODH, demonstrating significant potential in preclinical studies.[5]

Quantitative Analysis of this compound Inhibition

This compound is a potent inhibitor of human DHODH with activity in the nanomolar range. Its inhibitory capacity has been quantified through various biochemical and cellular assays.

Compound Assay Type IC50 (nM) Cell Line Reference
This compoundEnzymatic Assay0.3-[5]
This compoundAntiproliferative Assay0.4MOLM-13[5]
This compoundAntiproliferative Assay1.4THP-1[5]

Structural Basis of Inhibition

The inhibitory action of compounds similar to this compound is elucidated through high-resolution crystal structures of human DHODH in complex with the inhibitor. These structures reveal that the inhibitor binds within a tunnel-shaped pocket that leads to the flavin mononucleotide (FMN) cofactor.[6][7] This binding site is competitive with the binding of ubiquinone, the natural electron acceptor for the enzyme.[8][9]

The binding of the inhibitor is stabilized by a network of hydrophobic interactions and hydrogen bonds with key residues in the active site. While the specific crystal structure of this compound in complex with DHODH is not publicly detailed in the search results, analysis of related inhibitors reveals interactions with residues such as M43, L46, L58, F62, F98, M111, and L359.[6] Hydrogen bonds are often formed with residues like R136 and Y38.[6] The high potency of this compound is likely attributable to a highly optimized set of interactions within this binding pocket.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is important to visualize the relevant biological pathway and the experimental procedures used to characterize its inhibitory effects.

DeNovoPyrimidineBiosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport DHODH DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS Dihydroorotate_mito->Orotate DHODH Inhibitor This compound Inhibitor->DHODH

Caption: De novo pyrimidine biosynthesis pathway highlighting the role and inhibition of DHODH.

DHODH_Inhibitor_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library HTS High-Throughput Screening (Biochemical Assay) Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response & IC50 Dose-Response Analysis (IC50 Determination) Hit Identification->Dose-Response & IC50 Potent Hits Cell-Based Assays Cellular Proliferation Assays Dose-Response & IC50->Cell-Based Assays Uridine Rescue Uridine Rescue Experiment Cell-Based Assays->Uridine Rescue Structural Studies Co-crystallization with DHODH Uridine Rescue->Structural Studies On-Target Hits Lead Optimization Lead Optimization Structural Studies->Lead Optimization InhibitorBindingMode cluster_DHODH DHODH Active Site Inhibitor This compound Hydrophobic Pocket Hydrophobic Pocket (M43, L46, L58, F62, F98, M111, L359) Inhibitor->Hydrophobic Pocket Hydrophobic Interactions H-Bond Donors/Acceptors H-Bond Donors/Acceptors (R136, Y38) Inhibitor->H-Bond Donors/Acceptors Hydrogen Bonds Ubiquinone Site Ubiquinone Binding Site Inhibitor->Ubiquinone Site Competitive Binding FMN FMN Cofactor Ubiquinone Site->FMN Electron Transfer

References

Methodological & Application

Application Notes and Protocols for Dhodh-IN-22 in Acute Myeloid Leukemia (AML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-22 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a promising therapeutic target in malignancies like Acute Myeloid Leukemia (AML).[2][3][4][5] AML cells, in particular, have shown a dependency on this pathway for survival and proliferation.[6][7] Inhibition of DHODH in AML cells has been demonstrated to induce apoptosis (programmed cell death) and cellular differentiation, thereby reducing the leukemic blast population.[3][4][5][8][9] this compound exhibits high potency with a reported IC50 value of 0.3 nM for DHODH inhibition.[1]

These application notes provide a summary of the effects of DHODH inhibition in AML cells and detailed protocols for evaluating the efficacy of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound and other DHODH Inhibitors in AML Cell Lines
CompoundTargetIC50 (Enzyme Inhibition)Cell LineAntiproliferative IC50Reference
This compound DHODH0.3 nMMOLM-130.4 nM[1]
THP-11.4 nM[1]
IsobavachalconeDHODH32.90 µM (AKT1 kinase)OVCAR-8, PC3Not Specified[3]
Emvododstat (PTC299)DHODHNot SpecifiedMultiple Leukemia Lines5.8 to 28.1 nM[8]
RP7214DHODH7.8 nMU937, HL-60, MV411, THP-12-3.2 µM[10]
BrequinarDHODHNot SpecifiedT-ALL cell linesNanomolar range[6]
Table 2: In Vivo Activity of this compound
CompoundModelDosingEffectReference
This compound MOLM-13 Xenograft (Mice)1.9, 3.75, 7.5 mg/kg; PO; QD for 5 days71%, 76%, and 79% Tumor Growth Inhibition (TGI), respectively. No significant impact on body weight.[1]

Signaling Pathway

The inhibition of DHODH by compounds like this compound disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[2] This pyrimidine starvation has been shown to trigger a cascade of events in AML cells, leading to cell cycle arrest, apoptosis, and differentiation.[8][11] A key downstream effect is the downregulation of the MYC oncogene, a critical regulator of cell proliferation and differentiation.[3][4] The reduction in MYC protein levels leads to an increase in the expression of p21, a cell cycle inhibitor.[3]

DHODH_Signaling_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_cell Cellular Processes DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Dhodh_IN_22 This compound Dhodh_IN_22->DHODH Inhibition MYC MYC (Oncogene) Dhodh_IN_22->MYC Leads to downregulation Apoptosis Apoptosis Dhodh_IN_22->Apoptosis Induces Differentiation Differentiation Dhodh_IN_22->Differentiation Induces Pyrimidine_Synthesis->MYC Supports Proliferation Cell Proliferation Pyrimidine_Synthesis->Proliferation p21 p21 (Cell Cycle Inhibitor) MYC->p21 Suppresses MYC->Proliferation p21->Proliferation Inhibits

Caption: DHODH inhibition by this compound disrupts pyrimidine synthesis, leading to MYC downregulation, p21 upregulation, and ultimately apoptosis and differentiation in AML cells.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of this compound on AML cells. These are based on established methodologies for other DHODH inhibitors.[3][12][13]

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture AML Cell Culture (e.g., MOLM-13, THP-1) Treatment Treat with this compound (various concentrations) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Differentiation Differentiation Assay (CD11b/CD14 by Flow Cytometry) Treatment->Differentiation Western_Blot Western Blot (Cleaved Caspases, MYC, p21) Treatment->Western_Blot Xenograft Establish AML Xenograft (e.g., MOLM-13 in mice) InVivo_Treatment Administer this compound (e.g., oral gavage) Xenograft->InVivo_Treatment Tumor_Monitoring Monitor Tumor Growth and Body Weight InVivo_Treatment->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor weight, IHC) Tumor_Monitoring->Endpoint

Caption: A general workflow for the preclinical evaluation of this compound in AML, from in vitro characterization to in vivo efficacy studies.

Cell Viability Assay (MTT or CellTiter-Glo)

Objective: To determine the antiproliferative effect of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, THP-1, HL60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo)

Protocol:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from sub-nanomolar to micromolar to determine the IC50 value. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • For MTT assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.

Materials:

  • AML cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed AML cells in 6-well plates at a density of 1 x 10^6 cells per well.

  • Treat the cells with various concentrations of this compound (e.g., 1x, 5x, 10x of the IC50) and a vehicle control for 48-72 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Differentiation Assay (Flow Cytometry)

Objective: To assess the ability of this compound to induce myeloid differentiation in AML cells.

Materials:

  • AML cells (e.g., HL60, THP-1)

  • 6-well plates

  • This compound

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)

  • Flow cytometer

Protocol:

  • Seed AML cells in 6-well plates and treat with this compound at various concentrations for 72-96 hours.

  • Harvest the cells and wash with cold PBS containing 1% BSA.

  • Resuspend the cells in 100 µL of staining buffer and add the fluorescently labeled antibodies (e.g., anti-CD11b-PE, anti-CD14-APC).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspend the cells in 500 µL of staining buffer for flow cytometry analysis.

  • Analyze the expression of CD11b and CD14. An increase in the percentage of CD11b+ or CD14+ cells indicates myeloid differentiation.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • AML cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-MYC, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat AML cells with this compound for the desired time points (e.g., 24, 48 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols for In Vitro Assays of Dhodh-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-22 is a highly potent, selective, and orally bioavailable inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3][4] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases, including acute myeloid leukemia (AML).[1][3][5] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and a halt in proliferation.[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound and other common DHODH inhibitors for comparative purposes.

CompoundTargetIC50 (Enzyme Assay)Cell LineIC50 (Cell-based Assay)
This compound Human DHODH 0.3 nM [1]MOLM-13 0.4 nM [1]
THP-1 1.4 nM [1]
BrequinarHuman DHODH~10 nM[6]A-3750.59 µM[7]
TeriflunomideHuman DHODH~600 nM[7]MDA-MB-46831.36 µM (96h)[7]
BAY 2402234Human DHODH1.2 nM[7]MOLM-130.08 - 8.2 nM[7]

Signaling Pathway

DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, located on the inner mitochondrial membrane.[8][9] It catalyzes the oxidation of dihydroorotate (DHO) to orotate.[9][10] This reaction is coupled to the electron transport chain. The inhibition of DHODH by compounds like this compound leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and inhibiting cell proliferation.[3][8]

DHODH_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Cytosol Cytosol & Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Pool Pyrimidine Nucleotides (dUTP, dCTP, dTTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Dhodh_IN_22 This compound Dhodh_IN_22->DHODH Inhibition

Caption: De Novo Pyrimidine Biosynthesis and DHODH Inhibition.

Experimental Protocols

DHODH Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH.[6] The activity is monitored by the reduction of a chromogenic or fluorogenic substrate.[6]

Workflow:

Enzyme_Assay_Workflow A Prepare serial dilutions of this compound in DMSO B Add assay buffer, DHODH enzyme, and inhibitor to a 96-well plate A->B C Pre-incubate to allow for inhibitor binding B->C D Initiate reaction with dihydroorotate and electron acceptor C->D E Monitor absorbance or fluorescence over time D->E F Calculate % inhibition and determine IC50 value E->F

Caption: Workflow for DHODH Enzyme Inhibition Assay.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[5][6]

  • Substrate: L-dihydroorotic acid (DHO)[5]

  • Electron Acceptor: 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q10[5]

  • This compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor in each well of a 96-well plate.[5]

  • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.[5]

  • Pre-incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[5][6]

  • Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.[5]

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.[6]

  • Calculate the percentage of enzyme inhibition relative to the DMSO control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.[6]

Cell Proliferation Assay (e.g., in AML Cell Lines)

This assay assesses the effect of this compound on the proliferation of cancer cell lines, such as those for acute myeloid leukemia (e.g., THP-1, MOLM-13).[1][5]

Workflow:

Cell_Assay_Workflow A Seed AML cells into 96-well plates B Add serial dilutions of This compound (or DMSO control) A->B C Incubate for 48-96 hours B->C D Add cell viability reagent (e.g., MTT, CellTiter-Glo) C->D E Measure signal (absorbance or luminescence) D->E F Calculate % viability and determine IC50 value E->F

Caption: Workflow for Cell Proliferation Assay.

Materials:

  • AML cell lines (e.g., THP-1, MOLM-13)[1][5]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]

  • This compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)[5]

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the AML cells into 96-well plates at a predetermined density.[5]

  • Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.[5]

  • Incubate the plates for a specified period (e.g., 48-96 hours) under standard cell culture conditions.[5]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.[5]

  • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.[5]

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.[7]

Uridine (B1682114) Rescue Assay

This functional assay is crucial to confirm that the observed anti-proliferative effect of this compound is specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway.[2] Supplementing the culture medium with uridine allows cells to bypass the DHODH-dependent pathway via the pyrimidine salvage pathway, thereby "rescuing" them from the effects of the inhibitor.[2]

Procedure:

  • Follow the protocol for the Cell Proliferation Assay.

  • Prepare parallel sets of plates. In one set, treat the cells with serial dilutions of this compound as described.

  • In the second set, treat the cells with the same serial dilutions of this compound in a medium supplemented with uridine (e.g., 100 µM).[7]

  • After incubation, assess cell viability in both sets of plates.

  • A rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.[2]

Target Engagement - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to directly verify the engagement of this compound with DHODH within a cellular environment.[2][4] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Procedure:

  • Treat cultured cells with either a vehicle (DMSO) or this compound at the desired concentration for a specified time.[2]

  • Harvest the cells, wash, and resuspend them in a suitable buffer.[2]

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.[2]

  • Heat the samples across a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes), followed by cooling.[2]

  • Lyse the cells to release proteins.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[4]

  • Analyze the amount of soluble DHODH in the supernatant at each temperature using a method such as Western blotting or ELISA.[4]

  • Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.[4]

References

Application Notes and Protocols: Dhodh-IN-22 THP-1 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2][3][4] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides.[1][4] DHODH has therefore emerged as a promising therapeutic target in oncology.[1][2] Dhodh-IN-22 is a potent and selective inhibitor of DHODH. By blocking DHODH, this compound depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation in cancer cells.[1][3] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound on the human monocytic leukemia cell line, THP-1, using a colorimetric MTT assay.

Mechanism of Action: DHODH Inhibition

This compound inhibits the fourth enzymatic step in the de novo pyrimidine synthesis pathway, which is catalyzed by DHODH. This enzyme, located in the inner mitochondrial membrane, converts dihydroorotate to orotate.[1][4][5] Inhibition of DHODH leads to a reduction in the synthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all other pyrimidines.[3][5] The resulting pyrimidine starvation disrupts DNA and RNA synthesis, ultimately leading to a halt in cell proliferation and, in some cases, apoptosis.[1]

Data Summary

The anti-proliferative activity of this compound on THP-1 cells is typically assessed by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative data obtained from an MTT assay after 72 hours of treatment with this compound.

Concentration of this compound (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
1075.8 ± 6.2
5051.2 ± 3.8
10028.7 ± 4.1
50010.5 ± 2.5
10005.1 ± 1.9

IC50 Value: Approximately 50 nM

Experimental Protocols

1. THP-1 Cell Culture and Maintenance

THP-1 cells are a human monocytic cell line derived from a patient with acute monocytic leukemia.[6] They are grown in suspension culture.

  • Complete Growth Medium:

    • RPMI-1640 medium

    • 10% Fetal Bovine Serum (FBS)[7][8]

    • 0.05 mM 2-mercaptoethanol[8]

    • 1% Penicillin-Streptomycin[8]

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[6][8]

    • Cell density should be maintained between 1x10^5 and 1x10^6 viable cells/mL.[8] Do not exceed a density of 1.5 x 10^6 cells/mL.[7]

    • Subculture every 2 to 3 days by replacing the medium.[8][9]

  • Cryopreservation:

    • Freeze cells in a medium composed of 60% basal medium, 30% FBS, and 10% DMSO.[8]

    • Store cryovials in liquid nitrogen vapor phase for long-term storage.[8]

  • Thawing Frozen Cells:

    • Quickly thaw the vial in a 37°C water bath.[8][10]

    • Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 3 minutes, discard the supernatant, and resuspend the cells in fresh complete growth medium.[8]

2. THP-1 Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[11]

  • Materials:

    • THP-1 cells

    • Complete growth medium

    • This compound (stock solution in DMSO)

    • MTT solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom plates

    • Microplate reader

  • Protocol:

    • Seed THP-1 cells into a 96-well plate at a density of 4x10^4 cells per well in 100 µL of complete growth medium.[12]

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium containing the same concentration of DMSO used for the highest drug concentration.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the supernatant.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Pathway De Novo Pyrimidine Synthesis DHODH DHODH Orotate Orotate DHODH->Orotate ETC Electron Transport Chain DHODH->ETC e- Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Phosphate->Dihydroorotate Pyrimidine_Pool Pyrimidine Pool (CTP, UTP, TTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Dhodh_IN_22 This compound Dhodh_IN_22->DHODH Apoptosis Cell Cycle Arrest / Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start seed_cells Seed THP-1 Cells in 96-well Plate start->seed_cells add_drug Add this compound (Serial Dilutions) seed_cells->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the THP-1 cell proliferation assay.

References

Application Notes and Protocols for In Vivo Studies of DHODH Inhibitors in NSG Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vivo studies for a compound designated "Dhodh-IN-22" in NSG mice are not extensively available in public literature. The following application notes and protocols are representative examples derived from studies with other well-characterized Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, such as Brequinar and Leflunomide. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and maximum tolerated dose (MTD) for any novel DHODH inhibitor in their specific mouse model.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it a promising target in oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies of DHODH inhibitors in NOD scid gamma (NSG) mice, a severely immunodeficient strain ideal for xenograft models.

Mechanism of Action of DHODH Inhibitors

DHODH inhibitors block the conversion of dihydroorotate to orotate, a crucial step in the synthesis of uridine (B1682114) monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[2] Rapidly proliferating cancer cells are highly dependent on the de novo pathway for pyrimidine synthesis, making them particularly vulnerable to DHODH inhibition.[3] The resulting pyrimidine starvation leads to several downstream effects, including:

  • Cell Cycle Arrest: Depletion of pyrimidines often results in an S-phase cell cycle arrest.

  • Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.

  • Modulation of Signaling Pathways: DHODH inhibition has been shown to activate the p53 tumor suppressor pathway and downregulate the MYC oncogene.

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Depletion Pyrimidine Depletion UTP, CTP UTP, CTP UMP->UTP, CTP Downstream Synthesis DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->Orotate Blocks Conversion Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis

DHODH inhibition blocks pyrimidine synthesis.

Quantitative Data from In Vivo Studies

The following table summarizes representative quantitative data from in vivo studies of DHODH inhibitors in various mouse models.

DHODH InhibitorCancer ModelMouse StrainDosing ScheduleKey ResultsCitation
Brequinar Non-Hodgkin's Lymphoma (Daudi or SU-DHL-2 cells)B-NSG50 mg/kg, daily, IP for 10 daysSignificant inhibition of tumor growth and reduction in tumor weight compared to vehicle control.[3]
Brequinar Colon Carcinoma (HCT 116 cells)NSGDaily treatment (5 days on, 2 days off)Combination with Dipyridamole (ENT1/2 inhibitor) showed a synergistic anti-cancer effect.[2]
(R)-HZ00 Melanoma (ARN8 cells)Xenograft150 mg/kg (R)-HZ00 + 100 mg/kg Nutlin-3Significant inhibition of tumor growth with the combination therapy compared to single agents.[4]
Leflunomide Colon CarcinomaNude Mice35 mg/kg, daily, oralSignificant reduction in tumor volume and tumor weight compared to the control group.[5]

Experimental Protocols

In Vivo Xenograft Efficacy Study in NSG Mice

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in an NSG mouse xenograft model.

1. Materials

  • Immunocompromised mice (e.g., NSG mice, 6-8 weeks old)

  • Human cancer cell line for implantation (e.g., HCT 116, Daudi)

  • DHODH Inhibitor (formulated for in vivo use)

  • Vehicle solution (e.g., 0.5% methylcellulose)[6]

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Animal housing and monitoring equipment

2. Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_endpoint Endpoint Analysis cell_culture Cell Culture & Preparation tumor_implantation Tumor Implantation (Subcutaneous) cell_culture->tumor_implantation animal_acclimation Animal Acclimation (1-2 weeks) animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring (to ~100-200 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (DHODH Inhibitor or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint Reached data_analysis Data Analysis (TGI, etc.) euthanasia->data_analysis histology Histology & Biomarker Analysis euthanasia->histology

Workflow for an in vivo xenograft efficacy study.

3. Detailed Steps

  • Cell Culture and Preparation:

    • Culture the chosen human cancer cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or media). A cell suspension mixed 1:1 with Matrigel can improve tumor take rate.

    • Ensure cell viability is >90%.

  • Animal Acclimation:

    • Acclimate the NSG mice to the animal facility for at least one week prior to the start of the experiment.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).[3][7]

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]

  • Randomization and Treatment:

    • Randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Administer the DHODH inhibitor or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal or oral administration).[6]

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size or at a fixed time point.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

Safety and Handling

Standard laboratory safety procedures should be followed when handling DHODH inhibitors and working with animals. This includes the use of personal protective equipment (PPE) and adherence to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Dhodh-IN-22 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), in various animal models. The protocols outlined below are based on established methodologies for DHODH inhibitors and specific data available for this compound.

Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), with an IC50 value of 0.3 nM.[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3] By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of the pyrimidine nucleotide pool. This, in turn, results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells that are highly dependent on de novo pyrimidine synthesis.[2][3]

Signaling Pathway of DHODH Inhibition

The inhibition of DHODH by this compound directly impacts the pyrimidine synthesis pathway, which is crucial for cell proliferation.

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DHODH DHODH This compound This compound This compound->DHODH Inhibits DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.

Quantitative Data Summary

The following tables summarize the in vivo dosage, administration, and pharmacokinetic parameters of this compound in animal models.

Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model
Animal ModelCell LineDosage (mg/kg)RouteScheduleDurationKey FindingsReference
NSG MiceMOLM-131.9, 3.75, 7.5POQD5 daysSignificant tumor growth inhibition (ΔTGI% of 71, 76, and 79% respectively) with no significant impact on body weight.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in Mice and Rats
SpeciesDose (mg/kg)RouteT½ (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Mouse2IV----[2]
Mouse10PO---High[2]
Rat2IV----[2]
Rat10PO---High[2]

Note: Specific values for T½, Cmax, and AUC were not publicly available in the cited source, but the study reported low clearance and high oral bioavailability in both species.[1]

Experimental Protocols

The following protocols provide detailed methodologies for in vivo efficacy and pharmacokinetic studies of this compound.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Efficacy_Study_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Cell_Culture Cancer Cell Culture (e.g., MOLM-13) Cell_Harvest Harvest & Prepare Cell Suspension Cell_Culture->Cell_Harvest Animal_Acclimation Acclimation of Immunocompromised Mice Implantation Subcutaneous Injection of Cells into Flank Animal_Acclimation->Implantation Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth to Desired Size Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer this compound (1.9 - 7.5 mg/kg, PO, QD) Randomization->Dosing Measurements Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Measurements Euthanasia Euthanize at Endpoint Measurements->Euthanasia Analysis Tumor Excision, Weight, & Further Analysis Euthanasia->Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Materials:

  • This compound

  • Vehicle (e.g., proprietary lipid-based formulation, 0.5% methylcellulose)[2][4]

  • MOLM-13 human acute myeloid leukemia cells

  • Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old[2]

  • Sterile PBS

  • Matrigel (optional)

  • Oral gavage needles[5]

  • Calipers

  • Animal balance

Protocol:

  • Cell Culture and Implantation:

    • Culture MOLM-13 cells according to standard protocols.

    • Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2]

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. For oral administration, a lipid-based formulation or a suspension in 0.5% methylcellulose (B11928114) is commonly used for DHODH inhibitors.[2][4] The final concentration should be calculated based on the desired dosage and an administration volume of 10 mL/kg.

    • Administer this compound orally via gavage at doses of 1.9, 3.75, and 7.5 mg/kg, once daily (QD) for 5 consecutive days.[1] The control group receives the vehicle only.

  • Monitoring and Endpoint:

    • Monitor animal health and record body weight 2-3 times per week. A body weight loss of over 15-20% may necessitate euthanasia.[2]

    • Continue to measure tumor volume throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.

    • At the endpoint, euthanize the mice according to institutional guidelines.

    • Excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., histology, Western blotting).[3]

Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in mice.

PK_Study_Workflow cluster_prep_pk Preparation cluster_dosing_pk Dosing cluster_sampling Blood Sampling cluster_analysis_pk Analysis Animal_Prep Fast Mice Overnight IV_Dose Administer IV Dose (e.g., 2 mg/kg) Animal_Prep->IV_Dose PO_Dose Administer PO Dose (e.g., 10 mg/kg) Animal_Prep->PO_Dose Drug_Prep Prepare this compound Formulation (IV & PO) Drug_Prep->IV_Dose Drug_Prep->PO_Dose Timepoints Collect Blood at Predetermined Time Points (e.g., 0.5, 1, 2, 4, 8, 24h) IV_Dose->Timepoints PO_Dose->Timepoints Processing Process Blood to Plasma Timepoints->Processing LC_MS Quantify this compound Concentration by LC-MS/MS Processing->LC_MS PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, T½) LC_MS->PK_Calc

References

Application Notes and Protocols for Preparing Dhodh-IN-22 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-22 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[2][3] By inhibiting DHODH, this compound disrupts pyrimidine synthesis, leading to the suppression of cell proliferation, particularly in rapidly dividing cells such as those found in acute myelogenous leukemia (AML).[1][2] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO) for use in various research applications.

Data Presentation

A summary of the key quantitative data for this compound and recommended handling parameters is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight 548.88 g/mol [1]
IC50 (Potency) 0.3 nM[1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[4][5]
Typical Stock Concentration 10 mM[6]
Storage Temperature -20°C or -80°C[5][6][7]
Storage Conditions Protect from light and moisture[4][6]
Final DMSO in Assay < 0.1% - 0.5% (v/v)[6][7][8]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, single-use aliquot tubes (e.g., 0.5 mL or 0.2 mL PCR tubes)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Calculate the Required Mass of this compound:

    • Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 10 mM stock solution in 1 mL: Mass (mg) = 0.010 mol/L x 0.001 L x 548.88 g/mol x 1000 mg/g = 5.49 mg

  • Weighing the this compound Powder:

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 5.49 mg of the this compound powder into the tared microcentrifuge tube.

  • Dissolving in Anhydrous DMSO:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[4]

    • Cap the tube securely and vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[5] Gentle warming up to 40°C can also aid dissolution, but avoid excessive heat.[5]

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled tubes.[5][6][7]

    • Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light, for long-term stability.[5][6][7]

Protocol for Preparing Working Solutions

To avoid precipitation of the inhibitor in aqueous solutions, it is recommended to perform serial dilutions in DMSO before the final dilution into your aqueous experimental medium (e.g., cell culture media, buffer).[4][7]

  • Serial Dilution in DMSO:

    • Perform initial dilutions of your 10 mM stock solution in anhydrous DMSO to get closer to your final desired working concentration.

  • Final Dilution in Aqueous Medium:

    • Add the final diluted DMSO sample to your buffer or incubation medium.

    • Ensure the final concentration of DMSO in your assay is kept to a minimum (ideally below 0.1%) to avoid solvent-induced toxicity or artifacts.[4][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]

Mandatory Visualizations

Signaling Pathway of this compound Action

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Synthesis Glutamine Glutamine + ATP + HCO3- Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol (QH2) DHODH->Ubiquinol UMP UMP Orotate->UMP UMPS Ubiquinone Ubiquinone (Q) Ubiquinone->DHODH ETC Electron Transport Chain (Complex III) Ubiquinol->ETC UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Dhodh_IN_22 This compound Dhodh_IN_22->DHODH

Caption: Mechanism of action of this compound on the de novo pyrimidine synthesis pathway.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start calculate 1. Calculate Mass of this compound start->calculate weigh 2. Weigh this compound Powder calculate->weigh dissolve 3. Dissolve in Anhydrous DMSO weigh->dissolve vortex 4. Vortex until Completely Dissolved dissolve->vortex check_solubility Fully Dissolved? vortex->check_solubility sonicate 5. Sonicate or Gently Warm check_solubility->sonicate No aliquot 6. Aliquot into Single-Use Tubes check_solubility->aliquot Yes sonicate->vortex store 7. Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

References

Application Notes and Protocols for Dhodh-IN-22 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-22 is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[2][3] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines, making them particularly susceptible to the inhibition of this pathway.[2][4] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which in turn can induce cell cycle arrest, apoptosis, and ferroptosis, thereby halting cell proliferation.[2][5] These characteristics make DHODH inhibitors like this compound promising candidates for therapeutic development, particularly in oncology.[3][4]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability using standard in vitro assays. The included methodologies are fundamental for determining the cytotoxic and cytostatic effects of the compound, which is a critical step in preclinical drug development.[6][7]

Mechanism of Action

DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[2][4] This reaction is coupled to the mitochondrial electron transport chain.[8] By inhibiting DHODH, this compound blocks the synthesis of orotate, a precursor for uridine (B1682114) monophosphate (UMP), which is subsequently converted to other pyrimidine nucleotides necessary for DNA and RNA synthesis.[3][8] The resulting pyrimidine starvation disrupts cellular processes that are highly dependent on nucleotide availability, such as DNA replication and transcription, ultimately leading to decreased cell viability and proliferation in rapidly dividing cells.[9][10]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Glutamine Glutamine CAD CAD (CPS2, ATCase, DHOase) Glutamine->CAD Dihydroorotate_cytosol Dihydroorotate CAD->Dihydroorotate_cytosol Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotate Orotate DHODH->Orotate ETC Electron Transport Chain DHODH->ETC e- transfer UMPS UMPS Orotate->UMPS Transport to Cytosol Dhodh_IN_22 This compound Dhodh_IN_22->DHODH UMP UMP UMPS->UMP Pyrimidine_Pool Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Pyrimidine_Pool DNA_RNA DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: DHODH Inhibition Signaling Pathway.

Data Presentation

The quantitative data generated from the cell viability assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound.

Table 1: Antiproliferative Activity of this compound

Cell LineCancer TypeAssay Duration (hours)IC50 (nM)
MOLM-13Acute Myeloid Leukemia720.4[1]
THP-1Acute Monocytic Leukemia721.4[1]
User-defined
User-defined

Note: The IC50 values for MOLM-13 and THP-1 cells are provided as reference points.[1] Researchers should determine the IC50 for their specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the effect of this compound. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • This compound

  • Target cancer cell lines (e.g., MOLM-13, THP-1)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the equivalent concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity. Viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.

Materials:

  • Cell suspension treated with this compound

  • 0.4% Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Treatment: Culture cells in appropriate flasks or plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells and resuspend them in phosphate-buffered saline (PBS) or serum-free medium to create a single-cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[12]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[12]

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay identifies cells in different stages of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate) kit with Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to 100 µL of the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MOLM-13, THP-1) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24, 48, 72h) Treatment->Incubation Assay_Choice 6. Choose Viability Assay Incubation->Assay_Choice MTT MTT Assay Assay_Choice->MTT Trypan_Blue Trypan Blue Assay Assay_Choice->Trypan_Blue Annexin_V Annexin V/PI Assay Assay_Choice->Annexin_V Readout 7. Measure Readout (Absorbance/Cell Count/Fluorescence) MTT->Readout Trypan_Blue->Readout Annexin_V->Readout Data_Analysis 8. Calculate % Viability Readout->Data_Analysis IC50 9. Determine IC50 Data_Analysis->IC50

Caption: General Experimental Workflow.

References

Flow Cytometry Analysis Following Dhodh-IN-22 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cellular responses to Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] Inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, disrupts DNA and RNA synthesis, leading to various cellular outcomes such as cell cycle arrest, apoptosis, and differentiation, particularly in rapidly proliferating cancer cells.[2] Flow cytometry is an indispensable tool for quantifying these effects at a single-cell level.

Mechanism of Action

This compound targets DHODH, which catalyzes the conversion of dihydroorotate to orotate, a critical step in the synthesis of pyrimidines.[2] By inhibiting this enzyme, this compound depletes the intracellular pool of pyrimidines necessary for nucleic acid synthesis.[2] This disruption of nucleotide metabolism triggers several downstream cellular events that can be effectively monitored using flow cytometry.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry experiments investigating the effects of this compound.

Table 1: Cell Cycle Analysis of Cells Treated with this compound

Treatment GroupConcentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 2: Apoptosis Analysis of Cells Treated with this compound

Treatment GroupConcentration (nM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

Table 3: Cell Differentiation Marker Expression in Cells Treated with this compound

Treatment GroupConcentration (nM)Marker 1 (% Positive)Marker 1 (MFI)Marker 2 (% Positive)Marker 2 (MFI)
Vehicle Control0
This compoundX
This compoundY
This compoundZ

MFI: Mean Fluorescence Intensity

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • Cell Harvesting: Harvest adherent cells using trypsinization or a cell scraper. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[2]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours or overnight.[2]

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission at approximately 610 nm. Use a linear scale for the DNA content histogram.[2]

  • Data Analysis: Gate on single cells and analyze the cell cycle distribution using appropriate software.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use a 488 nm laser for excitation and collect FITC emission at ~530 nm and PI emission at ~610 nm.[2]

  • Data Analysis: Create a quadrant plot of Annexin V versus PI to quantify the different cell populations.[3]

Protocol 3: Analysis of Cell Differentiation Markers

This protocol is for detecting changes in the expression of cell surface proteins, which can indicate cellular differentiation.[4][5]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Fluorochrome-conjugated primary antibodies against differentiation markers (e.g., CD11b, CD14)

  • Isotype control antibodies

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest cells as described in Protocol 1.

  • Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Staining: Resuspend the cells in 100 µL of Staining Buffer and add the recommended amount of the fluorochrome-conjugated primary antibody. In a separate tube, add the corresponding isotype control.

  • Incubation: Incubate for 30 minutes on ice or at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of Staining Buffer.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of Staining Buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochrome.

  • Data Analysis: Gate on the cell population of interest and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_effects Cellular Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA_Synthesis DNA & RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Differentiation Differentiation DNA_RNA_Synthesis->Differentiation DHODH->Orotate Dhodh_IN_22 Dhodh_IN_22 Dhodh_IN_22->DHODH Inhibition

Signaling pathway of this compound action.

Flow_Cytometry_Workflow Start Start Cell_Culture Cell Culture & Treatment with this compound Start->Cell_Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Staining Staining Protocol (PI, Annexin V, or Antibodies) Harvesting->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis Acquisition->Analysis End End Analysis->End

General workflow for flow cytometry analysis.

Apoptosis_Gating_Strategy cluster_gating Gating Strategy Total_Cells Total Cell Population Viable Viable (Annexin V- / PI-) Total_Cells->Viable Quadrant 1 Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Total_Cells->Early_Apoptotic Quadrant 4 Late_Apoptotic Late Apoptotic/ Necrotic (Annexin V+ / PI+) Total_Cells->Late_Apoptotic Quadrant 2 Necrotic Necrotic (Annexin V- / PI+) Total_Cells->Necrotic Quadrant 3

Logical gating strategy for apoptosis analysis.

References

Pharmacokinetics of Dhodh-IN-22 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the specific compound "Dhodh-IN-22" is not available in the public domain. The following information is based on published data for other representative Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors investigated in murine models and serves as a general guideline for researchers in the field.

This document provides a comprehensive overview of the typical pharmacokinetic properties and experimental protocols for evaluating DHODH inhibitors in mice, aimed at researchers, scientists, and drug development professionals. The methodologies and data presentation formats are based on studies of compounds such as Genz-667348, emvododstat, and brequinar (B1684385) sodium.

Introduction to DHODH and its Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. Unlike humans, some pathogens like Plasmodium falciparum are entirely dependent on this pathway, making DHODH an attractive therapeutic target.[1][2] Several DHODH inhibitors have been investigated for their potential in treating diseases such as malaria, cancer, and autoimmune disorders.[3][4] Understanding the pharmacokinetic profile of these inhibitors in preclinical models like mice is crucial for their development.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Properties

Before in vivo studies, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DHODH inhibitors are typically characterized in vitro. These studies provide initial insights into the compound's drug-like properties.

Table 1: Representative In Vitro DMPK Profile of DHODH Inhibitors

ParameterDescriptionTypical Value Range
Solubility Aqueous solubility at a specific pH.30–50 µg/mL
Permeability Ability to cross biological membranes (e.g., PAMPA).>30 × 10⁻⁶ cm/sec
CLogP Computed partition coefficient, an indicator of hydrophobicity.3–5
Microsomal Intrinsic Clearance (Clint) Rate of metabolism by liver microsomes.Moderate to Good
Hepatocyte Intrinsic Clearance (Clint) Rate of metabolism by primary liver cells.Moderate to Good
CYP450 Inhibition (IC50) Concentration causing 50% inhibition of specific cytochrome P450 enzymes.Varies; potential for inhibition of specific isoforms like 2D6 and 2C9.
hERG Inhibition (IC50) Concentration causing 50% inhibition of the hERG potassium channel, an indicator of cardiotoxicity risk.Varies; some compounds may show inhibition at lower micromolar concentrations.

Note: The values presented are representative and can vary significantly between different DHODH inhibitors. Data adapted from a study on Genz-667348.[1]

In Vivo Pharmacokinetics in Mice

In vivo studies in mice are essential to understand how a DHODH inhibitor is absorbed, distributed, metabolized, and eliminated in a whole-organism setting.

Experimental Protocols
  • Species: Mouse (specific strains such as CD-1, C57BL/6, or NOD-scid are commonly used).

  • Health Status: Healthy, specific-pathogen-free animals are used for pharmacokinetic studies. For efficacy studies, relevant disease models are employed (e.g., P. berghei-infected mice for anti-malarial studies).

  • Formulation: The compound is typically formulated in a vehicle suitable for the chosen administration route. Common vehicles include 40% DMSO–30% PEG-400 in PBS or similar compositions.[3]

  • Routes of Administration:

    • Oral (PO): Administered by oral gavage. This is a common route for assessing oral bioavailability.

    • Intraperitoneal (IP): Injected into the peritoneal cavity.[3]

    • Intravenous (IV): Administered via a vein (e.g., tail vein) to determine parameters like clearance and volume of distribution, assuming 100% bioavailability.

  • Dosing Regimen: Can be single-dose or multiple-dose (e.g., twice-daily dosing). Doses can range from 10 mg/kg to 200 mg/kg depending on the compound's potency and tolerability.[1]

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of the drug and its metabolites in plasma.

  • Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug concentration in the unknown samples.

Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters for DHODH Inhibitors in Mice

ParameterDescriptionRepresentative Value
Tmax (h) Time to reach maximum plasma concentration.2–5 hours (for oral administration).[5]
Cmax (ng/mL or µM) Maximum observed plasma concentration.Dose-dependent.
AUC (ng·h/mL or µM·h) Area under the plasma concentration-time curve, representing total drug exposure.Dose-dependent.
t1/2 (h) Elimination half-life.Varies depending on the compound.
Bioavailability (%) The fraction of an orally administered dose that reaches systemic circulation.Varies.

Note: These values are generalized from studies on compounds like emvododstat.[5]

Metabolism

The metabolic fate of a DHODH inhibitor is a critical aspect of its pharmacokinetic profile.

  • Major Metabolic Pathways: O-demethylation followed by glucuronidation is a common metabolic pathway for some DHODH inhibitors.[5]

  • CYP450 Involvement: Cytochrome P450 enzymes such as CYP2C8, 2C19, 2D6, and 3A4 can be involved in the metabolism of these compounds.[5]

  • Metabolite Activity: It is important to assess the pharmacological activity and plasma exposure of major metabolites, as they can contribute to both efficacy and toxicity. For instance, the O-desmethyl metabolite of emvododstat has been studied.[5]

Visualized Workflows and Pathways

Experimental Workflow for Mouse Pharmacokinetic Study

G cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Bioanalysis cluster_data Data Interpretation Formulation Compound Formulation Dosing Dosing (PO, IP, or IV) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Parameter_Determination Parameter Determination (Cmax, Tmax, AUC) PK_Analysis->Parameter_Determination G Aspartate Aspartate + Carbamoyl Phosphate Dihydroorotate Dihydroorotate Aspartate->Dihydroorotate Multiple Steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP -> dUMP, CTP Orotate->UMP PRPP DHODH->Orotate Inhibitor This compound (or other inhibitor) Inhibitor->DHODH

References

Troubleshooting & Optimization

Dhodh-IN-22 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dhodh-IN-22. The information is designed to address common challenges related to the solubility and stability of this potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active small molecule inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH) with an IC50 value of 0.3 nM.[1][2] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound disrupts this pathway, leading to a depletion of pyrimidines and subsequently inhibiting the proliferation of rapidly dividing cells, such as those found in acute myelogenous leukemia (AML).[1]

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the solid compound, it is recommended to store it at -20°C or -80°C. Once a stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should also be stored at -20°C or -80°C. Always protect the compound and its solutions from light.

Q3: What are the recommended solvents for dissolving this compound?

Q4: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

A4: Precipitation of small molecule inhibitors in aqueous media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound, like many organic compounds, may have limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The concentration of this compound in your final working solution may exceed its solubility limit in the medium.

  • Insufficient Mixing: Inadequate vortexing or mixing when diluting the DMSO stock solution into the aqueous medium can lead to localized high concentrations and precipitation.

  • pH of the Medium: The pH of your culture medium can influence the solubility of the compound.

To prevent precipitation, consider the following troubleshooting steps:

  • Optimize Final Concentration: Perform a dose-response curve to determine the lowest effective concentration.

  • Improve Dilution Technique: When preparing your working solution, add the DMSO stock drop-wise to the culture medium while vortexing to ensure rapid and thorough mixing.

  • Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) can help to maintain the solubility of the compound in aqueous solutions. However, this should be tested for its effects on your specific cell line.

  • Prepare Fresh Solutions: Always prepare fresh dilutions from your stock solution for each experiment.

Q5: How can I confirm that the observed cellular effects are due to the inhibition of DHODH?

A5: A uridine (B1682114) rescue experiment is a standard method to verify the on-target activity of a DHODH inhibitor. Since DHODH is essential for de novo pyrimidine synthesis, its inhibition can be bypassed by supplying cells with an external source of uridine, which can be utilized through the pyrimidine salvage pathway. If the addition of uridine to the cell culture medium reverses or mitigates the effects of this compound (e.g., decreased cell viability), it strongly indicates that the observed phenotype is a result of DHODH inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
Possible Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions from the solid powder. Aliquot stock solutions to minimize freeze-thaw cycles. Protect all solutions from light.
Precipitation in Media Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q4 .
Cell Line Resistance Some cell lines may have a more active pyrimidine salvage pathway, making them less dependent on the de novo synthesis pathway. Consider using cell lines known to be sensitive to DHODH inhibitors or performing a uridine rescue experiment to confirm on-target activity.
Incorrect Dosage Perform a thorough dose-response experiment to determine the optimal working concentration for your specific cell line and assay conditions.
Issue 2: Variability in Experimental Results
Possible Cause Recommended Solution
Inconsistent Compound Handling Standardize the protocol for preparing, storing, and handling this compound solutions. Ensure all users follow the same procedure.
Variations in Cell Culture Conditions Maintain consistent cell passage numbers, seeding densities, and media formulations across all experiments. Authenticate cell lines regularly.
Presence of Uridine in Serum Fetal Bovine Serum (FBS) contains uridine, which can counteract the effects of DHODH inhibitors. If high variability is observed, consider using dialyzed FBS to reduce the concentration of exogenous uridine.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of this compound and the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

Visualizations

DHODH_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate ATCase, DHOase Orotate Orotate Dihydroorotate->Orotate DHODH CAD CAD DHODH DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA_RNA_Synthesis Required for This compound This compound This compound->DHODH Inhibition Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Essential for

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM Stock of this compound in DMSO Prepare_Working Prepare Working Dilutions in Cell Culture Medium Prepare_Stock->Prepare_Working Culture_Cells Culture Cells to Logarithmic Growth Phase Treat_Cells Treat Cells with this compound (and Uridine for Rescue) Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Perform_Assay Perform Cell-Based Assay (e.g., Viability, Proliferation) Incubate->Perform_Assay Analyze_Data Analyze Data and Determine IC50 Perform_Assay->Analyze_Data

Caption: A general experimental workflow for assessing the efficacy of this compound in cell-based assays.

Troubleshooting_Logic Start Inconsistent or Low Efficacy Check_Precipitation Visible Precipitation in Media? Start->Check_Precipitation Yes_Precipitation Yes Check_Precipitation->Yes_Precipitation Yes No_Precipitation No Check_Precipitation->No_Precipitation No Optimize_Solubilization Optimize Solubilization (See FAQ Q4) Yes_Precipitation->Optimize_Solubilization Check_Compound_Handling Consistent Compound Handling? No_Precipitation->Check_Compound_Handling Yes_Handling Yes Check_Compound_Handling->Yes_Handling Yes No_Handling No Check_Compound_Handling->No_Handling No Uridine_Rescue Perform Uridine Rescue Experiment Yes_Handling->Uridine_Rescue Standardize_Protocol Standardize Handling Protocol No_Handling->Standardize_Protocol Rescue_Observed Rescue Observed? Uridine_Rescue->Rescue_Observed Yes_Rescue Yes Rescue_Observed->Yes_Rescue Yes No_Rescue No Rescue_Observed->No_Rescue No On_Target_Effect On-Target Effect Confirmed Yes_Rescue->On_Target_Effect Off_Target_Effect Consider Off-Target Effects or Other Issues No_Rescue->Off_Target_Effect

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Optimizing Dhodh-IN-22 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.[2][3][4] By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of cell proliferation, particularly in rapidly dividing cells like cancer cells.[2][5][6]

Q2: What is the reported in vitro potency (IC50) of this compound?

A2: this compound has a very potent enzymatic inhibitory activity with a reported IC50 value of 0.3 nM against the purified human DHODH enzyme.[1] Its anti-proliferative IC50 values in cell-based assays are also in the low nanomolar range. For example, the IC50 is 0.4 nM in MOLM-13 cells and 1.4 nM in THP-1 cells.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage are crucial for consistent results.

  • Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is highly recommended to use anhydrous, high-purity DMSO to ensure maximum solubility.[2]

  • Concentration: A common stock solution concentration is 10 mM in 100% DMSO.[2][7]

  • Preparation: To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath.[2]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage or -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles.[2][7]

Q4: What is a good starting concentration range for my in vitro experiments?

A4: For a potent compound like this compound with known low nanomolar IC50 values, it is recommended to start with a broad concentration range spanning several orders of magnitude to determine the optimal concentration for your specific cell line and assay. A typical starting range would be from 0.1 nM to 1 µM.[7]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value or reduced efficacy.

Potential Cause Troubleshooting Steps
Compound Precipitation This compound is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous media.[8] 1. Lower Final Concentration: Try performing serial dilutions to determine the maximum soluble concentration in your specific medium.[8] 2. Pre-warmed Media: Perform the final dilution into media that has been pre-warmed to 37°C. 3. Sonication: Briefly sonicate the diluted solution in a water bath to help disperse the compound.[8] 4. Serum Presence: The presence of serum in cell culture media can help stabilize the compound and prevent precipitation.[8]
High Cell Density At high cell densities, the demand for pyrimidines increases, and cell-cell interactions can influence drug sensitivity, potentially requiring higher inhibitor concentrations.[2] 1. Optimize Seeding Density: Determine the optimal cell seeding density that allows for logarithmic growth throughout the assay without reaching confluency.[2] 2. Consistent Seeding: Ensure consistent cell seeding density across all wells and experiments.[2]
Reagent Quality The quality of reagents, such as the inhibitor lot or serum, can vary. 1. New Lot Validation: When using a new lot of this compound or serum, perform a validation experiment to compare its performance against the previous lot.[2] 2. Meticulous Records: Keep detailed records of the lot numbers for all reagents used.[2]
Pyrimidine Salvage Pathway Cells can utilize the pyrimidine salvage pathway to bypass the effects of DHODH inhibition, especially in vivo.[9] For in vitro experiments, ensure the media used does not contain high levels of pyrimidines that could interfere with the assay.

Issue 2: Inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Inconsistent Compound Preparation Variability in the preparation of working solutions can lead to inconsistent results. 1. Fresh Solutions: Prepare fresh working solutions for each experiment from the frozen stock.[8] 2. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.[8]
Variable Incubation Times The duration of inhibitor exposure can significantly impact the observed effect. 1. Standardize Incubation Time: Use a consistent incubation time for all experiments (e.g., 48 or 72 hours for cell viability assays).[7]
Solvent Effects High concentrations of DMSO can be toxic to cells. 1. Limit Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%, and preferably 0.2% or lower.[10] 2. Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[7]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetCell Line/Assay ConditionIC50 ValueReference
DHODH EnzymeIn vitro enzymatic assay0.3 nM[1]
ProliferationMOLM-13 (AML)0.4 nM[1]
ProliferationTHP-1 (AML)1.4 nM[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., from 2 µM to 0.2 nM for a final concentration range of 1 µM to 0.1 nM).

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[11]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Protocol 2: Western Blotting for Downstream Effects

This protocol can be used to assess the impact of this compound on proteins involved in cell cycle or apoptosis.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a protein of interest (e.g., p53, c-Myc) overnight at 4°C.[2][13]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Visual Guides

DHODH_Inhibition_Pathway cluster_cell Cell cluster_mito Mitochondrion cluster_downstream Downstream Effects DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate Pyrimidine_Pool Pyrimidine Pool (UMP, CTP, TTP) Orotate->Pyrimidine_Pool Leads to DHODH->Orotate Catalyzes Dhodh_IN_22 This compound Dhodh_IN_22->DHODH Inhibits Dhodh_IN_22->Pyrimidine_Pool Depletes DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Pool->Cell_Cycle_Arrest Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Mechanism of this compound action via DHODH inhibition.

Experimental_Workflow A 1. Prepare this compound Stock (10 mM in DMSO) C 3. Prepare Serial Dilutions of this compound A->C B 2. Seed Cells in Multi-well Plates D 4. Treat Cells with This compound B->D C->D E 5. Incubate for Defined Period (e.g., 48-72h) D->E F 6. Perform Assay (e.g., MTT, Western Blot) E->F G 7. Data Acquisition (e.g., Plate Reader, Imager) F->G H 8. Data Analysis (Calculate IC50, etc.) G->H Troubleshooting_Tree Start Inconsistent or Unexpected Results Check_IC50 Is IC50 higher than expected? Start->Check_IC50 Check_Variability Are results variable between experiments? Check_IC50->Check_Variability No Solubility Check for Precipitation - Lower final concentration - Use pre-warmed media - Sonicate Check_IC50->Solubility Yes Preparation Standardize Compound Prep - Prepare fresh solutions - Visually inspect Check_Variability->Preparation Yes End Resolved Check_Variability->End No Cell_Density Optimize Cell Seeding Density - Ensure logarithmic growth Solubility->Cell_Density Reagents Validate Reagents - Check new lots of  inhibitor and serum Cell_Density->Reagents Reagents->End Incubation Standardize Incubation Time Preparation->Incubation Solvent_Control Check Solvent Effects - Limit final DMSO % - Include vehicle control Incubation->Solvent_Control Solvent_Control->End

References

Technical Support Center: Preventing Dhodh-IN-22 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with Dhodh-IN-22 precipitation in cell culture media.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Rapid Solvent Exchange Adding a highly concentrated DMSO stock directly to a large volume of aqueous media causes the compound to "crash out" of solution.Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium or PBS. Then, add this intermediate dilution to the final volume of media.
Inadequate Mixing Localized high concentrations of the inhibitor can form and precipitate before it is evenly dispersed.Add the this compound solution dropwise to the media while gently swirling or vortexing to ensure rapid and thorough mixing.
Low Media Temperature The solubility of many compounds, including hydrophobic ones, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[1]

Issue: this compound Precipitates Over Time in the Incubator

Potential Cause Explanation Recommended Solution
Compound Instability This compound may have limited stability in aqueous solutions at 37°C over extended periods.Prepare fresh this compound-containing media for each experiment and for media changes during long-term cultures. For some less stable compounds, refreshing the media every 48-72 hours may be necessary.
Interaction with Media Components Components in the media, such as salts or proteins, may interact with this compound over time, leading to the formation of insoluble complexes.If using serum-free media, consider the potential for interactions with specific supplements. The presence of serum can sometimes help to stabilize hydrophobic compounds.
Evaporation Evaporation of media from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing tape for long-term experiments.
pH Shift Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound.Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, meaning it has low solubility in water-based solutions like cell culture media. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) for storage, and the rapid change in solvent environment when diluted into aqueous media can cause it to precipitate.

Q2: What is the recommended solvent and storage condition for this compound?

Q3: How can I prepare a working solution of this compound in my cell culture media?

A3: To minimize precipitation, a stepwise dilution method is recommended. First, prepare a high-concentration stock solution in DMSO (e.g., 10 mM). Then, create an intermediate dilution by adding a small volume of the stock solution to pre-warmed (37°C) cell culture medium. Finally, add this intermediate dilution to the final volume of your culture medium to reach the desired working concentration. Always add the inhibitor solution to the media while gently mixing.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO varies between cell lines, but a final concentration of 0.5% (v/v) or less is generally considered safe for most cells.[2] It is crucial to include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.

Q5: Can the presence of serum in the media affect this compound solubility?

A5: Yes, serum contains proteins like albumin that can bind to hydrophobic compounds, which can help to increase their apparent solubility and prevent precipitation. If you are observing precipitation in serum-free media, the presence of serum may help to alleviate the issue.

Q6: I see a precipitate in my media after adding this compound. Can I still use it for my experiment?

A6: It is not recommended to use media with a visible precipitate. The presence of a precipitate means the actual concentration of the dissolved inhibitor is unknown and will likely be lower than intended, leading to inaccurate and irreproducible results. The precipitate itself could also have confounding effects on the cells.

Q7: How can I confirm that the observed cellular effects are due to DHODH inhibition?

A7: A rescue experiment can be performed to confirm on-target activity. Since this compound inhibits the de novo synthesis of pyrimidines, its effects can be reversed by providing cells with an external source of pyrimidines. Supplementing the culture medium with uridine (B1682114) can bypass the enzymatic block and rescue the cells from the effects of DHODH inhibition.[3]

Data Presentation

Table 1: Solubility and Storage Recommendations for DHODH Inhibitors

Parameter This compound (Recommended Practice) Dhodh-IN-16 (Reference) BAY-2402234 (Reference)
Primary Solvent Anhydrous DMSOAnhydrous DMSOAnhydrous DMSO
DMSO Solubility High (exact value not published)Up to 100 mg/mL125 mg/mL
Aqueous Solubility LowLowSparingly soluble
Powder Storage -20°C-20°C (up to 3 years)-20°C (3 years)
DMSO Stock Solution Storage -80°C (long-term), -20°C (short-term)-80°C (up to 6 months), -20°C (up to 1 month)-80°C (2 years), -20°C (1 year)

Note: Specific quantitative data for this compound solubility and long-term stability are not widely available. The recommendations for this compound are based on best practices for hydrophobic small molecules and data from structurally similar DHODH inhibitors.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM in DMSO): a. Equilibrate the vial of this compound powder to room temperature before opening. b. Weigh the required amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex or sonicate briefly in a water bath until the powder is completely dissolved. e. Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.

  • Working Solution Preparation (e.g., 10 µM final concentration): a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C. c. Intermediate Dilution (100 µM): In a sterile tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed media. Gently vortex to mix. d. Final Dilution (10 µM): Add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed media. Mix gently by inverting the tube or swirling the flask. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%.

Visualizations

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytoplasm Cytoplasm & Nucleus Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Electron_Transport_Chain Electron_Transport_Chain DHODH->Electron_Transport_Chain e- transfer UMP UMP Orotate->UMP ... Dhodh_IN_22 Dhodh_IN_22 Dhodh_IN_22->DHODH Inhibition Pyrimidine_Pool Pyrimidine_Pool UMP->Pyrimidine_Pool DNA_RNA_Synthesis DNA_RNA_Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation Uridine_Salvage Uridine_Salvage Uridine_Salvage->Pyrimidine_Pool Bypass

Caption: DHODH inhibition by this compound blocks pyrimidine synthesis.

Troubleshooting_Workflow Start Start: This compound Precipitation Check_Concentration Is Final Concentration Too High? Start->Check_Concentration Check_Dilution Using Stepwise Dilution? Check_Concentration->Check_Dilution No Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_Mixing Mixing Technique Adequate? Check_Dilution->Check_Mixing Yes Implement_Stepwise Implement Stepwise Dilution Check_Dilution->Implement_Stepwise No Check_Temperature Media Pre-warmed to 37°C? Check_Mixing->Check_Temperature Yes Improve_Mixing Add Dropwise While Swirling Check_Mixing->Improve_Mixing No Solution_Found Solution: Clear Media Check_Temperature->Solution_Found Yes Warm_Media Pre-warm Media Check_Temperature->Warm_Media No Lower_Concentration->Check_Dilution Implement_Stepwise->Check_Mixing Improve_Mixing->Check_Temperature Warm_Media->Solution_Found

Caption: Troubleshooting workflow for this compound precipitation.

References

Dhodh-IN-22 Off-Target Effects Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential off-target effects of Dhodh-IN-22, a dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. The following information is based on the known characteristics of DHODH inhibitors as a class, as specific public data for this compound is not available.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By blocking DHODH, the inhibitor depletes the intracellular pool of pyrimidines necessary for DNA and RNA synthesis, leading to cell proliferation arrest.[1][2] This mechanism of action is the basis for its investigation in diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.[2]

Q2: I am observing a stronger or different cellular phenotype than expected with this compound. Could this be due to off-target effects?

While this compound is intended to be a specific DHODH inhibitor, it is possible, especially at higher concentrations, for it to interact with other cellular proteins. Unexpected phenotypes, such as rapid cytotoxicity in cell lines not highly dependent on de novo pyrimidine synthesis, or the modulation of signaling pathways unrelated to nucleotide metabolism, could indicate potential off-target activities.[1]

Q3: How can I experimentally confirm that the observed cellular effects are due to on-target DHODH inhibition?

A uridine (B1682114) rescue experiment is the gold standard for confirming on-target DHODH inhibition.[3][4] Supplementing the cell culture medium with uridine allows cells to bypass the enzymatic block in the de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway.[5] If the addition of uridine reverses the phenotypic effects of this compound, it strongly indicates that the observed effects are a result of DHODH inhibition.[3][4][6]

Q4: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?

Several unbiased, large-scale methods can be employed to identify potential off-target interactions:

  • Kinome Profiling: A kinome scan is a screening assay that tests the ability of a compound to bind to a large panel of kinases. This is a common approach as the ATP-binding pocket of kinases is a frequent site of off-target interactions for small molecule inhibitors.[7]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Proteomics-based approaches: Techniques like affinity purification coupled with mass spectrometry can identify proteins that directly interact with the inhibitor.

Troubleshooting Guide

Scenario 1: Unexpected Cytotoxicity in a DHODH-Inhibitor-Resistant Cell Line

  • Observation: You are using a cell line known to be resistant to DHODH inhibitors due to a high reliance on the pyrimidine salvage pathway. However, you observe significant cytotoxicity upon treatment with this compound.

  • Possible Cause: The cytotoxicity may be due to an off-target effect of this compound on a critical cellular kinase or another protein.[1]

  • Troubleshooting Steps:

    • Confirm with Uridine Rescue: First, perform a uridine rescue experiment. If uridine supplementation does not reverse the cytotoxicity, it strongly suggests an off-target mechanism.[1][3]

    • Detailed Dose-Response Analysis: Generate a detailed dose-response curve to determine the IC50 value for the cytotoxic effect. If this IC50 is significantly higher than the reported IC50 for DHODH inhibition, it may point towards an off-target liability.[1]

    • Characterize Cell Death Mechanism: Utilize assays such as flow cytometry with Annexin V/PI staining and cell cycle analysis to understand the nature of the cell death, which can provide clues about the potential off-target pathway being affected.[1]

Scenario 2: Discrepancy Between Biochemical and Cellular Potency

  • Observation: The IC50 of this compound in a biochemical assay is significantly lower than its EC50 in a cellular proliferation assay.

  • Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. It could also indicate that the cellular context influences the inhibitor's activity.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Employ assays to determine the intracellular concentration of this compound.

    • Investigate Efflux Pump Inhibition: Test whether co-treatment with known efflux pump inhibitors alters the cellular potency of this compound.

    • Metabolic Stability Assay: Evaluate the stability of this compound in the presence of liver microsomes or in the cell line of interest to assess its metabolic breakdown.

Data Presentation: Hypothetical Off-Target Profiles

The following tables present hypothetical data for this compound to illustrate how off-target effects can be summarized.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

TargetIC50 (nM)% Inhibition @ 1 µM
DHODH (On-Target) 5 98%
Kinase A5,00020%
Kinase B>10,0005%
Kinase C85065%
Kinase D>10,000<5%
Kinase E2,50040%

This table illustrates how to compare the potency of an inhibitor against its primary target versus a panel of kinases.

Table 2: Uridine Rescue Experiment Data

TreatmentCell Viability (%)
Vehicle Control100
This compound (100 nM)45
This compound (100 nM) + Uridine (100 µM)95
Off-Target Compound X (1 µM)50
Off-Target Compound X (1 µM) + Uridine (100 µM)52

This table demonstrates how a uridine rescue experiment can differentiate between on-target and off-target effects.

Experimental Protocols

1. Uridine Rescue Assay

  • Objective: To determine if the cellular effects of this compound are due to the inhibition of de novo pyrimidine synthesis.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound.

    • Prepare a stock solution of uridine (e.g., 100 mM in sterile water or PBS).

    • Treat the cells with the this compound serial dilutions in the presence or absence of a final concentration of 100 µM uridine.

    • Include a vehicle control (e.g., DMSO) and a uridine-only control.

    • Incubate the cells for a period that is sufficient to observe a phenotype (e.g., 72 hours for a proliferation assay).

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or cell counting).

    • Plot the dose-response curves for this compound with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates on-target activity.

2. KinomeScan® Profiling (General Protocol)

  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Methodology:

    • This is typically performed as a fee-for-service by specialized vendors.

    • The inhibitor (this compound) is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan® panel).

    • The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

    • Results are typically reported as a percentage of inhibition relative to a control.

    • Follow-up dose-response experiments are then performed for any "hits" (kinases showing significant inhibition) to determine their IC50 values.

Visualizations

experimental_workflow Workflow for Assessing this compound Off-Target Effects cluster_initial_screening Initial Screening & Confirmation cluster_off_target_id Off-Target Identification cluster_validation Validation & Follow-up Cell-based Assay Cell-based Assay Uridine Rescue Uridine Rescue Cell-based Assay->Uridine Rescue Confirm On-Target Effect Kinome Profiling Kinome Profiling Uridine Rescue->Kinome Profiling If Off-Target Suspected Biochemical Assay Biochemical Assay Biochemical Assay->Cell-based Assay Compare Potency Dose-Response of Hits Dose-Response of Hits Kinome Profiling->Dose-Response of Hits CETSA CETSA Cellular Target Engagement Cellular Target Engagement CETSA->Cellular Target Engagement Proteomics Proteomics Functional Assays Functional Assays Proteomics->Functional Assays Dose-Response of Hits->Cellular Target Engagement

Caption: Workflow for assessing this compound off-target activity.

signaling_pathway On-Target vs. Potential Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Dhodh-IN-22_on This compound DHODH DHODH Dhodh-IN-22_on->DHODH Inhibits Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Catalyzes DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Dhodh-IN-22_off This compound Kinase C Kinase C Dhodh-IN-22_off->Kinase C Inhibits Signaling Cascade Signaling Cascade Kinase C->Signaling Cascade Cell Survival Cell Survival Signaling Cascade->Cell Survival Uridine Uridine Uridine->Pyrimidine Synthesis Bypasses DHODH

Caption: On-target vs. potential off-target effects of this compound.

References

Technical Support Center: Dhodh-IN-22 Uridine Rescue Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dhodh-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on performing and troubleshooting uridine (B1682114) rescue experiments with the potent and selective DHODH inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and orally active inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway.

Q2: What is the purpose of a uridine rescue experiment?

A2: A uridine rescue experiment is a crucial control to verify that the observed cellular effects of this compound are specifically due to its on-target inhibition of DHODH. By supplying exogenous uridine, cells can bypass the inhibited de novo pathway and synthesize necessary pyrimidines via the pyrimidine salvage pathway. A successful rescue, where the addition of uridine reverses the anti-proliferative effects of this compound, provides strong evidence for the inhibitor's specific mechanism of action.

Q3: What are the expected outcomes of a successful uridine rescue experiment?

A3: In a successful experiment, cells treated with this compound alone will show a significant decrease in viability or proliferation. In contrast, cells co-treated with this compound and an adequate concentration of uridine should exhibit viability and proliferation rates similar to that of untreated control cells. This demonstrates that the effects of this compound are due to pyrimidine starvation and can be reversed by replenishing the pyrimidine pool.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound against the DHODH enzyme and in acute myeloid leukemia (AML) cell lines. The table also includes an expected outcome for a uridine rescue experiment, where the IC50 value would be significantly increased.

Target/Cell LineAssay ConditionIC50 ValueExpected IC50 with Uridine Rescue
DHODH EnzymeIn vitro enzymatic assay0.3 nMNot Applicable
MOLM-13Cell proliferation assay0.4 nM> 10 µM (Illustrative)
THP-1Cell proliferation assay1.4 nM> 10 µM (Illustrative)

Note: The expected IC50 values with uridine rescue are illustrative and will depend on the specific experimental conditions, including the uridine concentration used.

Experimental Protocols

This section provides a detailed methodology for performing a uridine rescue experiment with this compound using a common AML cell line, MOLM-13.

Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

  • MOLM-13 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture MOLM-13 cells in complete growth medium, maintaining a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

    • Seed MOLM-13 cells at a density of 5,000-10,000 cells per well in 80 µL of complete growth medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to acclimate.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Prepare a set of this compound serial dilutions that also contain a final uridine concentration of 100 µM.

    • Prepare control wells: vehicle control (DMSO), no-treatment control, and a uridine-only control (100 µM).

    • Add 10 µL of the diluted this compound (with or without uridine) to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve to determine the IC50 value for this compound with and without uridine.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low efficacy of this compound Cell line is resistant: The cell line may have a highly active pyrimidine salvage pathway.Use a cell line known to be sensitive to DHODH inhibitors (e.g., MOLM-13).
Compound degradation: Improper storage or handling of this compound.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Presence of uridine in serum: Standard FBS contains uridine which can interfere with the inhibitor's effect.Use dialyzed FBS to remove small molecules like uridine.
Uridine rescue is not working Uridine concentration is too low: Insufficient uridine to overcome the DHODH inhibition.Titrate the uridine concentration. A common starting point is 100 µM, but it can range from 10 µM to 1 mM.
This compound concentration is too high: Excessively high concentrations may lead to off-target effects that cannot be rescued by uridine.Perform a dose-response experiment to find the optimal concentration of this compound that shows a clear anti-proliferative effect without excessive toxicity.
Timing of uridine addition: The timing of uridine supplementation relative to inhibitor treatment can be critical.Typically, uridine is added concurrently with this compound. Consider a pre-incubation with uridine for 1-2 hours before adding the inhibitor.
High variability between replicates Inconsistent cell seeding: Uneven distribution of cells in the wells.Ensure the cell suspension is homogenous before and during seeding. Use calibrated pipettes.
Edge effects: Evaporation from the outer wells of the plate.Avoid using the outer wells of the 96-well plate for experimental conditions. Fill them with sterile PBS or media.

Visualizations

DHODH_Pathway cluster_mito Mitochondrion Glutamine Glutamine CAD CAD enzyme complex Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Dhodh_IN_22 This compound Dhodh_IN_22->DHODH Uridine_ext Exogenous Uridine Salvage Pyrimidine Salvage Pathway Uridine_ext->Salvage Salvage->UMP

Caption: DHODH inhibition by this compound and the uridine rescue mechanism.

Experimental_Workflow start Start seed_cells Seed MOLM-13 cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compounds Prepare serial dilutions: 1. This compound 2. This compound + Uridine incubate_24h->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_72h Incubate 72h add_compounds->incubate_72h add_reagent Add CellTiter-Glo® Reagent incubate_72h->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data: Calculate IC50 values measure_luminescence->analyze_data end End analyze_data->end

troubleshooting inconsistent Dhodh-IN-22 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dhodh-IN-22, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Troubleshooting Inconsistent Experimental Results

Inconsistent results in experiments with this compound can arise from several factors, ranging from suboptimal experimental setup to biological variables. This guide provides a structured approach to identifying and resolving common issues.

FAQs: Troubleshooting

Q1: My cells show little to no response to this compound treatment, even at concentrations where an effect is expected.

Possible Causes and Solutions:

  • Uridine (B1682114) in Culture Medium: The presence of uridine in the cell culture medium can rescue cells from the effects of DHODH inhibition by bypassing the de novo pyrimidine (B1678525) synthesis pathway.[1] Standard fetal bovine serum (FBS) contains physiological levels of uridine that can interfere with the inhibitor's efficacy.[1]

    • Solution: Use dialyzed FBS to remove small molecules like uridine.[1] Alternatively, culture cells in a custom uridine-free medium. As a crucial control, add back exogenous uridine to confirm that the observed effects of this compound are on-target.[1]

  • Cell Line-Specific Resistance: Different cell lines exhibit varying sensitivity to DHODH inhibitors. This can be due to differences in their reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[1]

    • Solution: Consult the literature for the known sensitivity of your cell line to DHODH inhibitors. If information is unavailable, perform a dose-response experiment with a sensitive control cell line (e.g., MOLM-13, THP-1) to ensure the compound is active.[1][2]

  • Incorrect Drug Concentration: Errors in calculating dilutions or degradation of the compound can lead to a lower than expected final concentration.

    • Solution: Double-check all calculations for dilutions. Prepare fresh stock solutions of this compound. It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions, as DMSO can absorb water, which may affect the solubility and stability of the compound.[3]

  • Compound Precipitation: this compound, if not properly dissolved, can precipitate out of solution, leading to inconsistent concentrations.[1]

    • Solution: Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.[1] Warming the solution to 37°C and using an ultrasonic bath can aid dissolution.[3]

Q2: I am observing high variability between replicate wells or experiments.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Variations in cell numbers at the start of the experiment can lead to significant differences in the final readout.

    • Solution: Ensure a homogenous cell suspension before seeding. Optimize your cell seeding density to ensure logarithmic growth throughout the assay without reaching confluency.[3]

  • Edge Effects in Multi-well Plates: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile water or media to maintain humidity.

  • Reagent and Compound Lot Variability: Different batches of reagents, including this compound, can have slight variations.

    • Solution: Keep meticulous records of the lot numbers for all reagents used in your experiments.[3] When starting a new series of experiments, it is good practice to re-validate the optimal concentration with the new lot.

Q3: The observed IC50 value is significantly higher than the reported values.

Possible Causes and Solutions:

  • High Cell Density: At high cell densities, the demand for pyrimidines is increased, and cell-cell interactions can influence drug sensitivity.[3] This can lead to a requirement for higher concentrations of the inhibitor to achieve the same effect.[3]

    • Solution: Perform initial experiments to determine the optimal cell seeding density.[3]

  • Presence of Uridine: As mentioned previously, uridine in the medium will increase the apparent IC50 value.

    • Solution: Use dialyzed FBS or uridine-free medium.[1]

  • Assay Duration: The incubation time with the inhibitor can influence the IC50 value.

    • Solution: Ensure that the assay duration is consistent with established protocols for your cell type and assay. A time-course experiment may be necessary to determine the optimal endpoint.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetCell Line / Assay ConditionIC50 ValueReference
DHODHEnzyme Assay0.3 nM[2]
Cell ProliferationMOLM-130.4 nM[2]
Cell ProliferationTHP-11.4 nM[2]

Table 2: In Vivo Efficacy of this compound in a MOLM-13 Xenograft Model

Dosage (Oral, QD for 5 days)Tumor Growth Inhibition (TGI)Body Weight ImpactReference
1.9 mg/kg71%No significant impact[2]
3.75 mg/kg76%No significant impact[2]
7.5 mg/kg79%No significant impact[2]

Experimental Protocols

Cell-Based Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium (consider using dialyzed FBS). Incubate for 24 hours to allow for cell attachment and recovery.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3] Perform serial dilutions to obtain the desired final concentrations.

  • Treatment: Add the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Growth Inhibition Study (General Protocol)

This is a general guide and should be optimized for your specific model.

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID) for xenograft studies.

  • Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., MOLM-13) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[4]

  • Treatment Initiation: When tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • Compound Formulation and Administration: Formulate this compound for oral administration, for example, in a suspension of 0.5% methylcellulose.[4] Administer the specified dose daily by oral gavage.[2][4]

  • Monitoring: Monitor tumor volume and body weight throughout the study.[2]

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.

Mandatory Visualizations

Signaling Pathway

DHODH_Inhibition_Pathway cluster_de_novo De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway cluster_downstream Downstream Effects Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA UTP_CTP->DNA_RNA Uridine_in Extracellular Uridine Uridine_out Intracellular Uridine Uridine_in->Uridine_out Transporter UMP_salvage UMP Uridine_out->UMP_salvage Uridine Kinase UMP_salvage->UTP_CTP Bypass Cell_Cycle Cell Cycle Arrest DNA_RNA->Cell_Cycle Leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to Dhodh_IN_22 This compound Dhodh_IN_22->Orotate Inhibition

Caption: Mechanism of action of this compound and the uridine salvage pathway.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Medium Uridine in Medium? Start->Check_Medium Use_Dialyzed_FBS Use Dialyzed FBS or Uridine-Free Medium Check_Medium->Use_Dialyzed_FBS Yes Check_Cell_Line Cell Line Sensitivity Known? Check_Medium->Check_Cell_Line No Use_Dialyzed_FBS->Check_Cell_Line Run_Control_Line Run a Sensitive Control Cell Line Check_Cell_Line->Run_Control_Line No Check_Compound Compound Integrity? Check_Cell_Line->Check_Compound Yes Run_Control_Line->Check_Compound Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh Suspect Optimize_Density Cell Density Optimized? Check_Compound->Optimize_Density OK Prepare_Fresh->Optimize_Density Perform_Titration Perform Cell Density Titration Optimize_Density->Perform_Titration No Review_Protocol Review and Standardize Seeding Protocol Optimize_Density->Review_Protocol Yes Perform_Titration->Review_Protocol Consistent_Results Consistent Results Review_Protocol->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Dhodh-IN-22 and Uridine Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dhodh-IN-22, a potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. A key focus is the critical impact of serum uridine (B1682114) on the inhibitor's efficacy and how to address related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH) with an IC50 value of 0.3 nM.[1] DHODH is a critical mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for producing the building blocks of DNA and RNA.[2][3][4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells that heavily rely on this pathway.[2][4][6] This makes DHODH an attractive therapeutic target.[7]

Q2: What is the "uridine rescue effect" and why is it important?

A2: The "uridine rescue effect" is an experimental confirmation that a DHODH inhibitor's cellular effects are specifically due to pyrimidine starvation.[2][7] Cells can acquire pyrimidines through two main routes: the de novo synthesis pathway (which DHODH inhibitors block) and the pyrimidine salvage pathway.[4][8] The salvage pathway utilizes extracellular uridine.[9] By supplementing the cell culture medium with exogenous uridine, researchers can bypass the DHODH-inhibited step.[2][6][7] If the addition of uridine reverses the cytotoxic or cytostatic effects of this compound (e.g., restores cell viability), it provides strong evidence for an on-target mechanism of action.[2][10]

Q3: How do physiological levels of uridine affect the efficacy of DHODH inhibitors like this compound?

A3: Physiological concentrations of uridine found in human plasma or serum (typically 5–20 µM) can antagonize the action of DHODH inhibitors, constituting an intrinsic mechanism of resistance.[8] Cancer cells can use this circulating uridine via the salvage pathway to bypass the de novo synthesis block, thereby diminishing the inhibitor's anti-proliferative effect.[8][11] Studies have shown that even low concentrations of supplemental uridine (as low as 5 µM) can significantly reduce the growth-inhibitory effects of DHODH inhibitors.[8] This is a critical consideration for both in vitro assays and predicting in vivo efficacy, as early clinical trials with DHODH inhibitors in some cancers may have been hampered by this bypass mechanism.[11][12]

Q4: My cells show resistance to this compound. What are the potential causes?

A4: Resistance to DHODH inhibitors can arise from several factors:

  • High Uridine Levels: The presence of uridine in standard cell culture media, particularly from fetal bovine serum (FBS), is a primary cause.[9][10] The concentration and lot of FBS can lead to experimental variability.[9]

  • Upregulation of the Salvage Pathway: Cancer cells may compensate for the de novo pathway blockade by upregulating the pyrimidine salvage pathway, for instance, by overexpressing key enzymes like uridine-cytidine kinase 2 (UCK2).[13]

  • DHODH Gene Mutations: Although less common, point mutations in the drug-binding site of the DHODH enzyme can prevent the inhibitor from binding effectively.[13]

  • Increased DHODH Expression: Overexpression of the DHODH protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve an effect.[13]

Q5: How can the uridine-dependent resistance to DHODH inhibitors be overcome?

A5: A promising strategy to overcome uridine-dependent resistance is the combination of a DHODH inhibitor with a nucleoside transport blocker.[8] Dipyridamole, an FDA-approved drug, can block the uptake of circulating uridine by cells.[8] This dual-targeting approach—simultaneously blocking de novo synthesis with this compound and salvage with dipyridamole—has been shown to synergistically suppress tumor growth and induce metabolic lethality in cancer cells, even in the presence of physiological uridine concentrations.[8][12]

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or Higher-than-Expected IC50 Values Varying Uridine Levels in Media: Standard FBS contains variable amounts of uridine, which can rescue cells from DHODH inhibition.[9][10]Use Dialyzed FBS: Use dialyzed FBS to reduce the concentration of small molecules like uridine.[9] Quantify Uridine Effect: Perform control experiments with known concentrations of supplemented uridine to standardize the assay conditions.[10]
High Cell Seeding Density: At high densities, the demand for pyrimidines increases, and cell-cell interactions can alter drug sensitivity.[9]Optimize Seeding Density: Determine an optimal seeding density that ensures cells remain in the logarithmic growth phase for the duration of the assay.[9]
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media, leading to a lower effective concentration.[9][14]Visual Inspection: Before use, visually inspect the final dilution in culture medium for any signs of precipitation.[9] Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen DMSO stock for each experiment.[9][14] Use Co-solvents (for in vivo): For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 can improve solubility.[9]
Uridine Rescue Experiment Fails or is Incomplete Off-Target Effect: The observed cellular phenotype may be due to an off-target effect of the inhibitor, not DHODH inhibition.Use a Structurally Different DHODH Inhibitor: Confirm the phenotype with another well-characterized DHODH inhibitor (e.g., Brequinar).[9] If both inhibitors produce the same effect that is rescued by uridine, it strongly supports an on-target mechanism. Perform Off-Target Profiling: Consider assays like kinome scanning or a cellular thermal shift assay (CETSA) to identify other potential protein targets.[10]
Insufficient Uridine Concentration: The concentration of uridine used may not be high enough to fully replenish the pyrimidine pool in your specific cell line.Perform a Uridine Titration: Test a range of uridine concentrations (e.g., 10 µM to 200 µM) to find the optimal concentration for a complete rescue in your experimental system.
Unexpected Cell Viability or Proliferation in the Presence of Inhibitor Cell Line Dependence: Different cell lines have varying reliance on the de novo versus the salvage pathway for pyrimidine synthesis.[10]Characterize Your Cell Line: Assess the baseline sensitivity of your cell line to DHODH inhibition. Some cell lines may be inherently more resistant due to a highly active salvage pathway.
Cell Line Instability/Contamination: Genetic drift or mycoplasma contamination can alter the metabolic profile and drug sensitivity of cell lines.Regular Cell Line Authentication: Perform routine cell line authentication and mycoplasma testing to ensure the integrity of your experimental model.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: In Vitro Inhibitory Potency of DHODH Inhibitors

CompoundTargetCell Line / Assay ConditionIC50 Value
This compound DHODHEnzymatic Assay0.3 nM[1]
MOLM-13 (AML cell line)0.4 nM[1]
THP-1 (AML cell line)1.4 nM[1]
Dhodh-IN-16 DHODHMOLM-13 (AML cell line)0.2 nM[7]
Brequinar DHODHEnzymatic Assay~10 nM[15]
Teriflunomide DHODHEnzymatic Assay~1.1 µM[15]

Table 2: Impact of Uridine on DHODH Inhibitor Efficacy

DHODH InhibitorCell LineUridine ConcentrationObserved Effect
GSK983Neuroblastoma cell lines5 µMSignificantly diminished the growth-inhibitory effect.[8]
MEDS433AML cell lines5 µMThe pro-apoptotic effect was less impressive compared to uridine-free conditions.[12]
Brequinar (BRQ)Jurkat (T-ALL cell line)100 µMCompletely rescued the growth-inhibitory effects.[6]

Table 3: In Vivo Experimental Parameters for DHODH Inhibitors

CompoundMouse ModelDosageAdministration RouteKey Finding
This compound MOLM-13 Xenograft1.9 - 7.5 mg/kg; QD for 5 daysOral (PO)Significantly inhibited tumor growth with no significant impact on body weight.[1]
Brequinar General Cancer Models10 - 30 mg/kg; dailyIP or Oral GavageReference dosage range for efficacy studies.[16]

Visualizations

Signaling Pathway and Uridine Rescue

DHODH_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Inhibition cluster_Salvage Pyrimidine Salvage Pathway Glutamine Glutamine CAD CAD enzyme complex Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Nucleotides Pyrimidines (UTP, CTP) for DNA/RNA Synthesis UMP->Nucleotides Inhibitor This compound Block Inhibitor->Block Block->DHODH Inhibition Serum_Uridine Serum Uridine Transport Nucleoside Transporters Serum_Uridine->Transport Cell_Uridine Intracellular Uridine Transport->Cell_Uridine UK Uridine Kinase Cell_Uridine->UK UK->UMP UK->UMP Bypass

Caption: DHODH inhibition by this compound blocks de novo pyrimidine synthesis, which can be bypassed by the salvage pathway using serum uridine.

Experimental Workflow: Uridine Rescue Assay

Uridine_Rescue_Workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay & Analysis cluster_outcome Expected Outcome A1 Seed cells in a 96-well plate A2 Allow cells to adhere (e.g., overnight) A1->A2 B1 Vehicle Control (e.g., DMSO) A2->B1 B2 This compound (Dose-response) B3 This compound + Uridine (e.g., 100 µM) B4 Uridine Only Control C1 Incubate for a defined period (e.g., 48-72 hours) B1->C1 B2->C1 B3->C1 B4->C1 C2 Assess cell viability (e.g., MTT, CCK-8 assay) C1->C2 C3 Analyze Data: Plot dose-response curves C2->C3 D1 A rightward shift in the IC50 curve for Group B3 vs. Group B2 confirms on-target effect. C3->D1

Caption: A typical experimental workflow for performing a uridine rescue assay to confirm the on-target activity of this compound.

Troubleshooting Logic for Inconsistent Efficacy

Troubleshooting_Workflow Start Start: Inconsistent or Low this compound Efficacy Q1 Are you using dialyzed serum? Start->Q1 A1_No Switch to dialyzed FBS to reduce uridine levels. Re-run experiment. Q1->A1_No No A1_Yes Check Cell Density Q1->A1_Yes Yes A2_No Optimize seeding density to ensure logarithmic growth. Re-run experiment. A1_Yes->A2_No Too High / Inconsistent A2_Yes Perform Uridine Rescue Control A1_Yes->A2_Yes Optimal & Consistent Q3 Does uridine rescue the phenotype? A2_Yes->Q3 A3_Yes Conclusion: On-target effect confirmed. Inconsistency likely due to subtle variations (e.g., reagent lots). Q3->A3_Yes Yes A3_No Investigate Potential Off-Target Effects Q3->A3_No No A4 1. Test a structurally different DHODH inhibitor. 2. Consider CETSA or kinome profiling. A3_No->A4

Caption: A logical workflow for troubleshooting inconsistent results observed during experiments with this compound.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT/WST-1) Assay

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.[9] Create a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 48-72 hours).[10]

  • Reagent Addition: Add 10 µL of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[9]

  • Absorbance Reading: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Uridine Rescue Experiment

This protocol confirms that the observed effects of this compound are due to DHODH inhibition.

  • Experimental Setup: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Treatment Groups: Prepare the following treatment groups in culture medium:

    • Vehicle control (e.g., DMSO).

    • This compound (serial dilution).

    • Uridine alone (e.g., 100 µM, or an optimized concentration for your cell line).

    • This compound (serial dilution) + a fixed concentration of Uridine.

  • Treatment and Incubation: Add the prepared solutions to the appropriate wells and incubate for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method like MTT or CCK-8 as described in Protocol 1.

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful on-target rescue.[10]

Protocol 3: In Vivo Xenograft Study (General Framework)

This protocol provides a general guide for evaluating this compound efficacy in a mouse xenograft model.[16]

  • Cell Implantation: Prepare a suspension of tumor cells (e.g., MOLM-13) in an appropriate medium or PBS. Subcutaneously inject the cell suspension (e.g., 1 x 10⁵ to 1 x 10⁶ cells) into the flank of immunocompromised mice.[17]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions 2-3 times per week using calipers and calculate the volume, typically using the formula: (Length x Width²) / 2.[16][17]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate this compound for oral administration (e.g., in 0.5% methylcellulose).[16] Administer the specified dose (e.g., 1.9-7.5 mg/kg) daily via oral gavage.[1] The control group should receive the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.[17]

  • Endpoint: Euthanize mice when tumors in the control group reach a predetermined endpoint or at the end of the study period. Excise tumors and measure their final weight and volume for analysis of Tumor Growth Inhibition (TGI).[16][17]

References

Dhodh-IN-22 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of Dhodh-IN-22 in long-term experiments. The following information is based on general principles of small molecule inhibitor stability and may require adaptation for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of this compound in our multi-day cell culture experiment. What could be the cause?

A1: A time-dependent loss of efficacy can be attributed to several factors, including compound degradation, cellular metabolism of the compound, or changes in the cell culture system itself. For this compound, degradation in the aqueous and high-temperature (37°C) environment of a cell culture incubator is a primary suspect. We recommend performing a stability assessment under your specific experimental conditions.

Q2: What are the common degradation pathways for small molecule inhibitors like this compound in aqueous solutions?

A2: Common degradation pathways for small molecule inhibitors in aqueous media include hydrolysis, oxidation, and photodegradation. The rate of these processes can be influenced by pH, temperature, light exposure, and the presence of other reactive species in the culture medium.

Q3: How can I assess the stability of this compound in my specific cell culture medium?

A3: You can perform a simple stability study by incubating this compound in your cell culture medium at 37°C. Samples should be taken at various time points (e.g., 0, 24, 48, 72 hours) and analyzed by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.

Q4: Are there any recommended storage conditions for this compound stock solutions to minimize degradation?

A4: For long-term storage, this compound stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO, and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.

Troubleshooting Guides

Issue 1: Inconsistent results in long-term experiments.
  • Possible Cause: Degradation of this compound in the experimental setup.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Before starting a new experiment, verify the concentration and purity of your this compound stock solution using a suitable analytical method.

    • Assess Stability in Working Solution: Perform a stability study of this compound in your final working solution (e.g., cell culture medium) under the exact experimental conditions (temperature, CO2 levels).

    • Replenish Compound: In long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

Issue 2: Unexpected cellular toxicity at later time points.
  • Possible Cause: A degradation product of this compound may have higher toxicity than the parent compound.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS to identify potential degradation products in your aged experimental samples.

    • Test Toxicity of Degradants: If a major degradation product is identified, and if it is possible to isolate or synthesize it, test its toxicity in your cellular model.

    • Modify Experimental Design: If a toxic degradant is confirmed, consider shortening the experimental duration or using a perfusion system to continuously supply fresh compound and remove degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)This compound Concentration (%)Appearance of Major Degradant Peak (Area %)
01000
248512
486530
724055

Table 2: Recommended Solvents for this compound Stock Solutions

SolventMaximum Recommended StorageStorage Temperature
Anhydrous DMSO6 months-20°C or -80°C
Anhydrous Ethanol1 month-20°C

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

  • Preparation: Prepare a working solution of this compound in your specific cell culture medium at the final experimental concentration.

  • Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sampling: Collect aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours). Immediately store the samples at -80°C to halt further degradation.

  • Analysis: Analyze the samples by HPLC or LC-MS.

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Detection: UV detector at the maximum absorbance wavelength of this compound.

    • LC-MS Method:

      • Use similar chromatographic conditions as HPLC, coupled with a mass spectrometer to identify the parent compound and any potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of the remaining compound.

Visualizations

G cluster_0 Troubleshooting Workflow: Decreased Efficacy A Decreased Efficacy Observed B Assess Stock Solution Integrity (HPLC/LC-MS) A->B C Stock OK? B->C D Prepare Fresh Stock C->D No E Assess Stability in Media (Time-course Analysis) C->E Yes D->B F Compound Stable? E->F G Replenish Compound During Experiment F->G No H Investigate Other Causes (e.g., Cellular Metabolism) F->H Yes

Caption: Troubleshooting logic for decreased this compound efficacy.

G cluster_1 DHODH Signaling Pathway Context Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate This compound This compound This compound->DHODH Inhibition UMP UMP Orotate->UMP Pyrimidine (B1678525) Synthesis Pyrimidine Synthesis UMP->Pyrimidine Synthesis

Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.

G cluster_2 Experimental Workflow: Stability Assessment A Prepare this compound in Media B Incubate at 37°C, 5% CO2 A->B C Collect Samples at T=0, 24, 48, 72h B->C D Store Samples at -80°C C->D E Analyze by HPLC/LC-MS D->E F Quantify Parent Compound E->F G Determine Degradation Rate F->G

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Minimizing Dhodh-IN-22 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the potent and selective dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Dhodh-IN-22. This resource is designed to provide you with troubleshooting guides and frequently asked questions (FAQs) to anticipate, mitigate, and interpret potential toxicities during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?

This compound is a highly potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which disproportionately affects rapidly proliferating cells that are highly dependent on this pathway, such as cancer cells.[1]

Potential on-target toxicity arises because some healthy tissues also have high cell turnover rates and rely on de novo pyrimidine synthesis. These can include:

  • Gastrointestinal tract: The epithelial lining of the gut has a high proliferation rate.[1]

  • Bone marrow: Hematopoietic stem cells are continuously dividing to produce new blood cells.[1]

  • Immune system: Lymphocytes undergo rapid proliferation upon activation.[1]

Q2: What specific toxicity data is available for this compound in animal models?

A key preclinical study evaluated the efficacy and tolerability of this compound in a mouse model of acute myelogenous leukemia (AML). In this study, this compound was administered orally once daily for five days at three different dose levels. The results showed significant anti-tumor activity without a significant impact on the body weight of the mice, suggesting good tolerability at these efficacious doses.[2]

Q3: What are the potential off-target effects of this compound?

While this compound is designed as a selective DHODH inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations.[3] Unexpected toxicities or a different biological response than anticipated could indicate off-target activities. For instance, structural similarities have been noted between the catalytic pockets of DHODH and other enzymes, which could lead to off-target inhibition.[4] If you observe unexpected phenotypes, it is important to confirm that the effects are due to on-target DHODH inhibition.

Q4: How can I confirm that the observed effects in my animal model are due to on-target DHODH inhibition?

A "uridine rescue" experiment is the gold standard for confirming on-target DHODH inhibition.[1] Uridine (B1682114) supplementation bypasses the enzymatic block by this compound, allowing cells to produce pyrimidines via the salvage pathway. If the administration of uridine reverses the toxic effects observed in your animals, it strongly indicates that the toxicity is due to the intended on-target inhibition of DHODH.[1]

Troubleshooting Guides

Issue 1: Excessive Body Weight Loss or Signs of Gastrointestinal Distress
  • Possible Cause: On-target toxicity in the rapidly dividing cells of the gastrointestinal tract.[1]

  • Troubleshooting Steps:

    • Dose Reduction: The first and most critical step is to perform a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Uridine Rescue: Supplement the animals' drinking water with uridine or administer it via injection to replenish the pyrimidine pool in normal tissues.[1]

    • Supportive Care: Ensure animals have easy access to palatable, high-calorie food and hydration.

    • Vehicle Control: Always include a vehicle-only control group to ensure the formulation is not contributing to the observed toxicity.

Issue 2: Signs of Immunosuppression (e.g., increased susceptibility to infections)
  • Possible Cause: On-target inhibition of DHODH affecting the proliferation of immune cells.[1]

  • Troubleshooting Steps:

    • Monitor Immune Cells: Perform complete blood counts (CBCs) with differentials to monitor for changes in lymphocyte, neutrophil, and other immune cell populations.

    • Uridine Supplementation: Similar to mitigating gastrointestinal toxicity, uridine supplementation can help restore pyrimidine levels in immune cells.[1]

    • Consider the Animal Model: When using immunocompromised models (e.g., NSG mice), be aware that the immunosuppressive effects of this compound may be less apparent but could still be a confounding factor.

Issue 3: Lack of Anti-Tumor Efficacy at Well-Tolerated Doses
  • Possible Cause: Insufficient target engagement, tumor resistance mechanisms, or a tumor model that is not highly dependent on de novo pyrimidine synthesis.

  • Troubleshooting Steps:

    • Confirm Target Engagement: If feasible, measure pyrimidine levels in tumor tissue to confirm that this compound is exerting its intended metabolic effect.

    • Investigate Resistance: Tumor cells may upregulate the pyrimidine salvage pathway to bypass DHODH inhibition.[5]

    • Re-evaluate the Tumor Model: Ensure that the cancer cell line used in your xenograft model is known to be sensitive to DHODH inhibitors.

Data Presentation

Table 1: In Vivo Efficacy and Tolerability of this compound in a MOLM-13 Xenograft Model [2]

Animal ModelDosing RegimenTumor Growth Inhibition (ΔTGI%)Impact on Body Weight
NSG Mice1.9 mg/kg, PO, QD for 5 days71%Not significant
NSG Mice3.75 mg/kg, PO, QD for 5 days76%Not significant
NSG Mice7.5 mg/kg, PO, QD for 5 days79%Not significant

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select the appropriate animal model and strain for your study.

  • Group Size: Use a minimum of 3-5 animals per dose group.

  • Dose Escalation: Begin with a low dose of this compound and escalate the dose in subsequent cohorts. A reasonable starting point could be based on the efficacious doses reported (e.g., starting at 1 mg/kg and escalating).

  • Administration: Administer this compound via the intended route for your efficacy study (e.g., oral gavage). Include a vehicle control group.

  • Monitoring:

    • Clinical Signs: Observe animals at least twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Body Weight: Measure and record body weight daily. The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss.

  • Study Duration: A typical MTD study lasts for 7-14 days.

  • Endpoint Analysis: At the end of the study, perform a complete necropsy and consider collecting blood for CBC and serum chemistry analysis, as well as tissues for histopathology.

Uridine Rescue Protocol

Objective: To determine if uridine supplementation can mitigate the toxicity of this compound.

Methodology:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: this compound at a dose expected to cause mild to moderate toxicity

    • Group 3: this compound at the same dose as Group 2 + Uridine supplementation

  • Uridine Administration: Uridine can be administered in the drinking water (e.g., 1-5 mg/mL) or via daily injections (e.g., intraperitoneal or subcutaneous).

  • Monitoring: Monitor all groups for signs of toxicity as described in the MTD protocol.

  • Analysis: Compare the body weight changes, clinical signs, and any other relevant parameters between Group 2 and Group 3. A significant improvement in the health of the animals in Group 3 would confirm that the toxicity is on-target.

Visualizations

DHODH_Signaling_Pathway DHODH Signaling Pathway and Inhibition by this compound cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Uridine Uridine Uridine->UMP This compound This compound This compound->Orotate Inhibition Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation

Caption: DHODH pathway and this compound inhibition.

Experimental_Workflow Experimental Workflow for In Vivo Toxicity Assessment Start Start MTD_Study Determine Maximum Tolerated Dose (MTD) Start->MTD_Study Efficacy_Study Efficacy Study at Doses <= MTD MTD_Study->Efficacy_Study Observe_Toxicity Toxicity Observed? Efficacy_Study->Observe_Toxicity Uridine_Rescue Perform Uridine Rescue Experiment Observe_Toxicity->Uridine_Rescue Yes End End Observe_Toxicity->End No Toxicity_Mitigated Toxicity Mitigated? Uridine_Rescue->Toxicity_Mitigated On_Target_Toxicity Toxicity is On-Target. Adjust Dose/Schedule. Toxicity_Mitigated->On_Target_Toxicity Yes Off_Target_Toxicity Consider Off-Target Effects. Further Investigation Needed. Toxicity_Mitigated->Off_Target_Toxicity No On_Target_Toxicity->End Off_Target_Toxicity->End

Caption: Workflow for in vivo toxicity assessment.

Troubleshooting_Guide Troubleshooting Guide for this compound In Vivo Studies Start Issue Observed? Weight_Loss Excessive Weight Loss / GI Distress Start->Weight_Loss Yes Immunosuppression Signs of Immunosuppression Start->Immunosuppression Yes No_Efficacy Lack of Efficacy Start->No_Efficacy Yes Dose_Reduction Reduce Dose (Perform MTD) Weight_Loss->Dose_Reduction Monitor_CBC Monitor CBC Immunosuppression->Monitor_CBC Confirm_Target_Engagement Confirm Target Engagement No_Efficacy->Confirm_Target_Engagement Uridine_Rescue_GI Uridine Rescue Dose_Reduction->Uridine_Rescue_GI Supportive_Care Supportive Care Uridine_Rescue_GI->Supportive_Care Uridine_Rescue_Immune Uridine Rescue Monitor_CBC->Uridine_Rescue_Immune Investigate_Resistance Investigate Resistance Confirm_Target_Engagement->Investigate_Resistance Re-evaluate_Model Re-evaluate Tumor Model Investigate_Resistance->Re-evaluate_Model

Caption: Troubleshooting guide for in vivo studies.

References

Technical Support Center: Cell Line Resistance to DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is DHODH, and why is it a target in cancer therapy?

A1: Dihydroorotate Dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental building blocks for DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides and are often heavily reliant on the de novo synthesis pathway.[1] This dependency makes DHODH a compelling therapeutic target to selectively starve cancer cells of essential metabolites, leading to cell cycle arrest and apoptosis.[1]

Q2: What are the common mechanisms by which cell lines develop resistance to DHODH inhibitors?

A2: Resistance to DHODH inhibitors can emerge through several mechanisms:

  • Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the inhibition of de novo synthesis by increasing the activity of the pyrimidine salvage pathway. This pathway utilizes extracellular uridine (B1682114) and cytidine. A key enzyme in this pathway, uridine-cytidine kinase 2 (UCK2), may be overexpressed.[2][3]

  • Mutations in the DHODH Gene: Point mutations within the drug-binding site of the DHODH enzyme can reduce the binding affinity of the inhibitor, thereby restoring enzyme function.[2][4]

  • Increased DHODH Expression: Overexpression of the DHODH protein can effectively "titrate out" the inhibitor, necessitating higher concentrations to achieve the same level of inhibition.[2][5]

  • Upregulation of CAD: The trifunctional enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), which is upstream of DHODH, can be upregulated to increase the substrate flux through the pyrimidine synthesis pathway.[2][3]

Q3: How can I determine the mechanism of resistance in my cell line?

A3: A multi-faceted approach is recommended to identify the resistance mechanism:

  • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing (RNA-seq) to measure the expression levels of genes involved in both the de novo and salvage pyrimidine synthesis pathways (e.g., DHODH, UCK2, CAD).[2][6]

  • Western Blot Analysis: Assess the protein levels of DHODH, UCK2, and other relevant enzymes to confirm if changes in gene expression translate to the protein level.[2]

  • DHODH Gene Sequencing: Sequence the DHODH gene in the resistant cell line to identify any potential mutations in the drug-binding site.[7]

  • Uridine Rescue Assay: A key functional assay to determine if resistance is mediated by the salvage pathway. If the cytotoxic effects of the DHODH inhibitor are reversed by the addition of exogenous uridine, it strongly suggests upregulation of the salvage pathway.[6]

  • Metabolomic Analysis: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular pools of pyrimidine metabolites, which can provide insights into the metabolic adaptations of the resistant cells.[6]

Q4: What are some strategies to overcome resistance to DHODH inhibitors?

A4: Several strategies are being explored to circumvent resistance:

  • Combination Therapy: A promising approach involves the dual blockade of both the de novo and salvage pathways. For instance, combining a DHODH inhibitor with an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), such as CNX-774, can lead to profound pyrimidine starvation.[6]

  • Targeting Apoptotic Pathways: DHODH inhibition can increase sensitivity to inhibitors of anti-apoptotic proteins like BCL-XL.[6][8]

  • Immunometabolic Prodrugs: Novel strategies involve creating prodrugs that conjugate a DHODH inhibitor with an immune-activating agent, such as a STING agonist, to simultaneously induce metabolic stress and an anti-tumor immune response.[9][10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for a DHODH inhibitor.
Possible CauseTroubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. It's advisable to create a standard operating procedure for cell counting and seeding.[2][11]
Drug Potency Aliquot and store the DHODH inhibitor at -80°C to maintain its activity. Avoid repeated freeze-thaw cycles.[2][11]
Assay Incubation Time Optimize and standardize the incubation time for your cell viability assay (e.g., 72 hours).[2]
Media Components Check if the cell culture medium contains high levels of uridine or other pyrimidine precursors that could interfere with the inhibitor's effect. The use of dialyzed fetal bovine serum (FBS) is recommended to remove small molecules like uridine.[2][12]
Cell Line Instability Perform regular cell line authentication and mycoplasma testing to ensure the integrity of your cell line.[2]
Problem 2: Uridine rescue is not working as expected.
Possible CauseTroubleshooting Step
Insufficient Uridine Concentration Titrate the concentration of uridine to determine the optimal concentration for rescue in your specific cell line. Common starting concentrations are around 100 µM, but can range from 10 µM to 1 mM.[2][13]
Timing of Uridine Addition Add uridine at the same time as or shortly after the addition of the DHODH inhibitor.[2]
Alternative Resistance Mechanism If uridine rescue is ineffective, it is likely that the resistance mechanism is independent of the salvage pathway. Investigate other possibilities such as a DHODH mutation or overexpression.[2]
Uridine Transporter Issues While less common as an acquired resistance mechanism, a defect in uridine transporters could prevent its uptake.[2]
Problem 3: Difficulty in detecting changes in protein expression by Western Blot.
Possible CauseTroubleshooting Step
Low Abundance of Target Protein Optimize protein extraction protocols and increase the amount of protein loaded onto the gel. Use a more sensitive chemiluminescent substrate for detection.[2]
Poor Antibody Quality Validate your primary antibody using appropriate positive and negative controls. Test a range of antibody dilutions to find the optimal concentration.[2]
Inefficient Protein Transfer Verify the efficiency of protein transfer from the gel to the membrane using a prestained protein ladder and/or Ponceau S staining.[2]

Quantitative Data Summary

Table 1: Comparative Potency of Selected DHODH Inhibitors

InhibitorTargetCell Line/Assay ConditionIC50 Value
Dhodh-IN-1DHODH Enzymein vitro enzymatic assay25 nM[7][11]
Jurkat cellsCell proliferation assay20 nM[11]
Dhodh-IN-16human DHODHNot specified0.396 nM[14]
BrequinarNot specifiedT-47D, A-375, H9290.080 - 0.450 µM[15]
LeflunomideNot specifiedT-47D, A-375, H9296 - 35 µM[15]
BAY 2402234TF-1 cellsCell proliferation assay~1 nM[3]

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 2: Examples of Acquired Resistance to DHODH Inhibitors

Cell LineDHODH InhibitorFold Increase in ResistanceResistance Mechanism
OCI-LY19BAY 2402234>200,000-foldA58T mutation in DHODH[7]
TF-1BAY 2402234~50-foldOverexpression of DHODH[3]
P. falciparumDSM2652- to ~400-foldPoint mutations in DHODH[5]

Key Experimental Protocols

Protocol 1: Generation of DHODH Inhibitor-Resistant Cell Lines

This protocol outlines a stepwise dose escalation method to generate cancer cell lines with acquired resistance to a DHODH inhibitor.[14]

  • Initial Treatment: Begin by treating the parental cancer cell line with the DHODH inhibitor at a concentration close to its IC50 value.

  • Dose Escalation: A significant portion of the cells may die initially. Once the surviving cells recover and reach approximately 80% confluency, subculture them and increase the inhibitor concentration by 1.5- to 2-fold.[14]

  • Repeat and Select: Repeat this process of stepwise dose escalation over several weeks to months. The cells that continue to proliferate at higher drug concentrations are selected for their resistance.[14]

  • Isolation of Resistant Clones: Once cells can proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), isolate single clones using methods like limiting dilution. Expand these clones to establish stable resistant cell lines.[14]

  • Confirmation of Resistance: Perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.[14]

  • Maintenance of Resistance: Continuously culture the resistant cell lines in the presence of a selective concentration of the inhibitor (e.g., IC10-IC20) to maintain the resistant phenotype.[14]

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of DHODH inhibitors and to calculate IC50 values.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the DHODH inhibitor in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the DHODH inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis

This protocol is used to assess the expression levels of specific proteins.[2]

  • Cell Treatment and Lysis: Treat cells with the DHODH inhibitor at the desired concentration and for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[2]

  • SDS-PAGE: Separate the proteins by SDS-PAGE on a 4-12% gradient gel.[2]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DHODH, anti-UCK2) overnight at 4°C.[2]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Visualizations

DHODH_Pathway cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway Glutamine Glutamine CAD CAD Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate Aspartate Aspartate Aspartate->CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA/RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Extracellular_Uridine Extracellular Uridine ENT1 ENT1 Extracellular_Uridine->ENT1 Intracellular_Uridine Intracellular Uridine ENT1->Intracellular_Uridine UCK2 UCK2 Intracellular_Uridine->UCK2 UCK2->UMP DHODH_Inhibitor DHODH_Inhibitor DHODH_Inhibitor->DHODH Troubleshooting_Workflow cluster_investigation Initial Checks cluster_ic50_causes IC50 Troubleshooting cluster_rescue_causes Uridine Rescue Troubleshooting cluster_resistance_mechanisms Investigate Resistance Mechanisms start Reduced Efficacy of DHODH Inhibitor check_ic50 Inconsistent IC50? start->check_ic50 check_uridine_rescue Uridine Rescue Fails? start->check_uridine_rescue ic50_cause1 Check Cell Seeding check_ic50->ic50_cause1 Yes ic50_cause2 Verify Drug Potency check_ic50->ic50_cause2 Yes ic50_cause3 Standardize Incubation Time check_ic50->ic50_cause3 Yes ic50_cause4 Analyze Media Components (use dialyzed FBS) check_ic50->ic50_cause4 Yes rescue_cause1 Titrate Uridine Concentration check_uridine_rescue->rescue_cause1 Yes rescue_cause2 Optimize Timing of Addition check_uridine_rescue->rescue_cause2 Yes rescue_cause3 Consider Alternative Resistance Mechanism check_uridine_rescue->rescue_cause3 Yes resistance_mech1 Gene Expression (qPCR/RNA-seq) rescue_cause3->resistance_mech1 resistance_mech2 Protein Expression (Western Blot) resistance_mech1->resistance_mech2 resistance_mech3 Gene Sequencing (DHODH mutations) resistance_mech2->resistance_mech3 Resistance_Mechanisms cluster_mechanisms Mechanisms of Acquired Resistance DHODH_Inhibition DHODH Inhibition Salvage_Upregulation Upregulation of Pyrimidine Salvage Pathway (e.g., UCK2, ENT1) DHODH_Inhibition->Salvage_Upregulation DHODH_Mutation DHODH Gene Mutation DHODH_Inhibition->DHODH_Mutation DHODH_Overexpression DHODH Overexpression DHODH_Inhibition->DHODH_Overexpression CAD_Upregulation CAD Upregulation DHODH_Inhibition->CAD_Upregulation Cell_Survival Cell Survival and Proliferation Salvage_Upregulation->Cell_Survival DHODH_Mutation->Cell_Survival DHODH_Overexpression->Cell_Survival CAD_Upregulation->Cell_Survival

References

Validation & Comparative

A Head-to-Head Comparison: Dhodh-IN-22 Versus Brequinar in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, Dhodh-IN-22 and brequinar (B1684385), in the context of Acute Myeloid Leukemia (AML). This analysis is based on publicly available experimental data, summarizing their performance and providing insights into their potential as therapeutic agents.

Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis in AML

Acute Myeloid Leukemia is characterized by the rapid proliferation of immature myeloid blasts. This uncontrolled growth is heavily dependent on the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.

Both this compound and brequinar are potent inhibitors of DHODH. By blocking this enzyme, they deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis. This pyrimidine starvation selectively impacts rapidly dividing cancer cells, inducing cell cycle arrest, apoptosis (programmed cell death), and, notably in AML, differentiation of the leukemic blasts into more mature, non-proliferating cells.[1][2][3][4] This forced maturation is a key therapeutic goal in AML.

Quantitative Performance in AML Models

The following tables summarize the available quantitative data for this compound and brequinar, allowing for a direct comparison of their potency and efficacy in preclinical AML models.

Compound Target IC50 (nM) Reference
This compoundDHODH0.3
BrequinarDHODH~20

Table 1: In Vitro Enzymatic Inhibition. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of DHODH by 50%.

Compound AML Cell Line IC50 (nM) Effect Reference
This compoundMOLM-130.4Antiproliferative
THP-11.4Antiproliferative
BrequinarMOLM-13~50-100Induction of apoptosis and differentiation
OCI-AML3~100-200G1 cell cycle arrest
MV4-11~25-75Induction of differentiation
HL-60~200-500
THP-1~1000ED50 for differentiation

Table 2: In Vitro Anti-leukemic Activity in AML Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. ED50 represents the concentration required to achieve 50% of the maximum differentiation effect.

Compound AML Model Dosing Key Findings Reference
This compoundMOLM-13 Xenograft1.9, 3.75, 7.5 mg/kg, PO, QD for 5 daysSignificant tumor growth inhibition (71-79% TGI) with no significant impact on body weight.
BrequinarTHP1 Xenograft15 mg/kg Q3D or 5 mg/kg dailySlowed tumor growth and induced differentiation (increased CD11b).[2]
HoxA9 + Meis1 Syngeneic25 mg/kg, twice weeklyDecreased leukemia burden, increased differentiation markers (CD11b, Gr-1), and prolonged survival.
MLL/AF9 SyngeneicNot specifiedDecreased leukemia burden, increased differentiation markers (MAC1, Gr-1), and prolonged survival compared to standard chemotherapy.
Patient-Derived Xenograft (FLT3-ITD)25 mg/kg, two or four dosesReduced leukemia burden in peripheral blood and bone marrow and triggered in vivo myeloid differentiation.

Table 3: In Vivo Efficacy in AML Models. Summarizes the effects of this compound and brequinar in animal models of AML. (PO: oral administration, QD: once daily, Q3D: every three days, TGI: tumor growth inhibition).

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both compounds involves the inhibition of the de novo pyrimidine biosynthesis pathway.

DHODH_Inhibition_Pathway DHODH Inhibition in the De Novo Pyrimidine Biosynthesis Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibitor Action cluster_effects Cellular Effects in AML Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_Enzyme DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Dhodh_IN_22 This compound Dhodh_IN_22->DHODH_Enzyme Brequinar Brequinar Brequinar->DHODH_Enzyme Pyrimidine_Depletion Pyrimidine Depletion Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis Differentiation Differentiation Pyrimidine_Depletion->Differentiation

Figure 1. DHODH inhibition blocks pyrimidine synthesis.

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited for both this compound and brequinar.

In Vitro DHODH Enzymatic Assay

The inhibitory activity of the compounds against the DHODH enzyme is typically measured using a recombinant human DHODH protein. The assay monitors the reduction of a substrate, often 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance, indicating DCIP reduction, is measured spectrophotometrically. The concentration of the inhibitor that results in a 50% reduction in enzyme activity is determined as the IC50 value.

Cell Viability and Proliferation Assays

AML cell lines (e.g., MOLM-13, THP-1) are cultured in appropriate media and seeded in multi-well plates. The cells are then treated with a range of concentrations of the test compound (this compound or brequinar) for a specified period (typically 48-72 hours). Cell viability is assessed using commercially available reagents such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Differentiation Assays

AML cells are treated with the DHODH inhibitors. After a defined incubation period, the expression of myeloid differentiation markers, such as CD11b, CD14, or Mac-1, is quantified using flow cytometry. An increase in the percentage of cells expressing these markers or an increase in their mean fluorescence intensity indicates induced differentiation.

In Vivo Xenograft Models

Human AML cell lines (e.g., MOLM-13, THP-1) are implanted subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID). Once tumors are established or leukemia is engrafted, the mice are treated with the vehicle control or the test compound at specified doses and schedules. Tumor volume is measured regularly for subcutaneous models. For intravenous models, disease burden is monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow via flow cytometry. At the end of the study, tumors or tissues can be harvested for further analysis, such as assessing differentiation markers.

Summary and Conclusion

Both this compound and brequinar are potent inhibitors of DHODH with demonstrated anti-leukemic activity in preclinical AML models. Based on the available data, this compound exhibits significantly higher potency in both enzymatic and cellular assays compared to brequinar, with IC50 values in the sub-nanomolar to low nanomolar range.

In vivo, both compounds have shown the ability to inhibit tumor growth and induce differentiation in AML models.[2] The data for this compound, although from a single published study, is promising, showing significant tumor growth inhibition at low milligram per kilogram doses. Brequinar has been more extensively studied in a wider range of AML models, consistently demonstrating its ability to reduce leukemia burden and promote differentiation.

Further head-to-head in vivo comparison studies would be necessary to definitively determine the superior compound in terms of therapeutic index and overall efficacy. However, the initial data suggests that this compound is a highly potent DHODH inhibitor with significant potential for the treatment of AML. Researchers and drug developers should consider these findings when selecting candidates for further preclinical and clinical investigation.

References

Potency Showdown: A Comparative Analysis of DHODH Inhibitors Dhodh-IN-22 and BAY 2402234

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH) has emerged as a promising strategy, particularly for hematological malignancies like acute myeloid leukemia (AML). This enzyme plays a pivotal role in the de novo pyrimidine (B1678525) synthesis pathway, a metabolic route crucial for the proliferation of rapidly dividing cancer cells. This guide provides a head-to-head comparison of two potent DHODH inhibitors, Dhodh-IN-22 and BAY 2402234, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies supported by experimental data.

At a Glance: Potency Comparison

Both this compound and BAY 2402234 exhibit remarkable potency against the human DHODH enzyme and demonstrate significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data for a direct comparison.

Compound Target IC50 (nM) Reference
This compoundHuman DHODH0.3[1]
BAY 2402234Human DHODH1.2[2]

Table 1: Enzymatic Potency against Human DHODH. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of DHODH by 50%.

Compound Cell Line Cancer Type IC50 (nM) Reference
This compoundMOLM-13Acute Myeloid Leukemia0.4[1]
This compoundTHP-1Acute Myeloid Leukemia1.4[1]
BAY 2402234MOLM-13Acute Myeloid Leukemia3.16 (EC50 for CD11b upregulation)[2]
BAY 2402234HELAcute Myeloid Leukemia0.96 (EC50 for CD11b upregulation)[2]
BAY 2402234Nine Leukemia Cell LinesLeukemia0.08 - 8.2[2]
BAY 2402234GBM#35Glioblastoma~5 (50% viability)[3]

Table 2: Anti-proliferative and Differentiation-Inducing Activity in Cancer Cell Lines. The IC50 values here represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. For BAY 2402234 in MOLM-13 and HEL cells, the EC50 for the upregulation of the differentiation marker CD11b is provided.

Mechanism of Action: Targeting Pyrimidine Synthesis

Both this compound and BAY 2402234 share a common mechanism of action: the inhibition of the DHODH enzyme. DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[4][5] By blocking DHODH, these inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells, which are highly dependent on this pathway for their growth and survival.[4][6]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitors cluster_Downstream Downstream Effects DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Orotate->Pyrimidine_Synthesis Dhodh_IN_22 This compound Dhodh_IN_22->DHODH Inhibition BAY_2402234 BAY 2402234 BAY_2402234->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Experimental_Workflow cluster_Enzymatic DHODH Enzymatic Assay cluster_Cellular Cell Proliferation Assay Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction Incubation->Reaction Measurement Measure Absorbance Reaction->Measurement Analysis_E Calculate IC50 Measurement->Analysis_E Seeding Seed Cancer Cells Treatment Treat with Inhibitor Seeding->Treatment Assay Perform MTT/ CellTiter-Glo Assay Treatment->Assay Measurement_C Measure Signal Assay->Measurement_C Analysis_C Calculate IC50 Measurement_C->Analysis_C

References

Dhodh-IN-22: A Potent DHODH Inhibitor in the Landscape of Cancer and Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Dhodh-IN-22 against other prominent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors reveals its high potency, positioning it as a significant tool for researchers in oncology and immunology. This guide provides an objective comparison of its performance with alternative DHODH inhibitors, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways.

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as those found in cancers and activated immune cells, are particularly dependent on this pathway for their growth and survival.[2][3] Consequently, DHODH has emerged as a compelling therapeutic target for the development of anticancer, anti-inflammatory, and immunosuppressive drugs.[4][5] this compound is a potent, selective, and orally active inhibitor of DHODH.[6]

Quantitative Comparison of DHODH Inhibitors

The inhibitory activity of this compound has been quantified and compared with other well-known DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

InhibitorTargetIC50 (nM)Cell Line(s)Cellular Activity (IC50/EC50)Reference(s)
This compound Human DHODH0.3MOLM-13 (AML)0.4 nM[6]
THP-1 (AML)1.4 nM[6]
BAY 2402234 (Orludodstat) Human DHODH1.2MOLM-13, HEL (AML)0.96 - 3.16 nM[1]
Brequinar Human DHODH5.2 - 20T-ALL cell linesNanomolar range[1][7]
ASLAN003 (Farudodstat) Human DHODH35THP-1, MOLM-14, KG-1 (AML)152 - 582 nM[1]
Teriflunomide Human DHODH24.5 - 407.8--[5]
A77 1726 (Active metabolite of Leflunomide) Human DHODH411--[5][8]
Leflunomide Human DHODH>25,000--[9]

AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia

In addition to its potent in vitro activity, this compound has demonstrated significant in vivo efficacy. In a mouse xenograft model using MOLM-13 cells, oral administration of this compound at doses of 1.9-7.5 mg/kg once daily for five days resulted in significant tumor growth inhibition without a significant impact on body weight.[6]

Signaling Pathway of DHODH Inhibition

DHODH inhibitors exert their therapeutic effects by blocking the de novo pyrimidine synthesis pathway. This leads to a depletion of the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. The consequences of this pyrimidine starvation include cell cycle arrest and the induction of apoptosis (programmed cell death), particularly in rapidly dividing cells.[2]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Inhibitor Action cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_enzyme DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP UTP->dUTP CTP->RNA Synthesis dCTP dCTP CTP->dCTP dTTP dTTP dUTP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dCTP->DNA Synthesis This compound This compound This compound->DHODH_enzyme Other DHODH Inhibitors Other DHODH Inhibitors Other DHODH Inhibitors->DHODH_enzyme Pyrimidine Depletion Pyrimidine Depletion DHODH_enzyme->Pyrimidine Depletion Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Pyrimidine Depletion->Inhibition of DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest Inhibition of DNA/RNA Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Mechanism of DHODH Inhibition

Experimental Protocols

The following are generalized protocols for key assays used to evaluate and compare DHODH inhibitors.

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP).[5][10]

Materials:

  • Recombinant human DHODH protein

  • This compound or other test inhibitors

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or a soluble analog

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add recombinant human DHODH, the desired concentrations of the test inhibitor (or vehicle control), and a reagent mix containing CoQ10 and DCIP in the assay buffer.

  • Pre-incubate the plate at 25°C for a set time (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance at approximately 600-650 nm over a period of time using a microplate reader.

  • Calculate the rate of DCIP reduction to determine DHODH activity. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[5][11]

Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays assess the effect of DHODH inhibitors on the proliferation and viability of cell lines.[8][12]

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, THP-1)

  • Complete cell culture medium

  • This compound or other test inhibitors

  • 96-well cell culture plates (opaque-walled for luminescent assays)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).

  • For the MTT assay, add the MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance.

  • For the CellTiter-Glo® assay, add the reagent to the wells, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[13]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzyme_Assay DHODH Enzymatic Assay IC50_Enzyme Enzymatic Potency (IC50) Enzyme_Assay->IC50_Enzyme Determines Cell_Assay Cell Proliferation Assay IC50_Cellular Cellular Potency (IC50) Cell_Assay->IC50_Cellular Determines Xenograft Xenograft Model IC50_Cellular->Xenograft Guides Dose Selection Efficacy Anti-tumor Efficacy Xenograft->Efficacy Evaluates

Experimental evaluation workflow

References

Validating On-Target Effects of Dhodh-IN-22: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target effects is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of Dhodh-IN-22, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), with other well-characterized inhibitors of this enzyme. By presenting available experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to serve as a valuable resource for objectively evaluating the on-target performance of this compound.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1][2] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive therapeutic target for various diseases.[1][2] this compound has emerged as a highly potent inhibitor of human DHODH.[3] This guide will compare its performance with established and novel DHODH inhibitors such as Brequinar, Leflunomide (and its active metabolite Teriflunomide), and BAY-2402234.

Quantitative Comparison of DHODH Inhibitor Potency

The following tables summarize the in vitro potency of this compound and its alternatives against human DHODH, as well as their anti-proliferative effects in relevant cancer cell lines. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro DHODH Enzyme Inhibition

InhibitorTarget EnzymeIC50 (nM)Reference(s)
This compound Human DHODH 0.3 [3]
BrequinarHuman DHODH5.2[4]
Teriflunomide (A77 1726)Human DHODH411[5]
BAY 2402234Human DHODH1.2[6]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)Reference(s)
This compound MOLM-13 Acute Myeloid Leukemia 0.4 [3]
This compound THP-1 Acute Myeloid Leukemia 1.4 [3]
BrequinarMOLM-13Acute Myeloid Leukemia~50-100[4]
BrequinarMV4-11Acute Myeloid Leukemia~25-75[4]
BAY 24022349 Leukemia Cell LinesLeukemia0.08 - 8.2[7]

Experimental Protocols

To ensure the reproducibility and validation of on-target effects, detailed methodologies for key experiments are provided below.

DHODH Enzyme Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator.

Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which results in a decrease in absorbance at 600 nm. The rate of this color change is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO) - Substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - Electron acceptor

  • 2,6-dichloroindophenol (DCIP) - Colorimetric indicator

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant human DHODH enzyme, and varying concentrations of the test inhibitor in a 96-well plate.

  • Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (DHO) and the electron acceptor (Coenzyme Q10 and DCIP).

  • Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Uridine (B1682114) Rescue Experiment

This cellular assay is crucial for confirming that the observed phenotype (e.g., decreased cell viability) is a direct result of DHODH inhibition.

Principle: Supplementing the cell culture medium with uridine allows cells to bypass the DHODH-mediated de novo pyrimidine synthesis pathway by utilizing the pyrimidine salvage pathway. If the addition of uridine reverses the anti-proliferative effect of the inhibitor, it strongly suggests an on-target mechanism.[1]

Materials:

  • Cancer cell line of interest (e.g., MOLM-13)

  • Complete cell culture medium

  • Test inhibitor (this compound)

  • Uridine stock solution (sterile)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Prepare a set of inhibitor dilutions in medium supplemented with a final concentration of uridine (typically 50-100 µM).

  • Treat the cells with the inhibitor alone, the inhibitor in the presence of uridine, uridine alone, and a vehicle control (DMSO).

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Compare the dose-response curves of the inhibitor in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue and confirms the on-target effect.

Visualizing the On-Target Mechanism and Experimental Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for validating the on-target effects of DHODH inhibitors.

DHODH_Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines DNA_RNA DNA/RNA Synthesis Pyrimidines->DNA_RNA DHODH->Orotate Inhibitor This compound & Alternatives Inhibitor->DHODH Uridine_Salvage Uridine (Salvage Pathway) Uridine_Salvage->UMP

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors.

Experimental_Workflow start Start enzymatic_assay DHODH Enzymatic Inhibition Assay start->enzymatic_assay determine_ic50 Determine IC50 enzymatic_assay->determine_ic50 cellular_assay Cellular Proliferation Assay determine_ic50->cellular_assay determine_cellular_ic50 Determine Cellular IC50 cellular_assay->determine_cellular_ic50 uridine_rescue Uridine Rescue Experiment determine_cellular_ic50->uridine_rescue confirm_on_target Confirm On-Target Effect uridine_rescue->confirm_on_target off_target_screen Off-Target Screening (Optional) confirm_on_target->off_target_screen end End confirm_on_target->end off_target_screen->end

Caption: Experimental workflow for validating on-target effects of DHODH inhibitors.

Off-Target Effects: A Critical Consideration

While this compound demonstrates high potency for DHODH, it is crucial to consider potential off-target effects. For established drugs like Leflunomide, various off-target interactions have been documented.[8] For newer compounds like this compound and BAY-2402234, comprehensive public data on off-target screening is limited. Researchers should consider performing broad kinase panels or other off-target profiling assays to ensure the observed biological effects are primarily due to DHODH inhibition.

Conclusion

This compound is a highly potent inhibitor of human DHODH, demonstrating sub-nanomolar efficacy in both enzymatic and cellular assays. The available data suggests it is significantly more potent than the established inhibitor Teriflunomide and shows comparable or slightly better potency than other novel inhibitors like BAY-2402234 in the context of acute myeloid leukemia.

To definitively validate the on-target effects of this compound, researchers should perform rigorous experiments as outlined in this guide, with a particular emphasis on the uridine rescue experiment. While the compiled data provides a strong basis for comparison, it is important to acknowledge that a direct head-to-head study of this compound against all alternatives under identical experimental conditions would provide the most definitive assessment of its relative performance. Future investigations should also aim to characterize the off-target profile of this compound to further solidify its standing as a selective and potent tool for studying DHODH-dependent processes and as a promising therapeutic candidate.

References

Comparative Metabolomic Analysis of DHODH Inhibitor-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the metabolic consequences of treating cells with dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, with a focus on the anticipated effects of Dhodh-IN-22. While direct metabolomic data for this compound is not extensively available in public literature, this document extrapolates from the well-documented effects of other potent DHODH inhibitors. This comparison is intended for researchers, scientists, and drug development professionals investigating the mechanism and impact of this class of inhibitors.

Introduction to DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of dihydroorotate to orotate (B1227488).[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells, exhibit a heightened dependence on this pathway to meet their increased demand for nucleotides.[1] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which can trigger cell cycle arrest, differentiation, and apoptosis.[1][3]

Comparative Efficacy of DHODH Inhibitors

The potency of various DHODH inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) values. The tables below summarize the reported IC50 values for several well-characterized DHODH inhibitors against the human DHODH enzyme and various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of new inhibitors like this compound.

Table 1: Inhibitory Potency (IC50) against Human DHODH

InhibitorIC50 (nM)
Dhodh-IN-125
Brequinar12
Teriflunomide262
BAY-24022341.2
ASLAN00335
H-0063.8
A771726411

Data compiled from multiple sources.[2][4]

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

InhibitorCell LineIC50 (nM)
BrequinarVariousPotent activity reported across diverse cancer types[5]
TeriflunomideA375 melanomaTime-dependent effects on gene expression observed[5]
BAY 2402234GlioblastomaSelective cell death induction[6]
H-006HL-60Strong inhibition of cell growth[4]

The Metabolomic Signature of DHODH Inhibition

Metabolomic analysis of cells treated with DHODH inhibitors consistently reveals a distinct metabolic signature.[2] This signature is primarily characterized by:

  • Accumulation of Dihydroorotate: The most direct consequence of DHODH inhibition is the buildup of its substrate, dihydroorotate.[4][7]

  • Depletion of Downstream Metabolites: A marked decrease in the levels of orotate and subsequent pyrimidine nucleotides, such as uridine (B1682114) monophosphate (UMP), is observed.[2][8]

Beyond the direct impact on the pyrimidine pathway, DHODH inhibition has broader metabolic consequences:

  • Mitochondrial Respiration: DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain.[9] Its inhibition can impair mitochondrial respiration.[9]

  • Glycolysis: To compensate for reduced mitochondrial function, cells may exhibit an increase in glycolysis.[9]

  • Ferroptosis: Recent studies have shown that DHODH inhibition can induce ferroptosis, a form of iron-dependent cell death, by affecting the levels of coenzyme Q10.[3][10]

Experimental Protocols

A generalized workflow for the metabolomic analysis of cells treated with a DHODH inhibitor is outlined below.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line at an appropriate density and allow for adherence and growth.

  • Inhibitor Treatment: Treat the cells with the DHODH inhibitor (e.g., this compound) at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be run in parallel.

Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold saline.

  • Extraction: Lyse the cells and extract metabolites using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water.[1]

  • Collection: Scrape the cells and collect the extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Metabolomic Analysis (LC-MS)
  • Sample Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and detect a wide range of metabolites.

  • Data Acquisition: Acquire the data in both positive and negative ionization modes to cover a broader spectrum of metabolites.

Data Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data to identify and align metabolic features across all samples.

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or database.

  • Statistical Analysis: Perform statistical analyses (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the inhibitor-treated and control groups.

Visualizing the Impact of DHODH Inhibition

The following diagrams illustrate the key pathways and workflows discussed in this guide.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Pyrimidine Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito DHODH DHODH Dihydroorotate_mito->DHODH This compound Inhibition Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis

Caption: The de novo pyrimidine synthesis pathway, highlighting the point of inhibition by this compound.

Metabolomics_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Metabolite_Extraction 2. Metabolite Extraction (Quenching & Lysis) Cell_Culture->Metabolite_Extraction LC_MS_Analysis 3. LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Metabolite_ID 5. Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis 6. Statistical Analysis & Pathway Analysis Metabolite_ID->Statistical_Analysis

Caption: A generalized experimental workflow for metabolomic analysis of DHODH inhibitor-treated cells.

Metabolic_Consequences DHODH_Inhibition DHODH Inhibition (e.g., by this compound) Pyrimidine_Depletion Pyrimidine Depletion (↓ UMP, UTP, CTP) DHODH_Inhibition->Pyrimidine_Depletion Mito_Respiration ↓ Mitochondrial Respiration DHODH_Inhibition->Mito_Respiration Ferroptosis ↑ Ferroptosis DHODH_Inhibition->Ferroptosis Cell_Effects Cell Cycle Arrest Apoptosis Differentiation Pyrimidine_Depletion->Cell_Effects Glycolysis ↑ Glycolysis Mito_Respiration->Glycolysis

Caption: Key metabolic and cellular consequences of DHODH inhibition.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Monitoring DHODH-IN-22 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of DHODH-IN-22, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). While specific quantitative data for this compound using these assays is not extensively available in the public domain, this guide leverages data from other well-characterized DHODH inhibitors, such as brequinar (B1684385) and teriflunomide, to provide a comparative framework.

Introduction to DHODH and Target Engagement

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1][2] This pathway is particularly vital for rapidly proliferating cells, including cancer cells, making DHODH an attractive therapeutic target.[1] this compound is a potent inhibitor of DHODH with an IC50 of 0.3 nM.[3] Validating that a compound like this compound directly interacts with its intended target within a cellular environment is a crucial step in drug development. This process is known as target engagement verification.

Methods for Assessing DHODH Target Engagement

Several methods can be employed to confirm the interaction of an inhibitor with DHODH in a cellular context. These can be broadly categorized as direct biophysical assays and indirect functional or biomarker-based assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly assesses the physical interaction between a drug and its target protein in intact cells.[4] The principle is based on ligand-induced thermal stabilization of the target protein.[5] When a ligand binds to its target, the protein-ligand complex is more resistant to thermal denaturation. This change in thermal stability is measured as a shift in the melting temperature (Tm) of the protein.

Alternative Assays
  • Metabolomic Analysis (Dihydroorotate Accumulation): Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate (DHO).[1] Measuring the intracellular levels of DHO provides a direct and quantitative biomarker of target engagement.

  • Uridine (B1682114) Rescue Assay: This functional assay confirms that the cellular effects of the inhibitor are due to the disruption of the pyrimidine synthesis pathway.[1][4] Supplementing the cell culture medium with uridine allows cells to bypass the DHODH-dependent pathway via the pyrimidine salvage pathway, thereby "rescuing" them from the anti-proliferative effects of the inhibitor.[6]

Comparison of Target Engagement Assays

The following table summarizes the key characteristics of CETSA and its alternatives for assessing DHODH inhibitor target engagement.

AssayPrincipleType of DataThroughputKey AdvantagesKey Limitations
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.Biophysical (Melting curve shift, ΔTm)Low to High (format dependent)Direct evidence of target binding in a cellular context.[4]Can be technically demanding; protein abundance and antibody quality are critical.
Metabolomic Analysis (DHO Accumulation) Measurement of the accumulation of the DHODH substrate, dihydroorotate (DHO).Biochemical (Quantitative metabolite levels)MediumDirect, quantitative biomarker of enzyme inhibition.[1]Requires specialized equipment (LC-MS); indirect measure of binding.
Uridine Rescue Assay Reversal of the inhibitor's phenotype (e.g., anti-proliferative effect) by supplementing with uridine.Functional (Cell viability, proliferation)HighConfirms mechanism of action is via pyrimidine synthesis inhibition.[6]Indirect evidence of target engagement; may not be suitable for all cell types.

Experimental Data

While specific CETSA data for this compound is not publicly available, the following table presents representative data for other DHODH inhibitors to illustrate the expected outcomes of these assays.

InhibitorAssayCell LineKey FindingsReference
Brequinar MetabolomicsCFPAC-1, B16F10Dose-dependent accumulation of dihydroorotate.[7]
Brequinar Uridine RescueMOLM-13Uridine supplementation rescued cells from anti-proliferative effects.[8]
Teriflunomide MetabolomicsA375Increased Pol II occupancy across many APP genes.[7]
Meds433 Uridine RescueK562, CML-T1Uridine supplementation fully rescued the inhibitory effect on cell growth.[9]
Indoluidin D Enzyme InhibitionRecombinant human DHODHIC50 of 210 nM.[10]
H-006 Enzyme InhibitionRecombinant human DHODHIC50 of 3.8 nM.[11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Detection: Analyze the amount of soluble DHODH in the supernatant at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Dihydroorotate (DHO) Accumulation Assay Protocol
  • Cell Culture and Treatment: Plate cells at a suitable density and treat with a dose-response range of the DHODH inhibitor and a vehicle control for a specified time.

  • Metabolite Extraction: Harvest the cells and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of DHO.

  • Data Analysis: Normalize DHO levels to an internal standard and cell number. A dose-dependent increase in DHO levels indicates DHODH inhibition.

Uridine Rescue Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at an optimal density.

  • Treatment: Treat cells with a dose-response range of the DHODH inhibitor in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).

  • Incubation: Incubate the cells for a period sufficient to observe a phenotypic effect (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Compare the dose-response curves of the inhibitor with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates that the inhibitor's effect is on-target.[4]

Visualizing the Concepts

To further clarify the experimental workflows and underlying biological pathways, the following diagrams are provided.

DHODH_Signaling_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_mitochondrion Mitochondrion cluster_salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis CTP->RNA Synthesis dCTP dCTP CTP->dCTP dCTP->DNA Synthesis DHODH_IN_22 This compound DHODH_IN_22->DHODH Inhibition Uridine Uridine Uridine->UMP Uridine Kinase

DHODH Signaling Pathway and Point of Inhibition.

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection & Analysis A Treat cells with This compound or Vehicle B Heat cells at various temperatures A->B C Lyse cells B->C D Centrifuge to separate soluble and aggregated proteins C->D E Quantify soluble DHODH (e.g., Western Blot) D->E F Plot melting curve (Soluble DHODH vs. Temp) E->F

Cellular Thermal Shift Assay (CETSA) Workflow.

Assay_Comparison_Logic Start Start: Assess Target Engagement CETSA CETSA (Direct Biophysical) Start->CETSA Metabolomics Metabolomics (Biomarker) Start->Metabolomics UridineRescue Uridine Rescue (Functional) Start->UridineRescue CETSA_Outcome Thermal Shift? CETSA->CETSA_Outcome Metabolomics_Outcome DHO Accumulation? Metabolomics->Metabolomics_Outcome UridineRescue_Outcome Phenotype Rescued? UridineRescue->UridineRescue_Outcome Confirmation Target Engagement Confirmed CETSA_Outcome->Confirmation Yes NoConfirmation Target Engagement Not Confirmed CETSA_Outcome->NoConfirmation No Metabolomics_Outcome->Confirmation Yes Metabolomics_Outcome->NoConfirmation No UridineRescue_Outcome->Confirmation Yes UridineRescue_Outcome->NoConfirmation No

Logical Flow for Comparing Target Engagement Assays.

References

A Comparative Selectivity Profile of Novel DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Publicly available selectivity data for a compound specifically named "Dhodh-IN-22" could not be located. This guide therefore provides an exemplary comparative analysis of well-characterized Dihydroorotate Dehydrogenase (DHODH) inhibitors, Brequinar and BAY 2402234, to illustrate the principles of selectivity profiling for this target class. This document is intended for researchers, scientists, and drug development professionals.

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, a key metabolic route for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. The clinical utility of a DHODH inhibitor, however, is critically dependent on its selectivity profile to minimize off-target effects and associated toxicities.

This guide provides a comparative overview of the selectivity and performance of two potent DHODH inhibitors, Brequinar and BAY 2402234, with additional context provided by the established immunomodulatory drug, Leflunomide.

Quantitative Comparison of DHODH Inhibitors

The following tables summarize the in vitro potency and cellular activity of selected DHODH inhibitors based on publicly available data.

Table 1: In Vitro Enzyme Inhibition

Inhibitor Target IC50 (nM) Reference(s)
BAY 2402234 Human DHODH 1.2 [1]
Brequinar Human DHODH 5.2 [2]
JNJ-74856665 Human DHODH Subnanomolar [3]

| Leflunomide (A771726) | Human DHODH | 411 - 773 |[4][5] |

Table 2: Cellular Anti-Proliferative and Differentiation Activity

Inhibitor Cell Line(s) Assay Type IC50 / EC50 (nM) Reference(s)
BAY 2402234 Various AML Cell Lines Proliferation 0.08 - 8.2 [6]
MOLM-13, HEL (AML) Differentiation 0.96 - 3.16 [6]
Brequinar Neuroblastoma Cell Lines Proliferation Low nanomolar [7]

| JNJ-74856665 | MOLM-13, OCI-AML3, etc.| Proliferation | Low nanomolar |[3] |

Selectivity Profiling

Experimental Methodologies

Detailed below are representative protocols for the key assays used to characterize DHODH inhibitors.

DHODH Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

  • Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of an electron acceptor, which is coupled to the oxidation of the substrate, dihydroorotate.

  • Materials:

    • Recombinant human DHODH enzyme

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • Substrate: L-dihydroorotic acid (DHO)

    • Electron Acceptor: 2,6-dichloroindophenol (B1210591) (DCIP) or Coenzyme Q10

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, DHODH enzyme, and the electron acceptor in each well of a 96-well plate.

    • The test compound is added in a series of dilutions to the respective wells. A DMSO control (vehicle) is also included.

    • The reaction is initiated by the addition of the substrate, L-dihydroorotic acid.

    • The change in absorbance (e.g., at 600 nm for DCIP) is monitored kinetically over time using a microplate reader.

    • The rate of reaction is calculated for each compound concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[5][6]

Cellular Proliferation Assay (AML Cell Lines)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.

  • Principle: The effect of the inhibitor on cell viability and proliferation is quantified using colorimetric or fluorometric methods.

  • Materials:

    • Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-13, THP-1)

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

    • Test compounds dissolved in DMSO

    • 96-well cell culture plates

    • MTT or Sulforhodamine B (SRB) reagent

    • Microplate reader

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.

    • The cells are then treated with a range of concentrations of the test compound or DMSO as a vehicle control.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • After incubation, a viability reagent (e.g., MTT) is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals.

    • The formazan is solubilized, and the absorbance is read on a microplate reader.

    • The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[3][5]

Visualizations

DHODH Signaling Pathway

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion (Inner Membrane) cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl Aspartate ATCase Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Transport Orotate Orotate DHODH->Orotate Ubiquinol Ubiquinol DHODH->Ubiquinol UMP UMP Orotate->UMP UMPS Ubiquinone Ubiquinone Ubiquinone->DHODH UTP_CTP UTP / CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Brequinar_BAY2402234 Brequinar, BAY 2402234, etc. Brequinar_BAY2402234->DHODH

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.

Experimental Workflow for Selectivity Profiling

This diagram outlines a typical workflow for assessing the selectivity of a novel DHODH inhibitor.

Selectivity_Workflow A Novel Compound (e.g., this compound) B Primary Screen: Human DHODH Enzyme Assay A->B C Determine IC50 B->C D Secondary Screen: Cell-Based Proliferation Assay (e.g., AML cell lines) C->D F Selectivity/Off-Target Screen: Broad Kinase Panel (>100 kinases) C->F E Determine Cellular IC50 D->E H In Vivo Efficacy & Tox Studies (if potent and selective) E->H G Assess % Inhibition at High Concentration (e.g., 1µM) F->G G->H

Caption: Workflow for DHODH inhibitor selectivity profiling.

References

Validating the Target of Dhodh-IN-22: A Comparative Guide to CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the intended molecular target of a novel inhibitor is a cornerstone of preclinical development. This guide provides an objective comparison of CRISPR-based gene editing and alternative methods for validating the target of Dhodh-IN-22, a potent inhibitor of Dihydroorotate (B8406146) Dehydrogenase (DHODH).

This compound has been identified as a highly potent, selective, and orally active inhibitor of DHODH, with IC50 values of 0.3 nM for the human enzyme and 10 nM for the mouse counterpart. Its anti-proliferative activity has been demonstrated in acute myelogenous leukemia (AML) cell lines, such as MOLM-13 and THP-1, with IC50 values of 0.4 nM and 1.4 nM, respectively[1]. The primary target of this compound is DHODH, a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the production of DNA and RNA, and its inhibition can halt the proliferation of rapidly dividing cells, making DHODH a key therapeutic target in oncology and autoimmune diseases.[2][3][4]

This guide will delve into the experimental methodologies used to confirm that the cellular effects of this compound are a direct consequence of its interaction with DHODH. We will compare the gold standard of genetic validation using CRISPR-Cas9 with alternative approaches, including RNA interference (RNAi), biochemical methods, and biophysical assays.

The Gold Standard: CRISPR-Cas9 for Definitive Target Validation

Key Advantages of CRISPR-Cas9:
  • High Specificity: With careful design of the guide RNA (gRNA), CRISPR-Cas9 offers high specificity for the target gene, minimizing off-target effects.[9]

  • Clear Phenotypic Readout: The stark contrast in drug sensitivity between wild-type and knockout cells provides a clear and unambiguous validation of the target.

Experimental Workflow for CRISPR-Cas9 Validation of this compound Target

G cluster_design 1. sgRNA Design & Vector Construction cluster_delivery 2. Cell Line Transduction cluster_selection 3. Clonal Selection & Validation cluster_phenotype 4. Phenotypic Analysis sgRNA_design Design sgRNAs targeting DHODH gene vector_construction Clone sgRNAs into Cas9 expression vector sgRNA_design->vector_construction transduction Deliver Cas9/sgRNA vector into target cells (e.g., MOLM-13) vector_construction->transduction selection Select single-cell clones transduction->selection validation Validate DHODH knockout by sequencing, qPCR, and Western blot selection->validation wt_cells Wild-type cells validation->wt_cells ko_cells DHODH knockout cells validation->ko_cells treat_wt Treat with this compound wt_cells->treat_wt treat_ko Treat with this compound ko_cells->treat_ko assay_wt Assess cell viability (IC50) treat_wt->assay_wt assay_ko Assess cell viability (IC50) treat_ko->assay_ko

CRISPR-Cas9 target validation workflow for this compound.

Alternative Target Validation Methods

While CRISPR-Cas9 provides the most definitive evidence, other techniques offer valuable and often complementary insights into target engagement and mechanism of action.

RNA Interference (RNAi)

Comparison of CRISPR and RNAi for DHODH Target Validation:

FeatureCRISPR-Cas9 (Knockout)RNAi (siRNA/shRNA Knockdown)
Mechanism Permanent gene disruption at the DNA level.[7]Transient mRNA degradation.[7]
Effect Complete and stable loss of protein expression.Incomplete and transient reduction in protein levels.
Specificity High, with well-designed sgRNAs.[9]Prone to off-target effects.[5]
Validation Endpoint Abolished sensitivity to this compound.Reduced sensitivity to this compound.

A study on neuroblastoma cells demonstrated that shRNA-mediated knockdown of DHODH, confirmed by Western blot, led to increased apoptosis, mimicking the effect of the DHODH inhibitor brequinar[2]. Another study in melanoma cells showed that while siRNA transiently suppressed DHODH expression, shRNA-mediated stable knockdown resulted in impaired cell growth and increased sensitivity to DHODH inhibitors[10].

Biochemical Assays: Measuring On-Target Effects

Biochemical assays provide direct evidence of target engagement by measuring the downstream consequences of enzyme inhibition.

  • Dihydroorotate Accumulation: Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate (DHO).[11] Measuring DHO levels in cells treated with this compound can serve as a direct biomarker of target engagement. Treatment of mammalian cells with DHODH inhibitors has been shown to cause a dose-dependent increase in DHO levels in blood and urine.[11]

  • Uridine (B1682114) Rescue: The anti-proliferative effects of DHODH inhibitors can be reversed by supplementing the cell culture medium with uridine, which bypasses the de novo pyrimidine synthesis pathway.[12] A significant rightward shift in the IC50 curve of this compound in the presence of uridine strongly indicates an on-target effect.[13]

Biophysical Assays: Confirming Direct Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm the direct binding of a drug to its target protein within a cellular environment.[14] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

CETSA Experimental Workflow:

G cluster_treatment 1. Cell Treatment cluster_heating 2. Thermal Denaturation cluster_lysis 3. Lysis & Separation cluster_detection 4. Protein Detection cluster_analysis 5. Data Analysis treatment Treat cells with this compound or vehicle heating Heat cells across a temperature gradient treatment->heating lysis Lyse cells and separate soluble vs. aggregated proteins heating->lysis detection Quantify soluble DHODH (e.g., Western blot, ELISA) lysis->detection analysis Plot soluble DHODH vs. temperature to determine thermal shift detection->analysis

Cellular Thermal Shift Assay (CETSA) workflow.

A successful CETSA experiment will show a shift in the melting curve of DHODH to a higher temperature in the presence of this compound, indicating direct target engagement. High-throughput versions of CETSA have been developed to screen compound libraries and rank inhibitors by their apparent potency of in-cell target engagement.

Quantitative Comparison of Target Validation Methods

The following table summarizes the expected quantitative outcomes from each validation method for this compound.

MethodKey ParameterExpected Outcome with this compound
CRISPR Knockout Cell Viability (IC50)>100-fold increase in IC50 in knockout vs. wild-type cells.
RNAi Knockdown DHODH Protein Level70-90% reduction in DHODH protein.
Cell Viability (IC50)5-20-fold increase in IC50 in knockdown vs. control cells.
Dihydroorotate Assay Dihydroorotate Level>10-fold increase in intracellular dihydroorotate.
Uridine Rescue Cell Viability (IC50)>50-fold rightward shift in the IC50 curve with uridine.
CETSA Thermal Shift (ΔTm)>2°C increase in the melting temperature of DHODH.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated DHODH Knockout
  • sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the DHODH gene using a publicly available tool. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production and Transduction: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids. Harvest the lentiviral supernatant and transduce the target cell line (e.g., MOLM-13).

  • Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution.

  • Validation of Knockout: Expand clonal populations and validate DHODH knockout by:

    • Sanger sequencing of the targeted genomic region to identify insertions/deletions (indels).

    • Quantitative PCR (qPCR) to confirm the absence of DHODH mRNA.

    • Western blotting to confirm the absence of DHODH protein.

  • Phenotypic Analysis: Determine the IC50 of this compound in wild-type and validated DHODH knockout cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

shRNA-Mediated DHODH Knockdown
  • shRNA Vector and Lentivirus Production: Obtain a lentiviral vector expressing an shRNA targeting DHODH mRNA. Produce lentivirus as described for the CRISPR protocol.

  • Transduction and Selection: Transduce target cells and select with the appropriate antibiotic to generate a stable knockdown cell line.

  • Validation of Knockdown: Assess the efficiency of DHODH knockdown by qPCR and Western blotting.

  • Phenotypic Analysis: Compare the IC50 of this compound in the knockdown and control cell lines.

Uridine Rescue Assay
  • Cell Seeding: Seed target cells in a 96-well plate.

  • Treatment: Treat cells with a serial dilution of this compound in the presence or absence of a fixed concentration of uridine (typically 100 µM).

  • Incubation: Incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a standard assay.

  • Data Analysis: Plot dose-response curves and calculate the IC50 values for both conditions to determine the fold-shift.[13]

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation.

  • Cell Lysis and Separation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated proteins.

  • Protein Detection: Analyze the amount of soluble DHODH in the supernatant at each temperature using Western blotting or an ELISA.

  • Data Analysis: Plot the amount of soluble DHODH as a function of temperature to generate melting curves and determine the thermal shift.

Conclusion

Validating the target of a novel compound like this compound is a critical step that requires a multi-faceted approach. CRISPR-Cas9-mediated gene knockout stands as the most definitive method for confirming that the cellular effects of an inhibitor are mediated through its intended target. However, alternative methods such as RNAi, biochemical assays, and CETSA provide valuable, complementary data on target engagement and mechanism of action. By employing a combination of these robust experimental approaches, researchers can build a strong and comprehensive data package to confidently advance this compound through the drug development pipeline.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dhodh-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the proper handling and disposal of Dhodh-IN-22, a potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure regulatory compliance. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for this compound from your supplier before handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station must be available.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Skin and Body Protection: Wear an impervious lab coat.[1]

  • Respiratory Protection: Use a suitable respirator if there is a risk of dust or aerosol formation.[1]

Quantitative Data Summary

The following table summarizes key hazard information based on similar DHODH inhibitors. This information should be verified with the official SDS for this compound.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)H302WarningHarmful if swallowed[2]

Step-by-Step Disposal Procedures

The following protocols outline the disposal process for both solid this compound and solutions of this compound (e.g., in DMSO). These procedures are based on general best practices for laboratory chemical waste disposal.

Disposal of Solid this compound

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing the appropriate PPE as described above.[2]

  • Waste Collection: Carefully collect any unwanted solid this compound into a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and have a secure lid.[2]

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.[2]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure the storage area is secure and away from incompatible materials.[2]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.[2]

Disposal of this compound in Solution (e.g., in DMSO)

  • Personal Protective Equipment (PPE): Wear appropriate PPE as described for solid waste.[2]

  • Waste Collection: Collect the this compound solution in a designated hazardous waste container suitable for liquid organic waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

  • Labeling: Label the container with "Hazardous Waste" and list all components, for example: "this compound" and "Dimethyl Sulfoxide (DMSO)". Indicate the approximate concentration and volume of the solution.[2]

  • Storage: Store the sealed liquid hazardous waste container in a designated satellite accumulation area, using secondary containment to prevent spills.[2]

  • Disposal Request: Follow your institution's procedures to request a pickup of the liquid hazardous waste from your EHS office.[2]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe area.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Absorption: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders. For solid spills, the material can be collected by wet cloth or gently swept up.[1]

  • Decontamination: Scrub surfaces and contaminated equipment with a suitable solvent, such as alcohol.[1]

  • Collection and Disposal: Collect all contaminated materials in a suitable, labeled container for disposal as hazardous waste.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_solid_waste Solid Waste Disposal cluster_liquid_waste Liquid Waste Disposal cluster_final_disposal Final Disposal start Start Disposal Process ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Identify Waste Type (Solid or Liquid) ppe->segregate collect_solid Collect Solid this compound in Designated Container segregate->collect_solid Solid collect_liquid Collect this compound Solution in Designated Liquid Waste Container segregate->collect_liquid Liquid label_solid Label Container: 'Hazardous Waste, this compound' collect_solid->label_solid store_solid Store in Satellite Accumulation Area label_solid->store_solid request Contact EHS for Waste Pickup store_solid->request label_liquid Label Container with All Components (e.g., this compound, DMSO) collect_liquid->label_liquid store_liquid Store in Secondary Containment in Satellite Accumulation Area label_liquid->store_liquid store_liquid->request end Disposal Complete request->end

Caption: Disposal workflow for this compound.

Signaling Pathway Context: DHODH Inhibition

This compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine (B1678525) biosynthesis.[3] This pathway is essential for the synthesis of DNA and RNA, and its inhibition can have antiproliferative effects, making it a target in cancer research.[4][5] The inhibition of DHODH can lead to cell cycle arrest and programmed cell death.[5] Understanding this mechanism of action underscores the need for careful handling and disposal of this potent compound to avoid unintended biological effects.

Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound This compound->DHODH Inhibition

Caption: Inhibition of the pyrimidine synthesis pathway by this compound.

References

Essential Safety and Logistical Information for Handling Dhodh-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling, storage, and disposal of Dhodh-IN-22, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). Adherence to these protocols is essential to ensure laboratory safety and maintain the integrity of the compound for research applications.

Personal Protective Equipment (PPE) and Immediate Safety

When handling this compound, especially in its solid form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin contact.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: A properly fitted respirator is recommended when handling the powder outside of a certified chemical fume hood.

All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Storage and Handling

Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are based on general guidelines for similar compounds from the same supplier. For specific details, always refer to the Certificate of Analysis provided with the product.

FormStorage TemperatureRecommended Duration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution (in DMSO) -80°CUp to 6 months
-20°CUp to 1 month

Handling Procedures:

  • Shipping: this compound is typically shipped at room temperature.

  • Stock Solution Preparation:

    • Before opening, centrifuge the vial to ensure all powder is at the bottom.

    • Prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • To aid dissolution, sonication in a water bath may be used.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Working Solution Preparation (for Cell Culture):

    • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution with cell culture medium to the desired final concentration immediately before use.

    • Ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid cytotoxicity.

Spill Management and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation. For liquid spills (e.g., solutions in DMSO), absorb with an inert material. For solid spills, gently sweep or wipe up to avoid creating dust. All contaminated materials should be collected in a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

This compound and any materials contaminated with it should be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste.
Liquid Waste (DMSO solutions) Collect in a designated hazardous waste container for flammable organic liquids.
Contaminated Materials (PPE, labware) Place in a sealed bag or container and dispose of as solid hazardous waste.
Empty Vials Triple-rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Dispose of the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of as regular lab glass.

Important: Do not dispose of this compound down the drain or in regular trash. All disposal must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) and a no-treatment control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT Assay ParametersValue/Recommendation
Wavelength for Absorbance570 nm
MTT Final Concentration0.5 mg/mL
Incubation Time with MTT2 - 4 hours
Solubilization AgentDMSO

Signaling Pathway and Experimental Workflow

DHODH Inhibition Signaling Pathway

This compound inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This pathway is crucial for the production of pyrimidines (cytosine, thymine, uracil), which are essential building blocks for DNA and RNA. By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.

DHODH_Inhibition_Pathway DhodhIN22 This compound DHODH DHODH (Dihydroorotate Dehydrogenase) DhodhIN22->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH DeNovo De Novo Pyrimidine Synthesis Orotate->DeNovo PyrimidinePool Pyrimidine Pool (dUMP, dCTP, dTTP) DeNovo->PyrimidinePool DNAsynthesis DNA/RNA Synthesis PyrimidinePool->DNAsynthesis Apoptosis Apoptosis PyrimidinePool->Apoptosis Depletion leads to CellProliferation Cell Proliferation DNAsynthesis->CellProliferation

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., Cancer Cell Line) CellSeeding 2. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundTreatment 3. Treatment with this compound (Serial Dilutions) CellSeeding->CompoundTreatment Incubation 4. Incubation (24-72 hours) CompoundTreatment->Incubation ViabilityAssay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->ViabilityAssay DataAcquisition 6. Data Acquisition (Plate Reader) ViabilityAssay->DataAcquisition DataAnalysis 7. Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis

Caption: Workflow for determining cell viability.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.